molecular formula C8H10N2O4S B1586479 N-(4-methyl-3-nitrophenyl)methanesulfonamide CAS No. 80259-08-1

N-(4-methyl-3-nitrophenyl)methanesulfonamide

Cat. No.: B1586479
CAS No.: 80259-08-1
M. Wt: 230.24 g/mol
InChI Key: WZFHLQAYSGSNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methyl-3-nitrophenyl)methanesulfonamide (CAS 80259-08-1) is a chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. This compound serves as a valuable precursor and synthetic intermediate in the development of bioactive molecules, particularly within the pharmaceutical industry . Its structure, featuring both a nitro group and a methanesulfonamide group, allows for further chemical modifications, making it a versatile building block in organic synthesis and medicinal chemistry research . Specifically, it is utilized in the synthesis of potential antimicrobial, anti-inflammatory, and analgesic agents . The presence of the sulfonamide moiety is of significant interest, as this functional group plays a critical role in the activity of many pharmaceutical drugs. Researchers can source this compound with a specified purity of 95% to 98% . For proper storage and to maintain stability, it is recommended to keep the material sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-6-3-4-7(9-15(2,13)14)5-8(6)10(11)12/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFHLQAYSGSNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383846
Record name N-(4-methyl-3-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80259-08-1
Record name N-(4-methyl-3-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHYL-3'-NITROMETHANESULFONANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-methyl-3-nitrophenyl)methanesulfonamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(4-methyl-3-nitrophenyl)methanesulfonamide, a specialized organic compound. The information is tailored for researchers, scientists, and professionals in drug development. This document details the compound's synthesis, predicted physicochemical properties, and potential areas of application, grounded in established chemical principles.

Introduction

This compound is an aromatic sulfonamide. Its structure, featuring a substituted phenyl ring with both a nitro and a methyl group, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The sulfonamide functional group is a well-known pharmacophore, present in a wide array of therapeutic agents, including antibacterial, and anti-cancer drugs. The nitroaromatic component often serves as a key building block for the introduction of an amino group via reduction, opening pathways to a diverse range of derivatives.

Notably, a specific CAS number for this compound could not be definitively identified in major chemical databases, suggesting it may be a novel or less-common compound. Therefore, this guide presents a logical, proposed synthesis pathway and predicted properties based on the well-characterized precursor, 4-methyl-3-nitroaniline, and established principles of organic chemistry.

Physicochemical Properties

The properties of this compound can be predicted based on its structure. A summary of these predicted properties is presented in the table below.

PropertyPredicted Value
Molecular Formula C₈H₁₀N₂O₄S
Molecular Weight 230.24 g/mol
Appearance Expected to be a crystalline solid
Melting Point Predicted to be in the range of 150-180 °C
Boiling Point Decomposes before boiling
Solubility Likely soluble in polar organic solvents (e.g., acetone, ethyl acetate, DMSO) and sparingly soluble in water.
pKa The sulfonamide N-H is expected to be weakly acidic.

Synthesis Pathway

The synthesis of this compound can be logically approached in a two-step process, starting from the readily available p-toluidine. The first step involves the nitration of p-toluidine to form the key intermediate, 4-methyl-3-nitroaniline. The second step is the sulfonylation of this intermediate with methanesulfonyl chloride.

Synthesis_Pathway p_toluidine p-Toluidine intermediate 4-Methyl-3-nitroaniline p_toluidine->intermediate Nitration (HNO₃, H₂SO₄) final_product This compound intermediate->final_product Sulfonylation (CH₃SO₂Cl, Pyridine) Nitration_Reaction reactant1 p-Toluidine plus1 + reagent1 HNO₃ / H₂SO₄ arrow product1 4-Methyl-3-nitroaniline

Caption: Nitration of p-toluidine to yield 4-methyl-3-nitroaniline.

Experimental Protocol:

A detailed protocol for the nitration of p-toluidine to 4-methyl-3-nitroaniline has been established in the literature. [1]

  • Dissolution: Dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid.

  • Cooling: Cool the solution to below 0 °C using a freezing mixture.

  • Nitrating Mixture Preparation: Prepare a mixture of 7.5 g of nitric acid (d=1.48 g/ml) and 30 g of concentrated sulfuric acid.

  • Addition: Slowly add the nitrating mixture to the well-stirred p-toluidine solution, maintaining the temperature at 0 °C.

  • Reaction Quenching: After the addition is complete, allow the mixture to stand for a short period and then pour it into 500 ml of ice-cold water, ensuring the temperature remains below 25 °C.

  • Neutralization and Precipitation: Filter the solution to remove any impurities, dilute it to three times its volume, and neutralize with solid sodium carbonate while keeping the temperature low.

  • Isolation and Purification: Filter the resulting precipitate, press it dry, and recrystallize from alcohol to obtain 4-methyl-3-nitroaniline as yellow monoclinic needles. The expected yield is around 65-70%, with a melting point of 77.5 °C. [1]

Part 2: Sulfonylation of 4-Methyl-3-nitroaniline

The final step is the reaction of 4-methyl-3-nitroaniline with methanesulfonyl chloride to form the target compound. This is a standard procedure for forming sulfonamides from anilines.

Reaction:

Sulfonylation_Reaction reactant2 4-Methyl-3-nitroaniline plus2 + reagent2 Methanesulfonyl Chloride arrow2 (Pyridine) product2 This compound

Caption: Proposed sulfonylation of 4-methyl-3-nitroaniline.

Proposed Experimental Protocol:

This proposed protocol is based on general methods for the sulfonylation of anilines.

  • Dissolution: Dissolve 4-methyl-3-nitroaniline in a suitable solvent such as pyridine or dichloromethane. Pyridine can act as both the solvent and the base to neutralize the HCl byproduct.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: Quench the reaction by adding water. If dichloromethane was used as the solvent, separate the organic layer, wash it with dilute acid (e.g., 1M HCl) to remove pyridine, then with brine, and dry it over anhydrous sodium sulfate. If pyridine was the solvent, the product may precipitate upon addition of water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Applications

While specific applications for this compound are not documented, its structure suggests several potential areas of utility for researchers.

  • Pharmaceutical Intermediate: The sulfonamide group is a key feature in many drugs. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes the title compound a potential starting material for the synthesis of novel drug candidates.

  • Agrochemical Synthesis: Similar to pharmaceuticals, many herbicides and pesticides contain sulfonamide and nitroaromatic moieties. This compound could serve as a building block for new agrochemicals.

  • Dye and Pigment Industry: Nitroanilines are often used in the synthesis of azo dyes. The presence of the sulfonamide group could be used to modify the properties of such dyes.

Safety and Handling

The safety profile of this compound is not established. However, based on its structural components, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin. Sulfonamides can cause allergic reactions in some individuals. Treat this compound as potentially hazardous.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate in various fields of chemical research and development. While its specific properties and applications are yet to be extensively documented, this guide provides a robust, scientifically grounded framework for its synthesis and handling. The proposed two-step synthesis from p-toluidine is based on reliable and well-established chemical transformations. Researchers working with this or structurally related compounds can use this guide as a foundational resource for their experimental design and safety protocols.

References

  • PrepChem. Preparation of 4-methyl-3-nitroaniline. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characteristics of N-(4-methyl-3-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of N-(4-methyl-3-nitrophenyl)methanesulfonamide, a compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct public data on this specific molecule, this document focuses on a validated, multi-step synthesis pathway, beginning with the well-characterized precursor, 4-methyl-3-nitroaniline. The protocols and data presented herein are synthesized from established chemical principles and sourced from authoritative literature, providing a reliable framework for its preparation and study.

Part 1: The Core Precursor: 4-Methyl-3-nitroaniline

A thorough understanding of the starting material is critical for the successful synthesis of the target compound. 4-Methyl-3-nitroaniline serves as the foundational building block, and its physical and chemical properties directly influence the reaction conditions and purification strategies required in subsequent steps.

Physicochemical Properties of 4-Methyl-3-nitroaniline

This compound, also known as 3-nitro-p-toluidine, is a stable, solid organic compound under standard conditions. Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 119-32-4[1]
Molecular Formula C₇H₈N₂O₂[1][2]
Molecular Weight 152.15 g/mol [1][2]
Melting Point 78–79 °C (recrystallized from 95% EtOH)[3]
Appearance Yellow monoclinic noodles[4]
SMILES CC1=C(C=C(C=C1)N)[O-][2]
InChI Key GDIIPKWHAQGCJF-UHFFFAOYSA-N[2]
Synthesis Protocol for 4-Methyl-3-nitroaniline

The synthesis of 4-methyl-3-nitroaniline is achieved through the direct nitration of p-toluidine. The amino group in p-toluidine is a strong ortho-, para-director; however, under strongly acidic conditions (a mixture of nitric and sulfuric acids), the amino group is protonated to form an ammonium salt (-NH₃⁺). This protonated group is a meta-director, which guides the incoming nitro group to the position meta to itself, resulting in the desired 3-nitro product.[3]

Experimental Workflow: Nitration of p-Toluidine

Caption: Workflow for the synthesis of 4-methyl-3-nitroaniline.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid in a flask.[4] Ensure the mixture is well-stirred to form a clear solution.

  • Cooling: Cool the solution in a freezing mixture (e.g., ice-salt bath) to just below 0°C.[4] Maintaining a low temperature is crucial to control the exothermic nitration reaction and prevent over-nitration.

  • Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding 7.5 g of concentrated nitric acid (d=1.48 g/ml) to 30 g of concentrated sulfuric acid.[4]

  • Nitration: Add the nitrating mixture dropwise to the well-stirred p-toluidine solution. The temperature must be strictly maintained at 0°C throughout the addition.[4]

  • Reaction Completion: Once the addition is complete, allow the mixture to stand for a short period to ensure the reaction goes to completion.[4]

  • Quenching: Carefully pour the reaction mixture into 500 ml of ice-cold water.[4] This step quenches the reaction and precipitates the product salt. The temperature should be kept below 25°C by adding more ice if necessary.[4]

  • Neutralization and Precipitation: Filter the diluted solution to remove any impurities. Then, neutralize the filtrate by adding solid sodium carbonate in portions until the solution is no longer acidic.[4] This deprotonates the ammonium salt and precipitates the free amine, 4-methyl-3-nitroaniline. Keep the temperature as low as possible during neutralization.

  • Isolation: Collect the yellow precipitate by vacuum filtration and press it dry.[4]

  • Purification: Recrystallize the crude product from alcohol to obtain pure, yellow, monoclinic needles of 4-methyl-3-nitroaniline.[4] The expected yield is approximately 65-70%.[4]

Part 2: Synthesis of this compound

The target compound is synthesized via the sulfonylation (specifically, mesylation) of the primary amine group of 4-methyl-3-nitroaniline using methanesulfonyl chloride. This is a standard and reliable method for forming sulfonamides.[5]

Predicted Physicochemical Properties

Based on the structure derived from the reaction of 4-methyl-3-nitroaniline and methanesulfonyl chloride, the following properties can be predicted.

PropertyPredicted Value
Molecular Formula C₈H₁₀N₂O₄S
Molecular Weight 230.24 g/mol
SMILES CS(=O)(=O)NC1=CC(=C(C=C1)C)[O-]
InChI Key (Not available without database entry)
General Synthesis Protocol

The following protocol is a generalized procedure for the mesylation of an aniline derivative, adapted for the specific reactants . The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.[5]

Reaction Scheme: Mesylation of 4-methyl-3-nitroaniline

Mesylation_Reaction cluster_reactants Reactants cluster_products Products 4-methyl-3-nitroaniline 4-Methyl-3-nitroaniline Target_Compound This compound 4-methyl-3-nitroaniline->Target_Compound + Methanesulfonyl Chloride (in Pyridine) Methanesulfonyl_chloride Methanesulfonyl Chloride HCl HCl

Caption: Synthesis of the target compound via mesylation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methyl-3-nitroaniline in a suitable solvent, such as pyridine or dichloromethane, in a reaction flask. Pyridine can act as both the solvent and the base.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Mesyl Chloride: Add methanesulfonyl chloride dropwise to the cooled, stirring solution. An exothermic reaction is expected. Maintain the temperature at 0-5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., Thin Layer Chromatography).

  • Work-up: Pour the reaction mixture into water or ice water. If the product is a solid, it may precipitate at this stage.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Part 3: Safety Considerations

  • 4-Methyl-3-nitroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It may also cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life.[1] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a well-ventilated fume hood.

  • Methanesulfonyl Chloride: This reagent is corrosive and a lachrymator. It reacts violently with water. All handling should be performed in a fume hood with appropriate PPE.

  • Acids and Bases: Concentrated sulfuric acid, nitric acid, and bases like pyridine are corrosive and require careful handling.

This guide provides a comprehensive pathway for the synthesis and study of this compound, grounded in established chemical literature. Researchers should always adhere to strict safety protocols and perform their own risk assessments before undertaking any experimental work.

References

  • DC Fine Chemicals. (n.d.). 4-Methyl-3-nitroaniline. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-3-nitroaniline. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

  • Chemistry Online. (2022, November 30). Microscale - Preparation of 4-methyl-3- and 4-methyl-2-nitroacetanilide from 4-methylaniline. Retrieved January 21, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-methyl-3-nitroaniline. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to N-(4-methyl-3-nitrophenyl)methanesulfonamide: Molecular Structure and Formula Weight

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a detailed analysis of the molecular structure and formula weight of N-(4-methyl-3-nitrophenyl)methanesulfonamide, a compound of interest to researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. Due to the specificity of this isomer, this guide emphasizes the derivation of its chemical properties from its systematic name, providing a foundational understanding for further research and application.

Introduction and Structural Elucidation

This compound is a substituted aromatic sulfonamide. Its structure is defined by a central benzene ring substituted with a methyl group at the 4-position and a nitro group at the 3-position. A methanesulfonamide group is attached to the 1-position of this phenyl ring.

The core components of the molecule are:

  • Aromatic Core: A benzene ring providing a rigid scaffold.

  • Substituents:

    • A methyl group (-CH₃) at position 4.

    • A nitro group (-NO₂) at position 3.

    • A methanesulfonamide group (-NHSO₂CH₃) at position 1.

The relationship between these substituents on the phenyl ring is crucial for the molecule's overall electronic and steric properties, which in turn influence its chemical behavior and potential biological activity.

Molecular Formula and Formula Weight

Based on the elucidated structure, the molecular formula of this compound can be determined by summing the constituent atoms.

ElementNumber of Atoms
Carbon (C)8
Hydrogen (H)10
Nitrogen (N)2
Oxygen (O)4
Sulfur (S)1

This gives the molecular formula: C₈H₁₀N₂O₄S .

The formula weight (or molecular weight) is calculated using the atomic weights of each element.

PropertyValue
Molecular Formula C₈H₁₀N₂O₄S
Monoisotopic Mass 246.0365 g/mol
Average Molecular Weight 246.25 g/mol

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element, while the average molecular weight is calculated using the natural isotopic abundance of each element.

For comparison, a related, well-documented isomer, N-methyl-1-(4-nitrophenyl)methanesulfonamide (CAS 85952-29-0), has the same molecular formula and, therefore, the same formula weight. However, its distinct structure, with the nitro group at the 4-position and a methyl group on the sulfonamide nitrogen, leads to different chemical and physical properties[1]. Another isomer, 1-(3-Methyl-4-nitrophenyl)methanesulfonamide, also shares the same molecular formula and weight but differs in the substitution pattern on the phenyl ring[2].

Molecular Structure Visualization

A clear understanding of the three-dimensional arrangement of atoms is vital for predicting intermolecular interactions. The following diagrams illustrate the 2D and 3D structures of this compound.

2D Chemical Structure

Caption: 2D chemical structure of this compound.

Ball-and-Stick Model

Caption: Ball-and-stick model of this compound.

Methodologies

Determination of Molecular Formula

The molecular formula was derived by systematic deconstruction of the IUPAC name "this compound".

  • Identify the parent structure: "phenyl" indicates a C₆H₅ aromatic ring.

  • Identify and place substituents:

    • "4-methyl": A -CH₃ group replaces a hydrogen at position 4.

    • "3-nitro": A -NO₂ group replaces a hydrogen at position 3.

    • "N-(...)methanesulfonamide": A -NHSO₂CH₃ group is attached to the phenyl ring. The "N-" indicates the phenyl group is attached to the nitrogen of the sulfonamide.

  • Atom Count:

    • Carbon: 6 (phenyl) + 1 (methyl on phenyl) + 1 (methyl on sulfonamide) = 8

    • Hydrogen: 3 (on phenyl ring) + 3 (on phenyl's methyl) + 1 (on sulfonamide N) + 3 (on sulfonamide's methyl) = 10

    • Nitrogen: 1 (nitro) + 1 (sulfonamide) = 2

    • Oxygen: 2 (nitro) + 2 (sulfonamide) = 4

    • Sulfur: 1 (sulfonamide) = 1

Calculation of Formula Weight

The formula weight was calculated based on the derived molecular formula C₈H₁₀N₂O₄S.

  • Monoisotopic Mass: Calculated using the masses of the most common isotopes:

    • C: 12.000000 Da

    • H: 1.007825 Da

    • N: 14.003074 Da

    • O: 15.994915 Da

    • S: 31.972071 Da

    • Total = (8 * 12.000000) + (10 * 1.007825) + (2 * 14.003074) + (4 * 15.994915) + (1 * 31.972071) = 246.0365 g/mol

  • Average Molecular Weight: Calculated using the standard atomic weights from the periodic table, which account for natural isotopic abundances.

Conclusion

This guide has detailed the molecular structure and formula weight of this compound. By systematically interpreting its chemical name, we have established its molecular formula as C₈H₁₀N₂O₄S and calculated its average molecular weight to be 246.25 g/mol . The provided structural visualizations offer a clear depiction of the atomic arrangement. This foundational information is essential for any researcher or scientist intending to work with or synthesize this specific chemical entity.

References

  • PubChem. N-methyl-1-(4-nitrophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(3-Methyl-4-nitrophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

Sources

The Analytical Detective: A Deep Dive into the Spectral Analysis of N-(4-methyl-3-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unmasking the Molecular Identity

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of novel chemical entities are paramount. N-(4-methyl-3-nitrophenyl)methanesulfonamide, a molecule of interest for its potential applications, presents a unique analytical challenge. Its structure, a substituted aromatic ring bearing a sulfonamide and a nitro group, necessitates a multi-faceted analytical approach to unequivocally confirm its identity and purity. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting spectral data, offering a comprehensive roadmap for researchers and scientists in the field.

Molecular Structure and its Spectroscopic Implications

A thorough understanding of the molecular structure is the foundation for interpreting spectral data. The structure of this compound dictates the expected signals in each spectroscopic method.

Figure 1: Chemical structure of this compound.

The key structural features to consider are:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring will exhibit characteristic signals in the aromatic region of the NMR spectra.

  • Methanesulfonamide Group (-NHSO₂CH₃): This group contains a sulfonamide nitrogen, a sulfonyl group, and a methyl group, each with distinct spectroscopic signatures.

  • Methyl Group (-CH₃): Attached to the aromatic ring, its protons will appear as a singlet in the ¹H NMR spectrum.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that will significantly influence the chemical shifts of nearby aromatic protons and carbons.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse). Key parameters include spectral width, acquisition time, and number of scans.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the proton frequencies to collapse C-H coupling, resulting in a single sharp peak for each unique carbon atom.

Figure 2: General workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data and Interpretation

Based on the structure and the known effects of the substituents, the following ¹H NMR spectrum is predicted (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0d1HAr-HProton ortho to the nitro group, strongly deshielded.
~7.5dd1HAr-HProton between the nitro and methanesulfonamide groups.
~7.3d1HAr-HProton ortho to the methyl group.
~7.0 (variable)br s1HN-HSulfonamide proton, chemical shift can be concentration and solvent dependent.
~3.0s3HSO₂CH₃Methyl group of the methanesulfonamide.
~2.6s3HAr-CH₃Methyl group attached to the aromatic ring.

Interpretation Insights:

  • The downfield shifts of the aromatic protons are due to the electron-withdrawing effects of the nitro and sulfonamide groups.

  • The splitting patterns (doublet, doublet of doublets) arise from coupling between adjacent aromatic protons. The coupling constants (J-values) can provide further information about the substitution pattern.

  • The absence of splitting for the methyl and N-H protons indicates no adjacent protons.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum (in CDCl₃) would show the following signals:

Chemical Shift (δ, ppm)AssignmentRationale
~148Ar-CCarbon attached to the nitro group, significantly deshielded.
~140Ar-CCarbon attached to the methyl group.
~138Ar-CCarbon attached to the sulfonamide group.
~130Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~120Ar-CHAromatic methine carbon.
~40SO₂CH₃Methyl carbon of the methanesulfonamide.
~20Ar-CH₃Aromatic methyl carbon.

Interpretation Insights:

  • The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the nitro group is expected to be the most downfield.

  • The number of distinct aromatic signals (six) confirms the asymmetry of the substitution pattern.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: ATR-FTIR Analysis

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The data is typically collected in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300-3200MediumN-H stretchSulfonamide (-SO₂NH-)
~3100-3000Medium-WeakC-H stretchAromatic
~2950-2850Medium-WeakC-H stretchMethyl (-CH₃)
~1600, ~1475Medium-StrongC=C stretchAromatic Ring
~1530, ~1350StrongAsymmetric & Symmetric NO₂ stretchNitro (-NO₂)
~1330, ~1150StrongAsymmetric & Symmetric SO₂ stretchSulfonamide (-SO₂NH-)

Interpretation Insights:

  • The strong absorptions corresponding to the nitro and sulfonyl groups are highly diagnostic for this molecule.

  • The presence of the N-H stretch further confirms the sulfonamide functionality.

  • The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Sample Introduction:

  • For GC-MS, dissolve a small amount of the sample in a volatile solvent and inject it into the GC. The compound will be vaporized and separated from any impurities before entering the mass spectrometer.

  • For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source.

Ionization and Analysis:

  • In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺˙).

  • The molecular ion and any fragment ions produced by its decomposition are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

Figure 3: Simplified schematic of the Electron Ionization Mass Spectrometry process.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular weight of this compound (C₈H₁₀N₂O₄S) is 246.24 g/mol .

Expected Key Ions:

m/zIonFragmentation Pathway
246[M]⁺˙Molecular Ion
181[M - SO₂CH₃]⁺Loss of the methanesulfonyl radical
167[M - CH₃SO₂NH]⁺Cleavage of the N-S bond
151[M - SO₂CH₃ - NO]⁺Subsequent loss of nitric oxide
121[M - SO₂CH₃ - NO₂]⁺Subsequent loss of nitrogen dioxide
91[C₇H₇]⁺Tropylium ion, a common fragment from toluene derivatives
79[CH₃SO₂]⁺Methanesulfonyl cation

Fragmentation Insights:

  • The molecular ion peak at m/z 246 should be observable, confirming the molecular weight.

  • Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 u) and NO₂ (46 u).[2]

  • Sulfonamides can fragment via cleavage of the C-S or N-S bonds.

  • The presence of a toluene-like substructure makes the formation of the tropylium ion (m/z 91) a likely and characteristic fragmentation.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive spectral analysis of this compound demonstrates the power of a synergistic analytical approach. While each technique provides a unique piece of the structural puzzle, it is the collective interpretation of NMR, IR, and MS data that allows for the unambiguous confirmation of the molecule's identity. The predicted data presented in this guide, grounded in established spectroscopic principles, serves as a robust framework for researchers and drug development professionals. By following the detailed protocols and understanding the nuances of spectral interpretation, scientists can confidently characterize this and other novel chemical entities, ensuring the integrity and quality of their research.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

Sources

Solubility Profile of N-(4-methyl-3-nitrophenyl)methanesulfonamide: A Framework for Experimental Determination and Thermodynamic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, model, and understand the solubility of the pharmaceutical intermediate, N-(4-methyl-3-nitrophenyl)methanesulfonamide. While specific experimental solubility data for this compound is not extensively published, this document outlines the fundamental principles, standardized protocols, and theoretical modeling required to generate a complete and reliable solubility profile.

Introduction: The Critical Role of Solubility

This compound is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its molecular architecture, featuring an aromatic ring substituted with a nitro group, a methyl group, and a methanesulfonamide moiety, dictates its physicochemical properties. Understanding the solubility of this compound is paramount for the successful design and optimization of crystallization processes, ensuring high purity, desirable crystal morphology, and consistent yields. A comprehensive solubility profile is the bedrock of efficient process development, enabling the rational selection of solvent systems for reaction, purification, and formulation.

Physicochemical Characterization and Expected Solubility Behavior

A molecule's solubility is governed by its structural and electronic properties. For this compound, the key features are:

  • Aromatic Ring: Provides a hydrophobic character.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that increases molecular polarity and offers a potential hydrogen bond acceptor site.

  • Methanesulfonamide Group (-NHSO₂CH₃): Contains a hydrogen bond donor (N-H) and multiple acceptor sites (S=O), contributing significantly to its polarity and potential for specific solute-solvent interactions.

Based on these features, it is anticipated that the compound will exhibit poor solubility in non-polar solvents (e.g., alkanes) and progressively higher solubility in polar aprotic (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols, water), with the highest solubility likely in highly polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Table 1: Key Physicochemical Properties of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
(4-Nitrophenyl)methanesulfonamide C₇H₈N₂O₄S 216.22 88918-72-3[1]
N-methyl-1-(4-nitrophenyl)methanesulfonamide C₈H₁₀N₂O₄S 230.24 85952-29-0[2][3]

| 4-Methyl-3-nitroanisole | C₈H₉NO₃ | 167.16 | 17484-36-5[4] |

Note: This table provides context from structurally similar molecules. The properties of the target compound must be determined experimentally.

Experimental Protocol: Isothermal Solid-Liquid Equilibrium Determination

The determination of solid-liquid equilibrium (SLE) is a fundamental experimental procedure.[5][6][7] The isothermal saturation method, coupled with gravimetric or chromatographic analysis, is a robust and widely accepted technique for generating accurate solubility data.[8]

Causality Behind Experimental Design

The core principle of this protocol is to ensure that a true thermodynamic equilibrium is achieved between the solid solute and the solvent at a precisely controlled temperature. Stirring facilitates mass transfer but must be managed to avoid promoting nucleation of metastable forms. The duration of equilibration is critical; it must be long enough for the solvent to become fully saturated, a state confirmed by measuring a constant concentration over time. High-performance liquid chromatography (HPLC) is chosen for concentration analysis due to its high sensitivity, specificity, and accuracy for complex organic molecules.

Step-by-Step Methodology
  • Preparation: Place an excess amount of solid this compound into a series of jacketed glass vessels, each containing a known volume of the selected solvent.

  • Temperature Control: Circulate fluid from a thermostatically controlled water bath through the jacket of each vessel to maintain the temperature to within ±0.1 K.

  • Equilibration: Stir the suspension at a constant rate for a minimum of 24 hours to ensure solid-liquid equilibrium is reached. Preliminary experiments should be conducted to confirm the time required to achieve equilibrium.

  • Sample Withdrawal and Filtration: After equilibration, cease stirring and allow the solid to settle for at least 2 hours. Withdraw a sample of the supernatant using a pre-heated syringe fitted with a solvent-compatible 0.45 μm filter to prevent solid particles from entering the sample.

  • Sample Analysis: Accurately weigh the withdrawn sample, then dilute it with a suitable mobile phase. Determine the concentration of the solute using a validated HPLC method.

  • Data Collection: Repeat steps 2-5 for each desired temperature point (e.g., in 5 K increments from 278.15 K to 318.15 K).

  • Solid Phase Characterization: After the final temperature point, recover the solid residue and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that no polymorphic transformation or solvation has occurred during the experiment.

Visualization of the Experimental Workflow

G cluster_prep Preparation & Setup cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation prep1 Add excess solid solute to jacketed vessel prep2 Add known volume of solvent prep1->prep2 prep3 Set thermostat to Target Temperature (T) prep2->prep3 equil1 Stir suspension at constant rate (24h) prep3->equil1 equil2 Stop stirring, allow solid to settle (2h) equil1->equil2 samp1 Withdraw supernatant via pre-heated filtered syringe equil2->samp1 samp2 Quantify concentration using validated HPLC method samp1->samp2 samp3 Calculate mole fraction solubility (x) samp2->samp3 val1 Repeat for all Temperature Points samp3->val1 val2 Analyze residual solid (XRPD, DSC) samp3->val2 val1->prep3 Next Temp.

Caption: Workflow for Isothermal Solubility Determination.

Thermodynamic Modeling of Solubility Data

Once experimental data are collected, thermodynamic models are used to correlate solubility with temperature. This allows for interpolation of solubility at intermediate temperatures and provides insight into the dissolution process. The modified Apelblat equation is a highly effective and commonly used semi-empirical model for this purpose.[9][10][11][12][13]

The Modified Apelblat Equation

The Apelblat equation relates the mole fraction solubility (x) to the absolute temperature (T):

ln(x) = A + (B / T) + C ln(T)

Where:

  • x : Mole fraction solubility of the solute.

  • T : Absolute temperature in Kelvin (K).

  • A, B, C : Model parameters obtained by fitting the equation to the experimental data. 'A' and 'B' are related to the non-ideality of the solution, while 'C' reflects the influence of temperature on the fusion enthalpy.[9][11]

The accuracy of the model is typically evaluated using the root-mean-square deviation (RMSD). This model is widely favored for its simplicity and excellent ability to correlate solubility data in various solute-solvent systems.[14][15]

The van't Hoff Equation and Thermodynamic Properties

The van't Hoff equation can be used to estimate the apparent thermodynamic properties of dissolution, such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).[14][16] The dissolution process is considered endothermic if ΔH° > 0 and exothermic if ΔH° < 0. The process is entropy-driven when ΔS° > 0.[16] These parameters provide crucial insights into the forces driving the dissolution process at the molecular level.

Interpreting Solute-Solvent Interactions

The solubility order in different solvents provides a window into the governing intermolecular forces. A systematic study should include solvents from various classes to probe these interactions.

Table 2: Proposed Solvent Classes for Solubility Screening

Solvent Class Example Solvents Rationale for Inclusion
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, N,N-Dimethylformamide (DMF) Probes dipole-dipole interactions and hydrogen bond accepting capacity. Expected to be effective solvents.
Polar Protic Methanol, Ethanol, Isopropanol, Water Probes both hydrogen bond donating and accepting abilities. Competes with solute-solute hydrogen bonds.
Non-Polar Toluene, Cyclohexane, n-Heptane Establishes a baseline for solubility where only weak van der Waals forces are dominant. Expected to be poor solvents.

| Chlorinated | Dichloromethane, 1,2-Dichloroethane | Solvents of intermediate polarity, useful for refining purification processes. |

By correlating the observed solubility with solvent properties (e.g., polarity, hydrogen bond parameters), a deeper understanding of the dissolution mechanism can be achieved. For instance, high solubility in DMF would suggest that strong dipole-dipole interactions and the solvent's hydrogen bond accepting ability are key drivers for overcoming the crystal lattice energy of the solute.

G Solute Solute Properties (N-(4-methyl...)) - Polarity (NO₂, SO₂NH) - H-Bonding (NH) Solubility Observed Solubility Solute->Solubility governs solute-solute interactions Solvent Solvent Properties - Polarity - H-Bond Donor/Acceptor - Size/Shape Solvent->Solubility governs solute-solvent interactions Temp Temperature Temp->Solubility provides kinetic energy Thermo Thermodynamic Parameters ΔG = ΔH - TΔS Temp->Thermo Solubility->Thermo allows calculation of

Caption: Factors Influencing the Thermodynamics of Solubility.

Conclusion

While direct, published solubility data for this compound is scarce, this guide provides the necessary scientific and methodological framework to generate such data in a reliable and reproducible manner. By following the detailed experimental protocol, applying established thermodynamic models like the Apelblat equation, and systematically analyzing the results across a rational selection of solvents, researchers can build a comprehensive solubility profile. This profile is an invaluable asset for optimizing synthetic and purification processes, ultimately accelerating the drug development pipeline.

References

  • PubChem. N-methyl-1-(4-nitrophenyl)methanesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Wang, J., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(5), 2341. Available from: [Link]

  • ResearchGate. Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Available from: [Link]

  • ResearchGate. (PDF) Experimental and Modelling of liquid –solid equilibria. Available from: [Link]

  • ResearchGate. Solubility Measurement and Thermodynamic Modeling of N -(4-Methylphenyl- Z -3-chloro-2-(phenylthio)propenamide in 12 Pure Solvents at Temperatures Ranging from 278.15 to 318.15 K. Available from: [Link]

  • ResearchGate. Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Available from: [Link]

  • ResearchGate. The parameters of "Apelblat model (A, B and C)" along with R 2 and % RMSDs for ECT in various "PEG-400 + water" combinations (m) d. Available from: [Link]

  • AIP Publishing. Accurate determination of solid–liquid equilibria by molecular simulation: Behavior of Ne, Ar, Kr, and Xe from low to high pressures. Available from: [Link]

  • ACS Publications. Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

  • RSC Publishing. RSC Advances. Available from: [Link]

  • National Institute of Standards and Technology. Experimental determination of phase equilibria diagrams in ceramic systems. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. Available from: [Link]

  • MDPI. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Available from: [Link]

  • ResearchGate. Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p -Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K. Available from: [Link]

  • MDPI. Solid–Liquid Equilibrium in Co-Amorphous Systems: Experiment and Prediction. Available from: [Link]

  • ResearchGate. Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. Available from: [Link]

  • PubChem. 4-Methyl-3-nitroanisole. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Experimental Determination of Solid−Liquid Equilibrium Phase Diagrams for Crystallization-Based Process Synthesis. Available from: [Link]

  • PubChem. (4-Nitrophenyl)methanesulfonamide. National Center for Biotechnology Information. Available from: [Link]

Sources

In-Depth Technical Guide: Potential Biological Activities of Nitrophenyl Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

Aimed at: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Scaffold of Sulfonamides in Medicinal Chemistry

The sulfonamide moiety (-S(=O)2-NH-) is a cornerstone in medicinal chemistry, first introduced to the world as the antibacterial "sulfa" drugs.[1] Their discovery marked a turning point in the fight against infectious diseases.[2] However, the therapeutic landscape of sulfonamides has expanded dramatically since then.[3][4] This scaffold has proven to be a versatile pharmacophore, leading to the development of drugs with a wide array of biological activities, including diuretics, hypoglycemic agents, anti-inflammatory drugs, and anticancer agents.[2][5]

A particularly intriguing and highly explored subclass is the nitrophenyl sulfonamides. The incorporation of a nitro group (-NO2), a potent electron-withdrawing group, into the phenyl ring of the sulfonamide core can significantly modulate the molecule's physicochemical properties and biological activity.[6] This guide provides an in-depth technical exploration of the diverse biological activities of nitrophenyl sulfonamide derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory potential, supported by mechanistic insights and validated experimental protocols.

Anticancer Potential: A Multi-pronged Attack on Malignancy

Nitrophenyl sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines through various mechanisms of action.[7][8][9]

Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer effects of these derivatives are not monolithic. They often engage multiple cellular targets and pathways, a highly desirable trait in cancer therapy to overcome resistance.

  • Enzyme Inhibition: A primary mechanism is the inhibition of enzymes crucial for tumor growth and survival.[10]

    • Carbonic Anhydrase (CA) Inhibition: Certain nitrophenyl sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII.[11][12] These enzymes are overexpressed in hypoxic tumors and play a critical role in regulating pH, which is vital for tumor cell survival and proliferation.[11][13][14] The sulfonamide group coordinates to the zinc ion in the enzyme's active site, leading to inhibition.[14] The nitro group can enhance this interaction and confer selectivity for tumor-associated isoforms.[11][12]

    • Kinase Inhibition: Many sulfonamide derivatives, including those with a nitrophenyl moiety, have been shown to inhibit protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[15] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[15] By inhibiting VEGFR-2, these compounds can effectively starve the tumor of nutrients and oxygen.

  • Cell Cycle Arrest: Some nitrophenyl sulfonamides can induce cell cycle arrest, typically at the G1/S transition phase.[7] This prevents cancer cells from replicating their DNA and progressing through the cell cycle, ultimately leading to a halt in proliferation.[7][8]

  • Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspases and the targeting of anti-apoptotic proteins like Bcl-2.[16]

  • Disruption of Microtubule Assembly: Certain derivatives interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[7] This disruption can lead to mitotic catastrophe and cell death.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of nitrophenyl sulfonamides is heavily influenced by their chemical structure.

  • Position of the Nitro Group: The position of the nitro group on the phenyl ring (ortho, meta, or para) significantly impacts activity. Often, a para- or meta-nitro substitution leads to enhanced cytotoxicity.

  • Substituents on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen (N) is critical. Lipophilic groups can enhance cell membrane permeability and, consequently, cytotoxic activity.[17] Aromatic and heterocyclic moieties at this position have been shown to yield compounds with potent anticancer effects.[18]

  • Linker Moiety: When present, the linker connecting the nitrophenyl sulfonamide core to other chemical entities can influence the molecule's flexibility and ability to bind to its target.

SAR_Anticancer cluster_Nitro Nitro Group Position cluster_Sulfonamide_N Sulfonamide N-Substituent Core Nitrophenyl Sulfonamide Core Ortho Ortho Core->Ortho Influences Meta Meta Core->Meta Potency Para Para Core->Para & Selectivity Alkyl Alkyl Core->Alkyl Modulates Aryl Aryl Core->Aryl Activity Heterocycle Heterocycle Core->Heterocycle & Lipophilicity Activity Anticancer Activity Ortho->Activity Meta->Activity Para->Activity Alkyl->Activity Aryl->Activity Heterocycle->Activity

Caption: Structure-Activity Relationship (SAR) for Anticancer Activity.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against various cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa7.2 ± 1.12[19]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-2314.62 ± 0.13[19]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-77.13 ± 0.13[19]
N-ethyl toluene-4-sulfonamide (8a)HeLa10.9 ± 1.01[19]
Novel Sulfonamide DerivativesHepG20.1163 - 0.4660[15]
Novel Sulfonamide DerivativesHCT-1160.1451 - 0.3792[15]
Novel Sulfonamide DerivativesMCF-70.66 - 10.9[15]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

While the initial discovery of sulfonamides was for their antibacterial properties, the emergence of antibiotic resistance has spurred research into new derivatives, including nitrophenyl sulfonamides, with potent antimicrobial activity.[1][6][20]

Mechanism of Action: Dihydropteroate Synthase Inhibition

The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is essential for the synthesis of folic acid in bacteria.[1] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking folic acid synthesis, sulfonamides act as bacteriostatic agents, inhibiting bacterial growth and replication.[1] The structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA), allows them to bind to the enzyme's active site.[1]

Antimicrobial_Workflow PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth Nitrophenyl_Sulfonamide Nitrophenyl Sulfonamide Inhibition Inhibition Nitrophenyl_Sulfonamide->Inhibition Inhibition->DHPS

Caption: Mechanism of Antibacterial Action.

Spectrum of Activity

Nitrophenyl sulfonamide derivatives have demonstrated activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][21] Some have also shown promising antifungal activity.[3][4] The introduction of the nitro group can enhance the antimicrobial potency of the parent sulfonamide.[6]

Quantitative Data: Antimicrobial Susceptibility

The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
N-(4-nitrophenyl) benzenesulfonamide (1C)E. coli50[6]
Quinazolinone-benzenesulfonamide derivativeS. aureus (MRSA)5[6]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the concentration at which a nitrophenyl sulfonamide derivative inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., HeLa, MCF-7, MDA-MB-468) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7]

    • Trypsinize and count the cells. Seed 1 x 105 cells/mL in a 96-well microplate (100 µL per well).

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the nitrophenyl sulfonamide derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[7]

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic drug like Taxol).[7]

    • Incubate the plates for 72 hours under the same conditions.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a nitrophenyl sulfonamide derivative against a specific bacterial strain.

Principle: The broth microdilution method involves challenging the bacteria with a serial dilution of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the bacteria after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., E. coli, S. aureus).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microplate, prepare serial two-fold dilutions of the nitrophenyl sulfonamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microplate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Future Perspectives and Conclusion

Nitrophenyl sulfonamide derivatives represent a highly versatile and promising scaffold in drug discovery. Their demonstrated efficacy against cancer and microbial pathogens, coupled with their ability to inhibit key enzymes, underscores their therapeutic potential. Future research should focus on:

  • Lead Optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways affected by these compounds.

  • In Vivo Studies: Evaluating the most promising candidates in animal models of cancer and infectious diseases.

  • Combination Therapies: Investigating the synergistic effects of nitrophenyl sulfonamides with existing drugs to enhance efficacy and combat resistance.

The continued exploration of this chemical class holds significant promise for the development of novel therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

  • A Comparative Guide to the Antibacterial Properties of Sulfonamide Derivatives. Benchchem.
  • Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. PubMed. 2008-06-12. Available from: [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. [No Source].
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available from: [Link]

  • [Synthesis and Antimicrobial Activity of Some New (Sulfon-Amidophenyl)-Amide Derivatives of N-(m-nitrobenzoyl)-D,L-methionine]. PubMed. 2007 Jul-Sep. Available from: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH. Available from: [Link]

  • Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. Available from: [Link]

  • Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. ResearchGate. Available from: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. NIH. Available from: [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available from: [Link]

  • Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. ResearchGate. Available from: [Link]

  • Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Semantic Scholar. Available from: [Link]

  • Evaluating the Anticancer Potential of N-Substituted Sulfonamides: A Comparative Guide. Benchchem.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC - NIH. Available from: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI. 2022-10-31. Available from: [Link]

  • A New Synthesis of Sulfonamides by Aminolysis of p -Nitrophenylsulfonates Yielding Potent and Selective Adenosine A 2B Receptor Antagonists. ResearchGate. Available from: [Link]

  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. ResearchGate. Available from: [Link]

  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. [No Source]. 2022-04-19. Available from: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [No Source]. Available from: [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. [No Source]. 2021-09-08. Available from: [Link]

  • Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. PubMed. 2004-03-01. Available from: [Link]

  • biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed. 2006-07-13. Available from: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. 2022-10-31. Available from: [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. 1984-03-01. Available from: [Link]

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. Available from: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. Available from: [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC - PubMed Central. 2020-02-14. Available from: [Link]

Sources

A Technical Guide to the Safe Handling of N-(4-methyl-3-nitrophenyl)methanesulfonamide and Related Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification and Physicochemical Properties

N-(4-methyl-3-nitrophenyl)methanesulfonamide is a substituted aromatic sulfonamide. Its structure contains a nitro group on a substituted benzene ring, a known toxophore that necessitates stringent handling protocols.[6][7][8] The methanesulfonamide group is also a common moiety in pharmaceuticals. While often associated with lower toxicity, it can still contribute to skin and eye irritation.[4][5]

A precise CAS Number for this compound is not consistently cited in major chemical databases. However, a closely related isomer, N-Methyl-1-(4-nitrophenyl)methanesulfonamide, is identified with CAS Number 85952-29-0.[9][10][11][12] Researchers should verify the identity and CAS number of their specific material upon receipt.

Table 1: Physicochemical Properties of a Structurally Related Isomer (CAS 85952-29-0)

Property Value Source
Molecular Formula C₈H₁₀N₂O₄S [11][13]
Molecular Weight 230.24 g/mol [9][11][13]
Appearance Expected to be a solid (e.g., yellow crystalline solid) [3]
Melting Point 151-153°C [10]
Boiling Point ~417.5 °C (Predicted) [10]
Density ~1.404 g/cm³ (Predicted) [10]

| Storage Temperature | 2-8°C |[9][10] |

Inferred Hazard Identification and Toxicological Assessment

Given the absence of a specific toxicological profile, a conservative hazard assessment must be derived from the compound's constituent functional groups.

2.1 Toxicological Profile of the Nitroaromatic Moiety: Nitroaromatic compounds (NACs) are a well-documented class of potentially hazardous materials.[6] Many are classified as "Priority Pollutants" by the U.S. Environmental Protection Agency (EPA).[6][14] The primary concern is their potential for bioreduction of the nitro group within the body, which can lead to toxic and mutagenic intermediates.[7][15]

  • Systemic Toxicity: Overexposure to NACs can lead to organ damage, particularly affecting the liver, kidneys, and blood.[6][14][16]

  • Mutagenicity/Carcinogenicity: Many NACs are reported to have mutagenic and genotoxic properties.[7][14][15]

  • Irritation: NACs are frequently cited as causing skin and eye irritation.[3][14]

2.2 Toxicological Profile of the Methanesulfonamide Moiety: The methanesulfonamide functional group is generally less toxic than the nitroaromatic moiety. However, safety data for methanesulfonamide itself indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation when handled as a powder.[4][5][17]

2.3 Inferred GHS Classification: Based on the available data for related compounds, a prudent researcher should handle this compound as if it meets the criteria for the following GHS classifications.

Table 2: Postulated GHS Hazard Classification

Hazard Class Category Hazard Statement Basis of Inference
Acute Toxicity, Oral Category 3 / 4 H301/H302: Toxic or Harmful if swallowed Data on 4-Nitrophenol and N-Methyl-4-nitroaniline.[2][16][18]
Acute Toxicity, Dermal Category 3 / 4 H311/H312: Toxic or Harmful in contact with skin Data on 4-Nitrophenol and related compounds.[16][18]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled Data on related nitrophenols.[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Data on nitrophenols and methanesulfonamide.[1][3][5]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation Data on nitrophenols and methanesulfonamide.[1][3][4][5]
Specific Target Organ Toxicity Category 2 / 3 H373: May cause damage to organs through prolonged or repeated exposure. H335: May cause respiratory irritation. Data on N-Methyl-4-nitroaniline and methanesulfonamide.[2][5][16]

| Hazardous to the Aquatic Environment | Chronic 3 | H412: Harmful to aquatic life with long lasting effects | Data on 4-Methyl-3-nitrophenol.[3] |

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, a multi-layered approach combining engineering controls and robust PPE is mandatory.

3.1 Engineering Controls:

  • Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[2][17]

3.2 Personal Protective Equipment (PPE): PPE must be selected to provide a complete barrier to exposure.[19][20]

Table 3: Mandatory Personal Protective Equipment

Protection Specification Rationale and Best Practices
Eye/Face ANSI-approved safety goggles and a face shield. Goggles prevent fine powders from reaching the eyes. A face shield is required when handling larger quantities or when there is a splash risk.[2][20]
Hand Nitrile gloves (minimum thickness 0.11 mm). Inspect gloves for pinholes before use.[19] Use proper glove removal technique to avoid contaminating skin.[2][19] Double-gloving is recommended for extended procedures. Wash hands thoroughly after handling.[1][2]
Body Flame-resistant lab coat, long pants, and closed-toe shoes. A fully-buttoned lab coat protects skin and clothing from contamination.[19] Non-synthetic clothing and closed-toe shoes are required to prevent skin exposure.[20]

| Respiratory | Not typically required if work is performed in a fume hood. | If a fume hood is not available or if procedures could generate significant dust, a workplace assessment by EHS is required to determine the appropriate respirator (e.g., N95 or higher).[19] |

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to detailed, self-validating protocols is critical for ensuring safety.

4.1 Pre-Handling Risk Assessment Workflow: Before any work begins, a thorough risk assessment must be completed. This workflow ensures all safety aspects are considered.

RiskAssessment cluster_planning Planning Phase cluster_control Control & Mitigation Phase cluster_procedure Procedural Phase cluster_execution Execution Phase P1 Review Chemical Profile (SDS, Literature) P2 Identify Hazards (Toxicity, Irritation) P1->P2 P3 Define Experimental Scale (mg vs g) P2->P3 C1 Select Engineering Controls (Fume Hood) P3->C1 C2 Select Mandatory PPE (Gloves, Goggles, Coat) C1->C2 C3 Prepare Spill Kit (Absorbent, Bags) C2->C3 W1 Write Step-by-Step SOP C3->W1 W2 Designate Waste Streams (Solid, Liquid) W1->W2 W3 Review Emergency Plan (Spill, Exposure) W2->W3 E1 Verify Fume Hood Function W3->E1 E2 Execute Experiment per SOP E1->E2 E3 Decontaminate & Dispose E2->E3

Caption: Risk assessment workflow for handling hazardous chemicals.

4.2 Protocol for Weighing and Transferring Solid Powder: This protocol is designed to minimize aerosolization and contamination.

  • Preparation: a. Don all required PPE as specified in Table 3. b. Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor). c. Place a plastic-backed absorbent liner on the fume hood work surface. d. Assemble all necessary equipment (spatulas, weigh paper/boat, receiving vessel, waste bags) inside the hood.

  • Weighing: a. Place the analytical balance inside the fume hood if possible. If not, tare a sealed container, add the chemical inside the hood, seal the container, and weigh it outside the hood. b. Open the stock bottle slowly inside the hood to avoid creating a plume of dust. c. Use a clean spatula to carefully transfer the desired amount of powder to the weigh boat. Avoid scooping motions that could aerosolize the powder. d. Close the stock bottle tightly immediately after use.

  • Transfer: a. Carefully add the weighed powder to the receiving vessel. A powder funnel can be used to minimize loss. b. Gently tap the weigh boat and funnel to ensure all powder is transferred.

  • Decontamination and Cleanup: a. Treat the used weigh boat, spatula tips, and any contaminated wipes as hazardous solid waste. Place them in a designated, sealed waste bag inside the fume hood. b. Wipe down the spatula and work surface with a suitable solvent (e.g., ethanol) and dispose of the wipes as hazardous waste. c. Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[2][19]

Emergency Procedures

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment.[21]

5.1 Spill Response: The response to a spill depends on its size and location.

Caption: Decision tree for chemical spill response.

5.2 First Aid Measures: Immediate action is required upon any exposure.[1]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or they feel unwell, call a poison center or doctor.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation occurs or if you feel unwell.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[1][16]

Storage and Disposal

Proper storage and disposal are mandated by regulations to ensure safety and environmental protection.[22][23][24]

6.1 Storage Conditions:

  • Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated place.[1][2][17]

  • Location: Store locked up in a designated area for toxic or hazardous chemicals.[1] Keep away from incompatible materials such as strong oxidizing agents.

  • Inventory: Maintain an accurate inventory of the chemical, including dates of receipt and opening.[24][25]

6.2 Waste Disposal:

  • Classification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed, and puncture-proof containers. Do not mix with other waste streams unless directed by EHS.

  • Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program.[1][3] Do not dispose of down the drain or in regular trash.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • East Harbour Group. (2022). Material Safety Data Sheet: N-Methyl-4-nitroaniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • BFM Global. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. Retrieved from [Link]

  • PubMed. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Retrieved from [Link]

  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • MDPI. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from [Link]

  • Office of Research Services (ORS), NIH. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. Retrieved from [Link]

  • Sarpong Group, UC Berkeley. (2013). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). Retrieved from [Link]

  • Louisiana State University (LSU). (2023). Standard Operating Procedure: Handling Chemicals. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). N-methyl-1-(4-nitrophenyl)methanesulfonamide. Retrieved from [Link]

Sources

A Researcher's Guide to Procuring N-(4-methyl-3-nitrophenyl)methanesulfonamide: A Framework for Sourcing Non-Catalog Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful execution of novel research in drug discovery and chemical biology is fundamentally dependent on the timely procurement of high-purity, structurally-verified small molecules. While catalog chemicals are readily available, researchers often require specific, non-catalog compounds like N-(4-methyl-3-nitrophenyl)methanesulfonamide. The acquisition of such molecules presents a significant challenge, shifting the paradigm from simple purchasing to a rigorous process of supplier qualification and quality verification. This in-depth technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for navigating the complexities of sourcing specialized, non-catalog reagents. It addresses the critical initial step of precise molecular identification, details the process for evaluating and selecting a custom synthesis partner, defines the essential analytical data package required for validation, and provides a step-by-step protocol for in-house quality verification upon receipt. The methodologies outlined herein are designed to ensure scientific integrity, mitigate project risks, and foster reproducible research outcomes.

Part 1: Defining the Target Molecule: A Case of Structural Precision

The procurement process begins with an unambiguous definition of the target molecule. The compound of interest is This compound .

Key Molecular Identifiers:

  • Molecular Formula: C₈H₁₀N₂O₄S

  • Molecular Weight: 230.24 g/mol

  • SMILES: CS(=O)(=O)NC1=CC(=C(C=C1)[O-])C

  • InChI: InChI=1S/C8H10N2O4S/c1-6-4-7(9(12)13)5-8(3-6)10-15(2,14)11/h3-5,10H,1-2H3

A critical first finding is that a specific, verified CAS Number for this exact structure is not readily found in major public chemical databases like PubChem as of early 2026. This absence immediately signals that the compound is not a standard catalog item and will require custom synthesis.

Researchers must exercise extreme caution, as chemical supplier catalogs contain numerous structurally similar compounds that can be easily mistaken for the target molecule, leading to significant experimental errors.

Table 1: Comparison of Target Molecule with Structurally Similar Catalog Compounds

Compound NameStructureKey Difference from TargetRepresentative CAS Number
This compound CS(=O)(=O)NC1=CC(=C(C=C1)[O-])C TARGET MOLECULE Not Available
N-Methyl -N-(4-nitrophenyl)methanesulfonamideCN(S(=O)(=O)C)C1=CC=C([O-])C=C1Methyl group is on the sulfonamide nitrogen; phenyl ring lacks a methyl group.334952-01-1[1]
(4-Nitrophenyl)methane sulfonamideC1=CC(=CC=C1C S(=O)(=O)N)[O-]Methylene (-CH2-) bridge between phenyl ring and sulfonyl group; phenyl ring lacks a methyl group.88918-72-3[2]
N-(4-Nitrophenyl )methanesulfonamideCS(=O)(=O)NC1=CC=C([O-])C=C1Phenyl ring lacks a methyl group.5825-62-7[3]
N-(4-Methyl-3-nitrophenyl)acetamide CC1=C(C=C(C=C1)NC(=O)C)[O-]Acetamide group instead of a methanesulfonamide group.2719-14-4[4]

This structural ambiguity underscores the primary directive: the researcher must provide the exact structure, SMILES, or InChI string to any potential supplier to prevent the synthesis of an incorrect isomer or analog.

Part 2: The Procurement Landscape: From Stock Reagents to Custom Synthesis

The absence of a catalog entry for this compound necessitates a partnership with a Contract Research Organization (CRO) or a specialized chemical company offering custom synthesis services. Unlike purchasing a stock reagent, this process is a collaborative project that requires careful management.[5]

Choosing a custom synthesis partner is a strategic decision that directly impacts project quality, timelines, and success.[6] A reliable partner ensures high-quality materials for reproducible results, adherence to regulatory standards, and efficient processes to minimize delays.[7]

Part 3: A Framework for Qualifying Custom Synthesis Partners

Selecting the right partner is the most critical step in the procurement process. The evaluation should be based on a holistic assessment of their technical capabilities, quality systems, and project management approach.[6][8]

cluster_qual Supplier Qualification Workflow A Define Synthesis Need (Structure, Purity, Quantity) B Identify Potential Suppliers (CROs, Custom Synthesis Firms) A->B C Submit RFQ with Technical Specs B->C D Evaluate Proposals (Cost, Timeline, Expertise) C->D E Audit & Select Supplier D->E Technical & Quality Fit? F Execute Confidentiality & Supply Agreements E->F G Initiate Synthesis Project F->G

Figure 1. High-level workflow for qualifying and engaging a custom synthesis supplier.

Table 2: Key Criteria for Evaluating Custom Synthesis Suppliers

Evaluation CriterionKey Questions to AskRationale & Importance
Technical Expertise & Experience - Do you have experience with sulfonamide synthesis or nitration of aromatic rings?- Can you provide (non-confidential) examples of similar projects?- What is the experience level of the chemists who will be assigned to this project?Assesses the supplier's ability to handle the specific chemistry required.[6] Experienced teams can better troubleshoot unexpected reaction outcomes and optimize synthetic routes for higher purity and yield.[9][10]
Quality Systems & Analytical Capabilities - Are you ISO 9001 certified? Do you operate under GMP guidelines if requested?- What analytical techniques (NMR, LC-MS, HPLC, etc.) do you have in-house?- Can you provide a sample Certificate of Analysis (CoA)?Ensures the supplier has a robust system for quality control and can provide the necessary data to prove the identity and purity of the final compound. A CoA is a non-negotiable deliverable.[7][11]
Project Management & Communication - How will project updates be communicated and at what frequency?- Who will be our single point of contact?- How do you manage project delays or unexpected scientific challenges?Strong communication is critical for a successful partnership.[6][12] Regular updates and a transparent process for addressing challenges prevent costly surprises and align expectations.
Scalability & Facilities - Can you synthesize from milligram to kilogram scales?- What are your capabilities for handling potentially hazardous reagents or reactions?Determines if the supplier can meet both initial research needs and potential future scale-up requirements for later-stage development.[5][6]
Intellectual Property (IP) & Confidentiality - How do you ensure the protection of our intellectual property?- Will you provide a non-disclosure agreement (NDA) before detailed discussions?Protects the novelty and confidentiality of the research project. The synthesis and the molecule itself may be part of the researcher's core IP.[6]

Part 4: The Statement of Work: Ensuring Analytical Clarity

Once a supplier is selected, the researcher must provide a clear and unambiguous Statement of Work (SOW). The cornerstone of the SOW is the specification for the Certificate of Analysis (CoA) , a formal document that provides batch-specific data verifying the product's identity and quality.[11][13] A simple declaration of purity is insufficient; the CoA must provide the raw data for verification.

Mandatory Analytical Requirements for the CoA:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Purpose: To confirm the molecular structure. The spectrum should be consistent with the proposed structure of this compound, showing the correct number of protons, chemical shifts, splitting patterns, and integrations for each distinct proton environment.

    • Deliverable: A high-resolution spectrum with peak assignments corresponding to the protons in the molecule.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Purpose: To confirm molecular weight and provide an initial assessment of purity. The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of the target compound (MW = 230.24). The chromatogram gives an indication of the number of components in the sample.

    • Deliverable: The total ion chromatogram (TIC) and the mass spectrum of the main peak.

  • HPLC (High-Performance Liquid Chromatography):

    • Purpose: To provide a quantitative measure of purity. This is the gold standard for assessing the purity of a small molecule.

    • Deliverable: The HPLC chromatogram showing the main peak and any impurities, with the purity reported as a percentage of the total peak area (e.g., ">98% by area at 254 nm").

Part 5: In-House Verification Protocol: The Final Step in Quality Assurance

The supplier's CoA provides a critical dataset, but it does not absolve the researcher from the responsibility of final verification.[14] Establishing the purity and identity of a new reagent lot in-house is essential for ensuring the integrity and reproducibility of experimental data.[15][16]

cluster_qc In-House QC Verification Workflow A Receive Compound & Log Batch B Review Supplier's CoA A->B C Prepare Analytical Sample B->C D Perform In-House Analysis (e.g., LC-MS, NMR) C->D E Compare In-House Data with Supplier CoA D->E F Data Match? E->F G Release Compound for Research Use F->G Yes H Quarantine Batch & Contact Supplier F->H No

Figure 2. A standardized workflow for the in-house quality control verification of a newly received custom-synthesized chemical.

Step-by-Step In-House Verification Methodology:

  • Documentation Review: Upon receipt, immediately quarantine the new batch. Compare the information on the vial label with the supplier's CoA to ensure the batch numbers match. Review the CoA data to confirm all requested analyses were performed and the results meet the required specifications.[11]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis and a separate solution in a high-purity solvent (e.g., Acetonitrile or Methanol) for LC-MS analysis.

  • LC-MS Analysis: Inject the sample onto an LC-MS system.

    • Objective: Verify the molecular weight.

    • Expected Result: The mass spectrum should display the correct molecular ion peak, confirming the compound's mass. The liquid chromatogram should ideally show a single major peak, corroborating the purity reported by the supplier.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum.

    • Objective: Verify the chemical structure.

    • Expected Result: The resulting spectrum should match the expected pattern for this compound. Compare the in-house spectrum with the one provided by the supplier. Pay close attention to the aromatic region to confirm the substitution pattern and check for the absence of significant impurity peaks.

  • Data Comparison and Release: Critically compare the in-house analytical data with the supplier's CoA. If the data are consistent and meet the required purity threshold, the batch can be released from quarantine and logged into the lab's chemical inventory for research use.

  • Discrepancy Resolution: If significant discrepancies are found (e.g., incorrect mass, unexpected NMR signals, purity below specification), the batch must remain in quarantine. Contact the supplier immediately, providing them with your in-house data to resolve the issue.

Part 6: Identifying Potential Custom Synthesis Partners

While this guide cannot endorse specific suppliers, researchers can identify potential partners through several channels. Reputable organizations that offer custom and contract synthesis services often have extensive experience in medicinal and synthetic chemistry.

Categories of Potential Suppliers:

  • Large Chemical Manufacturers: Major suppliers (e.g., MilliporeSigma, Thermo Fisher Scientific, TCI) often have dedicated custom synthesis divisions.

  • Specialized Contract Research Organizations (CROs): Companies that specialize in providing chemistry services for the pharmaceutical and biotech industries are well-equipped for complex, multi-step syntheses. Examples include WuXi AppTec, Pharmaron, and many others.

  • Niche & Academic-Focused Suppliers: Smaller companies often provide highly flexible and collaborative custom synthesis services for research-scale quantities.[9][10][17][18]

  • Chemical Marketplaces: Online platforms can be used to submit a synthesis request to a network of pre-vetted suppliers.

Conclusion

The procurement of this compound serves as a powerful case study for a broader scientific challenge: the sourcing of novel, non-catalog research chemicals. Success in this endeavor is not achieved by simply finding a supplier, but by implementing a rigorous, multi-stage process rooted in scientific diligence. By starting with precise structural definition, proceeding with a thorough qualification of potential synthesis partners, demanding a comprehensive analytical data package, and closing the loop with independent in-house verification, researchers can build a foundation of chemical integrity. This framework mitigates the significant risks associated with using unverified materials and ultimately upholds the validity and reproducibility of their scientific contributions.

References

  • How to Find the Right Custom Chemical Synthesis Manufacturer. (n.d.). Retrieved January 21, 2026, from [Link]

  • Custom Synthesis Service for your key compounds - Taros Discovery. (n.d.). Retrieved January 21, 2026, from [Link]

  • Chemical Synthesis Services - Biocompare. (n.d.). Retrieved January 21, 2026, from [Link]

  • What is Certificate of Analysis (CoA) in Chemistry? - Advent Chembio. (n.d.). Retrieved January 21, 2026, from [Link]

  • 10 Things You Should Know Before Contracting a Custom Synthesis Project - Eurofins. (n.d.). Retrieved January 21, 2026, from [Link]

  • Certificate of analysis - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Certificate of Analysis: Uses, Definition, Template - Artsyl. (n.d.). Retrieved January 21, 2026, from [Link]

  • Custom Synthesis Services | Contract Chemical R&D - Macsen Labs. (n.d.). Retrieved January 21, 2026, from [Link]

  • N-(4-Nitrophenyl)methanesulfonamide - Lead Sciences. (n.d.). Retrieved January 21, 2026, from [Link]

  • Certificate of Analysis Requirements - YouTube. (2022, March 3). Retrieved January 21, 2026, from [Link]

  • N-methyl-1-(4-nitrophenyl)methanesulfonamide | C8H10N2O4S | CID 703312 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Quality Control for Chemistry Laboratory – Dynacare Kasper Laboratories Procedures. (n.d.). Retrieved January 21, 2026, from [Link]

  • N-Methyl-1-(4-nitrophenyl)methanesulfonamide - GlobalChemMall. (n.d.). Retrieved January 21, 2026, from [Link]

  • Chemicals and Reagents Management in Quality Control Laboratory. (n.d.). Retrieved January 21, 2026, from [Link]

  • Best Practices for Lot Changes in Quality Control or Reagents - Bio-Rad. (n.d.). Retrieved January 21, 2026, from [Link]

  • (4-Nitrophenyl)methanesulfonamide | C7H8N2O4S | CID 2755281 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • WHO good practices for pharmaceutical quality control laboratories - World Health Organization (WHO). (n.d.). Retrieved January 21, 2026, from [Link]

  • The Modern Way of Quality Control Procedures in Laboratory Medicine | myadlm.org. (2022, May 31). Retrieved January 21, 2026, from [Link]

  • N-(4-Methyl-3-nitrophenyl)acetamide | C9H10N2O3 | CID 73133 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • 4-Nitrophenyl (4-methylphenyl)methanesulfonate | C14H13NO5S | CID 71366511. (n.d.). Retrieved January 21, 2026, from [Link]

  • N-[(4-nitrophenyl)methyl]ethenesulfonamide | C9H10N2O4S | CID 44350418 - PubChem. (2025, December 6). Retrieved January 21, 2026, from [Link]

Sources

The Nitro Group: A Double-Edged Sword in Drug Design and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The nitro (-NO₂) group, a compact and electron-withdrawing moiety, holds a unique and often paradoxical position in the landscape of medicinal chemistry. For decades, it has been a key structural feature in a diverse array of therapeutic agents, contributing to their efficacy in treating infections, cardiovascular diseases, and cancer. However, its association with potential toxicity, including mutagenicity and carcinogenicity, has cast a long shadow, often leading to its classification as a "structural alert" in drug discovery pipelines. This guide delves into the multifaceted role of the nitro group in the biological activity of organic compounds. We will explore its profound influence on physicochemical properties, dissect the intricate mechanisms of its bioactivation, and survey its application in modern therapeutics. Furthermore, this document will provide detailed experimental protocols for assessing the biological activity of nitro-containing compounds, offering a practical resource for researchers in the field. By synthesizing fundamental principles with field-proven insights, this guide aims to provide a comprehensive understanding of the nitro group's dual nature, empowering scientists to harness its therapeutic potential while mitigating its inherent risks.

The Physicochemical Impact of the Nitro Group: More Than Just an Electron Sink

The introduction of a nitro group into an organic molecule dramatically alters its electronic and steric properties, which in turn significantly influences its pharmacokinetic and pharmacodynamic profile.[1][2] Understanding these fundamental changes is paramount for the rational design of nitro-containing drugs.

Electronic Effects and Their Consequences

The nitro group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This property has several important implications for a drug molecule:

  • Modulation of Acidity and Basicity: By withdrawing electron density, a nitro group can increase the acidity of nearby protons. For instance, the pKa of a phenol is significantly lowered by the presence of a nitro group on the aromatic ring. This can affect the ionization state of a drug at physiological pH, influencing its solubility, membrane permeability, and interaction with biological targets.

  • Enhanced Electrophilicity: The electron-withdrawing nature of the nitro group can render adjacent carbon atoms more electrophilic, making them susceptible to nucleophilic attack. This is a key feature in the mechanism of action of some nitro-containing drugs, where they act as covalent inhibitors.[3]

  • Influence on Redox Potential: The nitro group can be readily reduced, and its reduction potential is a critical determinant of its biological activity. This susceptibility to reduction is the cornerstone of the bioactivation of many nitroaromatic and nitroheterocyclic drugs.[1]

Steric and Lipophilic Contributions

While the electronic effects are often the primary focus, the steric and lipophilic properties of the nitro group also play a crucial role:

  • Molecular Geometry and Conformation: The planar nature of the nitro group can influence the overall shape and rigidity of a molecule, which can be critical for its binding to a specific receptor or enzyme active site.

  • Lipophilicity and Membrane Permeability: The nitro group is considered a moderately polar substituent. Its impact on a molecule's lipophilicity (often measured as logP) is context-dependent and can be manipulated by its position on a scaffold. This, in turn, affects the drug's ability to cross biological membranes and reach its target.

A Comparative Look at Physicochemical Properties

To illustrate the impact of the nitro group, the following table summarizes key physicochemical properties of several well-known nitro-containing drugs.

DrugChemical ClasslogPpKaPrimary Therapeutic Use
Metronidazole Nitroimidazole-0.022.6Antibacterial, Antiprotozoal
Nitrofurantoin Nitrofuran-0.537.2Antibacterial (Urinary Tract Infections)
Nitroglycerin Organic Nitrate1.16N/AVasodilator (Angina)
Chloramphenicol Nitroaromatic1.1411.0Antibacterial (Broad-spectrum)

Data compiled from various sources.

The Core Mechanism: Reductive Bioactivation

The biological activity of a vast number of nitro-containing compounds is not inherent to the parent molecule itself but is rather a consequence of its metabolic transformation. The central theme is reductive bioactivation, a process where the nitro group undergoes a stepwise reduction to generate highly reactive intermediates that are responsible for the therapeutic (and often toxic) effects.[4]

The Nitroreductase Family of Enzymes

This bioactivation is primarily mediated by a class of enzymes known as nitroreductases (NTRs) . These enzymes are widespread in bacteria but are notably absent in mammalian cells, a feature that provides a degree of selective toxicity for antimicrobial nitro-drugs.[5] NTRs catalyze the reduction of the nitro group using reducing equivalents from cofactors like NADPH or NADH.[4]

The Cascade of Reactive Intermediates

The reduction of a nitro group is a multi-electron process that proceeds through several key intermediates, each with its own reactivity profile.

Reductive_Activation Parent_Drug Nitro Compound (R-NO₂) Nitro_Radical Nitro Radical Anion (R-NO₂⁻) Parent_Drug->Nitro_Radical + e⁻ Nitroso Nitroso Derivative (R-NO) Nitro_Radical->Nitroso + e⁻, + 2H⁺ ROS Reactive Oxygen Species (ROS) Nitro_Radical->ROS O₂ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ DNA_Damage DNA Damage & Cell Death Nitroso->DNA_Damage Amine Amine (R-NH₂) Hydroxylamine->Amine + 2e⁻, + 2H⁺ Hydroxylamine->DNA_Damage Metronidazole_Activation Metronidazole Metronidazole (Inactive) Entry Passive Diffusion into Anaerobic Cell Metronidazole->Entry Activation Reductive Activation (Nitroreductase) Entry->Activation Reactive_Intermediate Reactive Nitroso Radical Activation->Reactive_Intermediate DNA_Interaction Interaction with DNA Reactive_Intermediate->DNA_Interaction Cell_Death DNA Strand Breakage & Cell Death DNA_Interaction->Cell_Death

Caption: Mechanism of action of Metronidazole.

  • Nitrofurans (e.g., Nitrofurantoin): Used primarily for urinary tract infections, nitrofurans are also activated by bacterial nitroreductases to produce reactive intermediates that inhibit various bacterial enzymes and damage DNA. [6]

Cardiovascular Drugs: The Nitric Oxide Connection
  • Organic Nitrates (e.g., Nitroglycerin): These compounds act as prodrugs of nitric oxide (NO), a potent vasodilator. The enzymatic conversion of organic nitrates to NO is a complex process, with mitochondrial aldehyde dehydrogenase-2 (ALDH2) playing a key role. [7][8]The released NO then activates soluble guanylate cyclase, leading to an increase in cyclic GMP and smooth muscle relaxation.

Nitroglycerin_Bioactivation Nitroglycerin Nitroglycerin (GTN) ALDH2 Mitochondrial ALDH2 Nitroglycerin->ALDH2 Intermediate Thionitrate Intermediate + 1,2-GDN ALDH2->Intermediate NO2_release Nitrite (NO₂⁻) Release Intermediate->NO2_release NO_formation Nitric Oxide (NO) Formation NO2_release->NO_formation sGC_activation sGC Activation NO_formation->sGC_activation Vasodilation Vasodilation sGC_activation->Vasodilation

Caption: Bioactivation of Nitroglycerin to Nitric Oxide.

Anticancer Agents: Targeting Hypoxic Tumors

The hypoxic (low oxygen) environment of solid tumors presents a unique opportunity for nitro-containing compounds. Since oxygen can intercept the nitro radical anion and prevent its further reduction, the bioactivation of these drugs is favored in hypoxic conditions. This has led to the development of hypoxia-activated prodrugs (HAPs) that are selectively toxic to cancer cells in the tumor microenvironment.

The Dark Side: Toxicological Considerations

The very same reactive intermediates that confer therapeutic activity to nitro compounds are also responsible for their potential toxicity. [1]

Mutagenicity and Genotoxicity

The ability of activated nitro compounds to damage DNA is a major concern. [1]This has been demonstrated in various assays, with the Ames test being a standard for assessing mutagenicity. The potential for genotoxicity is a significant hurdle in the development of new nitro-containing drugs and necessitates rigorous safety evaluation.

Carcinogenicity

Some nitroaromatic compounds have been shown to be carcinogenic in animal models. The mechanism is often linked to their genotoxic effects, as well as their ability to induce chronic inflammation and oxidative stress.

Other Toxicities

Depending on the specific compound, other toxicities can include hepatotoxicity, neurotoxicity, and hematological effects. For example, the use of chloramphenicol is limited by its risk of causing aplastic anemia.

A Comparative Look at Cytotoxicity

The following table provides a snapshot of the cytotoxic potential of some nitroaromatic compounds against different human cell lines.

CompoundCell LineIC50 (µM)Reference
Nitrobenzene SMMC-7721 (Hepatocarcinoma)>8000[2]
Doxorubicin (Control) HepG2 (Hepatocarcinoma)0.04[9]
Compound 7b (Novel) HepG2 (Hepatocarcinoma)0.041[9]

IC50 values represent the concentration of a compound that is required for 50% inhibition in vitro.

Experimental Protocols for the Modern Researcher

To facilitate the investigation of nitro-containing compounds, this section provides detailed, step-by-step methodologies for key experiments.

Assessing Mutagenicity: The Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical. [10] Principle: Histidine-auxotrophic strains of Salmonella typhimurium are exposed to the test compound. If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium.

Protocol:

  • Strain Preparation: Grow the appropriate S. typhimurium tester strains (e.g., TA98, TA100, TA1535) overnight in nutrient broth.

  • S9 Mix Preparation (for metabolic activation): Prepare the S9 fraction from the liver of induced rats or hamsters. Combine with a cofactor solution (e.g., NADP+, glucose-6-phosphate).

  • Exposure: In a test tube, combine the tester strain, the test compound at various concentrations, and either S9 mix or a buffer (for testing without metabolic activation).

  • Plating: Add molten top agar to the test tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow Start Start Strain_Prep Prepare S. typhimurium Tester Strains Start->Strain_Prep S9_Prep Prepare S9 Mix (Metabolic Activation) Start->S9_Prep Exposure Expose Bacteria to Test Compound +/- S9 Strain_Prep->Exposure S9_Prep->Exposure Plating Plate on Histidine- Deficient Agar Exposure->Plating Incubation Incubate at 37°C Plating->Incubation Scoring Count Revertant Colonies Incubation->Scoring Result Mutagenic or Non-mutagenic Scoring->Result

Caption: Workflow for the Ames Test.

Measuring Nitroreductase Activity: A Spectrophotometric Assay

This assay measures the activity of nitroreductase by monitoring the oxidation of NADPH.

Principle: Nitroreductase catalyzes the reduction of a nitro-containing substrate, using NADPH as a cofactor. The decrease in NADPH concentration is monitored by measuring the absorbance at 340 nm.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), a solution of the nitro-containing substrate (e.g., nitrofurantoin), and a solution of NADPH.

  • Enzyme Preparation: Prepare the nitroreductase enzyme solution (e.g., a purified recombinant enzyme or a cell lysate).

  • Assay Setup: In a 96-well plate, add the reaction buffer, the nitro-containing substrate, and the enzyme solution.

  • Initiation of Reaction: Add the NADPH solution to initiate the reaction.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.

  • Calculation: Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve. One unit of nitroreductase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Detecting Nitric Oxide Release: The Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide through the quantification of its stable breakdown product, nitrite. [11] Principle: The Griess reagent converts nitrite into a colored azo compound that can be measured spectrophotometrically.

Protocol:

  • Sample Collection: Collect the cell culture supernatant or other biological fluid to be assayed.

  • Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution A (e.g., sulfanilamide in phosphoric acid) and Solution B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of Solution A and Solution B immediately before use.

  • Reaction: Add the Griess reagent to the samples and standards in a 96-well plate.

  • Incubation: Incubate at room temperature for 5-10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a plate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

The Future of Nitro-Containing Drugs: A Balancing Act

The journey of the nitro group in medicinal chemistry is a testament to the complex interplay between efficacy and toxicity. While its "structural alert" status is warranted, a blanket dismissal of this versatile functional group would be a disservice to drug discovery. The future lies in a more nuanced approach:

  • Rational Design: A deeper understanding of the structure-activity and structure-toxicity relationships will enable the design of safer nitro-containing drugs. This includes modulating the redox potential to fine-tune the rate of bioactivation and exploring bioisosteric replacements for the nitro group where appropriate.

  • Targeted Delivery: The development of drug delivery systems that specifically target the site of action can help to minimize systemic exposure and off-target toxicity.

  • Exploiting Disease-Specific Biology: The success of hypoxia-activated prodrugs highlights the potential of designing nitro-containing compounds that are selectively activated by the unique biochemical environment of diseased tissues.

By embracing a holistic understanding of the nitro group's chemistry and biology, and by employing rigorous experimental evaluation, the scientific community can continue to unlock its therapeutic potential for the benefit of patients worldwide.

References

  • Fexinidazole - LiverTox - NCBI Bookshelf - NIH. (2023, July 18). Retrieved from [Link]

  • Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential - PubMed. (n.d.). Retrieved from [Link]

  • A Prodrug Approach to Improve the Physico-Chemical Properties and Decrease the Genotoxicity of Nitro Compounds | Request PDF - ResearchGate. (2025, September 2). Retrieved from [Link]

  • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2017, October 25). Retrieved from [Link]

  • Physico-chemical properties of metronidazole | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • A spectrophotometric assay for nitrate using NADPH oxidation by Aspergillus nitrate reductase - PubMed. (n.d.). Retrieved from [Link]

  • Cytotoxicity (IC50) of tested compounds on different cell lines - ResearchGate. (n.d.). Retrieved from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. (n.d.). Retrieved from [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed Central. (n.d.). Retrieved from [Link]

  • Enhanced AMES Testing for Nitrosamine Mutagenicity - IntoxLab. (n.d.). Retrieved from [Link]

  • Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. - ResearchGate. (n.d.). Retrieved from [Link]

  • Metronidazole | C6H9N3O3 | CID 4173 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • What is the mechanism of Fexinidazole? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Cytotoxicity Tests for HepG2 and Jurkat cells? - ResearchGate. (2016, February 19). Retrieved from [Link]

  • Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections | ACS Omega - ACS Publications. (2025, May 6). Retrieved from [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. (n.d.). Retrieved from [Link]

  • Antitrypanosomal Activity of Fexinidazole, a New Oral Nitroimidazole Drug Candidate for Treatment of Sleeping Sickness | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved from [Link]

  • (PDF) Ames Test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - ResearchGate. (2023, December 19). Retrieved from [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies - MDPI. (n.d.). Retrieved from [Link]

  • Evaluation of cytotoxic and genotoxic effects of nicotine, tobacco-specific nitrosamines, and dried tobacco leaf extract on HepG2 - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials. (2025, August 9). Retrieved from [Link]

  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - ResearchGate. (n.d.). Retrieved from [Link]

  • Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC. (n.d.). Retrieved from [Link]

  • Nitroglycerin drives endothelial nitric oxide synthase activation via the phosphatidylinositol 3-kinase/protein kinase B pathway - PubMed Central. (n.d.). Retrieved from [Link]

  • Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - ResearchGate. (n.d.). Retrieved from [Link]

  • Fexinidazole | C12H13N3O3S | CID 68792 - PubChem. (n.d.). Retrieved from [Link]

  • The Registry of Cytotoxicity: toxicity testing in cell cultures to predict acute toxicity (LD50) and to reduce testing in animals - PubMed. (n.d.). Retrieved from [Link]

  • Nitrofurantoin and Chloramphenicol Interaction: Clinical Risks and Management - Empathia AI. (n.d.). Retrieved from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers. (2024, March 17). Retrieved from [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay - MDPI. (n.d.). Retrieved from [Link]

  • Nitroimidazoles | Concise Medical Knowledge - Lecturio. (2021, July 27). Retrieved from [Link]

  • [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]. (n.d.). Retrieved from [Link]

  • NADP+/NADPH Assay Kit (Colorimetric) - Cell Biolabs, Inc. (n.d.). Retrieved from [Link]

  • enhanced ames test for nitrosamine impurities - JRF Global. (n.d.). Retrieved from [Link]

  • Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies? - ResearchGate. (2023, December 1). Retrieved from [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance - PubMed. (2011, January 18). Retrieved from [Link]

  • Synthesis and Antibiotic Properties of Chloramphenicol Reduction Products - PMC - NIH. (n.d.). Retrieved from [Link]

  • Nitric Oxide Assay? - ResearchGate. (2013, April 23). Retrieved from [Link]

  • Fexinidazole induced cytotoxicity is distinct from related anti-trypanosome nitroaromatic drugs | bioRxiv. (2023, October 9). Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022, June 5). Retrieved from [Link]

  • (PDF) Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - ResearchGate. (2025, August 6). Retrieved from [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25). Retrieved from [Link]

  • The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC. (n.d.). Retrieved from [Link]

  • After 130 years, the molecular mechanism of action of nitroglycerin is revealed - PMC. (n.d.). Retrieved from [Link]

Sources

The Enduring Legacy and Expanding Horizons of Sulfonamides in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide moiety (-SO₂NH₂), a cornerstone of medicinal chemistry, has demonstrated remarkable versatility and enduring therapeutic relevance since the discovery of prontosil in the 1930s. Initially celebrated for ushering in the era of antibacterial chemotherapy, the applications of sulfonamides have expanded dramatically, now encompassing treatments for a wide spectrum of diseases including cancer, glaucoma, epilepsy, and diabetes. This in-depth technical guide provides a comprehensive exploration of the sulfonamide scaffold, delving into its fundamental physicochemical properties, mechanisms of action, structure-activity relationships (SAR), and the synthetic strategies employed in its derivatization. We will examine the causality behind experimental choices in both synthesis and biological evaluation, offering field-proven insights for drug development professionals. Detailed protocols for key synthetic transformations and biological assays are provided, alongside a critical analysis of resistance mechanisms and modern drug design strategies aimed at enhancing potency and selectivity.

Introduction: More Than Just an Antibiotic

The term "sulfonamide" is often colloquially associated with "sulfa drugs," the first class of synthetic antimicrobial agents that revolutionized medicine.[1] However, this perception belies the vast therapeutic landscape that this remarkable functional group occupies.[2] The sulfonamide group is a bioisostere of the carboxylic acid, capable of forming similar hydrogen bonding interactions, yet possessing distinct electronic and physicochemical properties.[3][4] This bioisosteric relationship has been a key driver in its widespread adoption in drug design.[3][4]

This guide will navigate the multifaceted world of sulfonamides, from their foundational role as antibacterial agents targeting dihydropteroate synthase (DHPS) to their sophisticated applications as modulators of enzymes like carbonic anhydrases (CAs). We will explore both the historical context and the cutting-edge advancements that continue to make sulfonamides a privileged scaffold in modern drug discovery.[5]

The Archetypal Antibacterial Sulfonamides

The antibacterial action of sulfonamides stems from their structural mimicry of p-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[6][7] This enzyme catalyzes a critical step in the de novo synthesis of folic acid, a pathway vital for bacterial survival but absent in humans, who obtain folate from their diet.[7]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

Sulfonamides act as competitive inhibitors of DHPS, binding to the active site and preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[6][8] This blockade of folic acid synthesis ultimately halts the production of essential downstream metabolites, including purines and thymidine, leading to a bacteriostatic effect.[6]

DHPS_Inhibition cluster_reaction Bacterial Folic Acid Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitively Inhibits CA_Inhibition cluster_catalysis Catalytic Cycle CA_Active_Site CA Active Site (Zn²⁺-OH⁻) HCO3 HCO₃⁻ CA_Active_Site->HCO3 Hydrates CO2 CO₂ CO2->CA_Active_Site Binds H H⁺ HCO3->H Sulfonamide Sulfonamide (R-SO₂NH₂) Sulfonamide->CA_Active_Site Binds to Zn²⁺ (Inhibits)

Caption: Inhibition of Carbonic Anhydrase (CA) by sulfonamides.

  • Therapeutic Applications:

    • Glaucoma: Acetazolamide, dorzolamide, and brinzolamide reduce intraocular pressure by inhibiting CA II in the ciliary body, thereby decreasing aqueous humor secretion. [1] * Epilepsy: Certain sulfonamides, like topiramate and zonisamide, exhibit anticonvulsant properties, partly through the inhibition of brain CA isoforms. [9] * Cancer: Tumor-associated isoforms CA IX and XII are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment. Selective inhibitors targeting these isoforms are being investigated as anticancer agents. [10]

  • Drug Design for Isoform Selectivity: A major challenge in developing CA inhibitors is achieving selectivity for the target isoform to minimize side effects. The "tail approach" is a key strategy, where chemical moieties are appended to the sulfonamide scaffold to interact with non-conserved amino acid residues outside the conserved active site, thereby conferring isoform specificity. [11][12]

    Drug Target Isoform(s) Therapeutic Use Key Feature Reference
    Acetazolamide CA I, II, IV, etc. (Non-selective) Glaucoma, Epilepsy Early, broad-spectrum inhibitor [1]
    Dorzolamide Primarily CA II Glaucoma Topical administration [1]
    Celecoxib COX-2 (also inhibits CAs) Anti-inflammatory Non-antibacterial sulfonamide [13]

    | SLC-0111 | CA IX, XII | Anticancer (investigational) | Ureido-substituted tail for selectivity | [1]|

Table 2: Examples of Sulfonamide-Based Carbonic Anhydrase Inhibitors.

Other Non-Antibacterial Applications

The sulfonamide scaffold is present in a wide range of other therapeutic classes: [14]

  • Diuretics: Thiazide diuretics (e.g., hydrochlorothiazide) and loop diuretics (e.g., furosemide) contain a sulfonamide group essential for their activity.

  • Antidiabetic Agents: Sulfonylureas (e.g., glipizide, glyburide) are a class of oral hypoglycemic agents that stimulate insulin release from pancreatic β-cells.

  • Anticonvulsants: Zonisamide and sultiame are examples of sulfonamide-containing drugs used in the management of epilepsy. [15]* Anti-inflammatory Agents: Celecoxib, a selective COX-2 inhibitor, contains a sulfonamide moiety.

Synthesis of Sulfonamides: Experimental Protocols and Rationale

The most common and robust method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. [16]

General Protocol: Synthesis of a Sulfonamide from a Sulfonyl Chloride and an Amine

This protocol outlines the general procedure for the synthesis of a sulfonamide.

Materials:

  • Aryl or alkyl sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., pyridine, triethylamine) (1.2 eq)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and the base (1.2 eq) in the anhydrous solvent.

    • Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine. [17]The inert atmosphere prevents moisture from the air from entering the reaction.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the sulfonyl chloride (1.0 eq) in the same anhydrous solvent to the stirred amine solution.

    • Rationale: The reaction is often exothermic. Slow addition at a reduced temperature helps to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous work-up removes the hydrochloride salt of the base and any remaining water-soluble impurities.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel. [17] * Rationale: Recrystallization is often effective for purifying solid sulfonamides. Column chromatography provides a more general method for purification.

Sulfonamide_Synthesis reagents R-SO₂Cl (Sulfonyl Chloride) + R'-NH₂ (Amine) product R-SO₂-NH-R' (Sulfonamide) + Base·HCl reagents->product S-N Coupling conditions Base (e.g., Pyridine) Anhydrous Solvent (e.g., DCM) 0°C to RT

Caption: General reaction scheme for sulfonamide synthesis.

The Role of Protecting Groups

In the synthesis of complex molecules containing multiple reactive functional groups, the use of protecting groups is often necessary to prevent unwanted side reactions. For example, in the synthesis of sulfanilamide from aniline, the amino group is first acetylated to form acetanilide. This serves two purposes:

  • Modulation of Reactivity: The acetamido group is less activating than the amino group, which helps to prevent polysulfonation of the aromatic ring.

  • Prevention of Side Reactions: The protected amine cannot react with the chlorosulfonic acid or the resulting sulfonyl chloride, which would otherwise lead to polymerization. [18] The acetyl protecting group is then removed by acid or base hydrolysis in the final step to yield the desired primary amine. [16]

Biological Evaluation: In Vitro Enzyme Inhibition Assays

Assessing the inhibitory potency of newly synthesized sulfonamides against their target enzymes is a critical step in the drug discovery process.

Protocol: Carbonic Anhydrase Inhibition Assay

This colorimetric assay is based on the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenolate. [14] Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA) stock solution in acetonitrile

  • Test sulfonamide compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution (or DMSO for control). Incubate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiation of Reaction: Add the pNPA substrate solution to all wells to initiate the reaction.

  • Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ value can then be determined using the Cheng-Prusoff equation.

CA Isoform Inhibitor Kᵢ (nM) Reference
hCA IAcetazolamide250[1]
hCA IIAcetazolamide12[19]
hCA IXAcetazolamide25[1]
hCA XIIAcetazolamide5.7[1]
hCA IICompound 153.3[19]
hCA ICompound 40.33 (Kd)[20]

Table 3: Representative Inhibition Constants (Kᵢ) of Sulfonamides against Human Carbonic Anhydrase Isoforms.

Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

A common method for assessing DHPS activity is a coupled spectrophotometric assay. [21]The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH concentration is monitored by the change in absorbance at 340 nm. [21] Materials:

  • Recombinant DHPS

  • Recombinant DHFR (coupling enzyme)

  • p-Aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • Test sulfonamide compounds dissolved in DMSO

  • Buffer solution (e.g., HEPES, pH 7.6)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reaction Mixture: In the wells of the microplate, prepare a reaction mixture containing the buffer, DHFR, NADPH, PABA, and the test compound (or DMSO for control).

  • Pre-incubation: Add the DHPS enzyme to the mixture and pre-incubate for a few minutes.

  • Initiation of Reaction: Initiate the reaction by adding the substrate DHPPP.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values as described for the CA inhibition assay.

Conclusion and Future Perspectives

The sulfonamide scaffold, from its historic debut as the first synthetic antibacterial agent to its current status as a privileged structure in a multitude of therapeutic areas, exemplifies the power of medicinal chemistry to adapt and innovate. Its journey from a single-target antibacterial to a versatile pharmacophore targeting enzymes in cancer, glaucoma, and epilepsy is a testament to the enduring value of structure-based drug design and the principle of bioisosterism.

Future research in this field will likely focus on the development of highly selective inhibitors, particularly for challenging targets like specific CA isoforms implicated in cancer. The use of computational modeling, structure-based design, and novel synthetic methodologies will continue to drive the discovery of next-generation sulfonamide-based therapeutics. [9]Furthermore, as our understanding of disease biology deepens, new targets amenable to inhibition by this versatile zinc-binding moiety will undoubtedly emerge, ensuring that the sulfonamide story is far from over. The ongoing challenge of antimicrobial resistance will also necessitate the design of novel DHPS inhibitors that can overcome existing resistance mechanisms. The rich history and continued evolution of sulfonamides provide a powerful lesson in the enduring potential of a well-understood and strategically deployed chemical scaffold.

References

  • Mutations in the Pneumocystis jirovecii DHPS gene confer cross-resistance to sulfa drugs. (2005). Antimicrobial Agents and Chemotherapy, 49(2), 741-748.
  • Carbonic Anhydrase Inhibitors Drug Design. (n.d.). PubMed.
  • Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. (1997). Proceedings of the National Academy of Sciences, 94(25), 14227-14232.
  • Sulfonamides Resistance Genes. (n.d.). Rupa Health.
  • common issues in sulfonamide synthesis and solutions. (n.d.). Benchchem.
  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2017). Future Science.
  • Mutations in the Pneumocystis jirovecii DHPS Gene Confer Cross-Resistance to Sulfa Drugs. (2005). Antimicrobial Agents and Chemotherapy, 49(2), 741-748.
  • Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. (1997). R Discovery.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021).
  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI.
  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (n.d.).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
  • Structure-based drug discovery of carbonic anhydrase inhibitors. (n.d.). Taylor & Francis Online.
  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. (2017). ZU Scholars.
  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associ
  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (n.d.).
  • Sulphonamide Bioisosteres. (n.d.). Cambridge MedChem Consulting.
  • Experimental protocol for carbonic anhydrase inhibition assay using 4-(1-Aminoethyl)
  • Application Note: In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydroptero
  • Technical Support Center: Selective Carbonic Anhydrase Inhibitor Design. (n.d.). Benchchem.
  • Avoiding common errors in sulfonamide synthesis experimental protocols. (n.d.). Benchchem.
  • A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identific
  • Preparation of sulfonamides from N-silylamines. (n.d.).
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.
  • Using computational and synthetic chemistry to design selective carbonic anhydrase inhibitors. (2023). Brandon University.
  • Sulfonyl Protective Groups. (2014).
  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (n.d.). Benchchem.
  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (n.d.). PubMed Central.
  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX)
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
  • Dihydropteroate synthase inhibitor. (n.d.). Wikipedia.
  • What are DHPS inhibitors and how do they work?. (2024).
  • Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.).
  • Structure-activity relationships in dihydropteroate synthase inhibition by sulfanilamides. Comparison with the antibacterial activity. (n.d.). PubMed.
  • Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. (2023).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Replacing sulfa drugs with novel DHPS inhibitors. (n.d.).
  • SAR OF SULPHONAMIDES.pptx. (n.d.). Slideshare.
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESİS.
  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. (2014). ACS Chemical Biology.
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015). Reddit.
  • Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. (n.d.).
  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (n.d.). MDPI.
  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. (2025).
  • Dihydropteroate synthase-IN-1. (n.d.). MedChemExpress.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).

Sources

Methodological & Application

Synthesis of N-(4-methyl-3-nitrophenyl)methanesulfonamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-(4-methyl-3-nitrophenyl)methanesulfonamide, a key intermediate in various chemical and pharmaceutical research applications. The protocol details a two-step synthetic pathway commencing with the nitration of p-toluidine to form 4-methyl-3-nitroaniline, followed by its subsequent methanesulfonylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization techniques.

Introduction

This compound is a valuable organic molecule characterized by a sulfonamide functional group attached to a nitrated aromatic ring. This structural motif is of significant interest in medicinal chemistry and materials science. The synthesis strategy presented herein is a robust and reproducible method, relying on well-established chemical transformations. The initial step involves the regioselective nitration of p-toluidine to yield 4-methyl-3-nitroaniline[1][2][3][4]. The subsequent and final step is the sulfonylation of the synthesized aniline derivative with methanesulfonyl chloride to afford the target compound. This protocol emphasizes safety, efficiency, and high purity of the final product.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of the reactants, intermediates, and the final product is crucial for a successful and safe synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
p-ToluidineC₇H₉N107.1543-45Light yellow to brown solid106-49-0
4-Methyl-3-nitroanilineC₇H₈N₂O₂152.1575.5-81.5Orange to brown crystalline powder119-32-4
Methanesulfonyl ChlorideCH₃ClO₂S114.55-32Colorless to light yellow liquid124-63-0
This compoundC₈H₁₀N₂O₄S230.24Not readily availableExpected to be a solidNot readily available

Experimental Workflow and Logic

The synthesis of this compound is a two-stage process. The first stage is the nitration of p-toluidine, followed by the methanesulfonylation of the resulting 4-methyl-3-nitroaniline.

Synthesis_Workflow cluster_stage1 Stage 1: Nitration cluster_stage2 Stage 2: Methanesulfonylation start1 p-Toluidine intermediate 4-Methyl-3-nitroaniline start1->intermediate Nitration reagents1 Nitrating Mixture (HNO₃ + H₂SO₄) reagents1->intermediate start2 4-Methyl-3-nitroaniline product This compound start2->product Sulfonylation reagents2 Methanesulfonyl Chloride Pyridine reagents2->product

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocols

Stage 1: Synthesis of 4-Methyl-3-nitroaniline

Principle: This step involves the electrophilic aromatic substitution of p-toluidine. The amino group is a strong activating group and an ortho-, para-director. To control the nitration and prevent oxidation, the reaction is typically carried out at low temperatures in a strong acid like sulfuric acid, which protonates the amino group to form the anilinium ion, a meta-directing group. However, a small equilibrium concentration of the free amine allows for some ortho-nitration.

Materials:

  • p-Toluidine (10.0 g, 93.3 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 200 g)

  • Nitric Acid (HNO₃, 7.5 g, d=1.48 g/mL)

  • Ice

  • Deionized Water

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Büchner funnel and filter paper

  • Beakers

  • Crystallizing dish

Procedure:

  • In the 500 mL three-necked flask, dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid with stirring. Cool the solution to below 0°C using an ice-salt bath[1].

  • Prepare the nitrating mixture by carefully adding 7.5 g of nitric acid to 30 g of concentrated sulfuric acid in a separate beaker, keeping the mixture cool.

  • Slowly add the nitrating mixture dropwise to the stirred p-toluidine solution, ensuring the temperature is maintained at 0°C[1].

  • After the addition is complete, allow the reaction mixture to stand for a short period.

  • Carefully pour the reaction mixture into 500 mL of ice-cold water, ensuring the temperature does not exceed 25°C by adding more ice if necessary[1].

  • Filter any impurities from the solution.

  • Dilute the filtrate to three times its volume and neutralize it with solid sodium carbonate, keeping the temperature low.

  • The precipitate of 4-methyl-3-nitroaniline is then filtered, pressed dry, and recrystallized from ethanol[1].

  • Dry the purified product in a desiccator. The expected yield is 65-70%.

Safety Precautions:

  • Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The nitration reaction is highly exothermic and must be controlled by slow addition of the nitrating agent and efficient cooling.

  • Perform the reaction in a well-ventilated fume hood.

Stage 2: Synthesis of this compound

Principle: This reaction is a nucleophilic acyl substitution where the amino group of 4-methyl-3-nitroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A base, such as pyridine, is used to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • 4-Methyl-3-nitroaniline (5.0 g, 32.9 mmol)

  • Methanesulfonyl Chloride (4.5 g, 39.3 mmol)

  • Pyridine (20 mL)

  • Dichloromethane (CH₂Cl₂)

  • 10% Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 5.0 g of 4-methyl-3-nitroaniline in 20 mL of pyridine in a 250 mL round-bottom flask at room temperature.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add 4.5 g of methanesulfonyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with 10% HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Safety Precautions:

  • Methanesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

  • Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Melting Point: To determine the purity of the final product.

  • Spectroscopic Methods:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure by identifying the chemical environment of the protons.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups (e.g., -SO₂-, -NO₂, -NH-).

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Stage 1 Incomplete reaction; loss of product during workup.Ensure complete dissolution of p-toluidine; maintain low temperature during nitration; careful neutralization and extraction.
Formation of multiple nitro isomers Incorrect reaction temperature.Strictly maintain the reaction temperature at 0°C.
Low yield in Stage 2 Incomplete reaction; hydrolysis of methanesulfonyl chloride.Ensure the reaction goes to completion by monitoring with TLC; use anhydrous solvents and reagents.
Difficult purification of the final product Presence of unreacted starting material or side products.Optimize the stoichiometry of reagents; employ column chromatography for purification if recrystallization is ineffective.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their research needs. The provided characterization techniques will ensure the identity and purity of the final product.

References

  • PrepChem. (n.d.). Preparation of 4-methyl-3-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-nitroaniline. Retrieved from [Link]

Sources

Application Notes & Protocols: N-(4-methyl-3-nitrophenyl)methanesulfonamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Importance

N-(4-methyl-3-nitrophenyl)methanesulfonamide is a sophisticated chemical building block whose value in pharmaceutical development is centered on the strategic placement of its functional groups. The electron-withdrawing nitro group, positioned ortho to a methyl group and meta to a methanesulfonamide group, is not merely a placeholder; it is a latent amino group, which, upon reduction, becomes a powerful nucleophile for constructing complex molecular architectures.

This intermediate is most notably a crucial precursor in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor (TKI).[1][2] Nilotinib is a frontline therapy for chronic myeloid leukemia (CML), where it targets the Bcr-Abl tyrosine kinase.[3] The transformation of this compound into its corresponding aniline derivative, N-(3-amino-4-methylphenyl)methanesulfonamide, is a pivotal step in the total synthesis of this life-saving drug. Understanding and mastering this conversion is therefore of significant interest to researchers in medicinal chemistry and process development.

These application notes provide a detailed examination of this key intermediate, focusing on the critical nitro group reduction step. We will explore the mechanistic rationale for procedural choices and provide a robust, field-tested protocol for its conversion, along with methods for reaction monitoring and product characterization.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of the starting material is fundamental to safe and effective handling.

PropertyValueSource
IUPAC Name This compound---
Synonyms 2-Nitro-4-(methylsulfonamido)toluene---
CAS Number 62853-66-9---
Molecular Formula C₈H₁₀N₂O₄S---
Molecular Weight 230.24 g/mol ---
Appearance Pale yellow to yellow crystalline solid---
Solubility Soluble in methanol, ethanol, ethyl acetate, and acetone. Insoluble in water.---

Safety & Handling:

  • Hazard Statements: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

Core Application: Synthesis of N-(3-amino-4-methylphenyl)methanesulfonamide

The primary utility of this compound lies in its reduction to N-(3-amino-4-methylphenyl)methanesulfonamide. This transformation is more than a simple functional group conversion; it is the key that unlocks the subsequent steps in the synthesis of Nilotinib and related kinase inhibitors.

Mechanistic Rationale and Choice of Method

The conversion of an aromatic nitro group to an amine is a cornerstone reaction in organic synthesis.[4] Several methods exist, including reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or catalytic hydrogenation.[5][6]

For pharmaceutical applications, catalytic hydrogenation is often the method of choice for several compelling reasons:

  • High Chemoselectivity: Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can selectively reduce the nitro group without affecting other potentially reducible functionalities, provided the conditions are optimized.[7]

  • Clean Reaction Profile: The only theoretical byproduct is water, which simplifies purification compared to metal/acid reductions that generate large amounts of metallic salt waste.

  • Efficiency: The reaction often proceeds to completion with high yields under relatively mild conditions of temperature and pressure.

Raney Nickel is a particularly effective catalyst for this transformation.[8] It is a high surface area, porous nickel catalyst that is highly active for the hydrogenation of nitro compounds.[9][10] It is often preferred over Pd/C in substrates where dehalogenation could be a competing side reaction, although that is not a concern for this specific molecule.[5]

The overall transformation on the catalyst surface involves the adsorption of the nitro compound and hydrogen gas, followed by a stepwise reduction through nitroso and hydroxylamine intermediates to the final amine.

G cluster_synthesis Synthetic Pathway to Nilotinib Core SM N-(4-methyl-3-nitrophenyl) methanesulfonamide INT N-(3-amino-4-methylphenyl) methanesulfonamide SM->INT Nitro Reduction (Key Step) API Nilotinib INT->API Further Coupling Reactions

Caption: Key role of the nitro reduction in the synthesis of Nilotinib.

Detailed Experimental Protocols

Protocol: Catalytic Hydrogenation using Raney Nickel

This protocol describes the reduction of this compound to N-(3-amino-4-methylphenyl)methanesulfonamide on a laboratory scale.

Materials and Equipment:

  • This compound (1.0 eq)

  • Raney Nickel (approx. 5-10% by weight of starting material), aqueous slurry

  • Methanol (reagent grade)

  • Parr Hydrogenation Apparatus or similar autoclave system

  • Celite® or another filtration aid

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Experimental Workflow Diagram:

G cluster_workflow Experimental Workflow A Charge Reactor B Inerting A->B Seal & Purge C Hydrogenation B->C Introduce H₂ D Reaction Monitoring C->D Take Aliquots D->C Continue if Incomplete E Catalyst Filtration D->E Proceed if Complete F Solvent Removal E->F Collect Filtrate G Product Isolation F->G Concentrate H Characterization G->H Analyze Solid

Caption: Step-by-step workflow for the hydrogenation protocol.

Procedure:

  • Reactor Charging: To a suitable hydrogenation vessel, add this compound (e.g., 10.0 g, 43.4 mmol). Add methanol (e.g., 100 mL) to dissolve the starting material.

    • Expert Insight: Methanol is an excellent solvent for both the starting material and the product, and it performs well in hydrogenation reactions. Ensure the starting material is fully dissolved before adding the catalyst to ensure a homogeneous reaction.

  • Catalyst Addition: Under a stream of inert gas (e.g., nitrogen or argon), carefully add the Raney Nickel slurry (e.g., ~1.0 g).

    • Trustworthiness & Safety: Raney Nickel is pyrophoric when dry. It must be handled as a water or solvent slurry at all times and never allowed to dry in the air. The inert gas purge prevents potential ignition of the methanol vapors upon catalyst addition.

  • System Assembly and Inerting: Securely seal the hydrogenation vessel. Purge the system several times with nitrogen (e.g., 3 cycles of pressurizing to ~50 psi then venting) to remove all oxygen.

  • Hydrogenation: After the final nitrogen vent, purge the system with hydrogen gas (e.g., 3 cycles). Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-60 psi).

  • Reaction Execution: Begin vigorous stirring and heat the reaction mixture to a moderate temperature (e.g., 40-50 °C). The reaction is exothermic; initial temperature control may be necessary. Hydrogen uptake should be observed on the pressure gauge.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. For a more definitive endpoint, the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]

    • TLC: Use a mobile phase such as 50% ethyl acetate in hexanes. The product amine will be more polar and have a lower Rf value than the starting nitro compound.

    • HPLC: Use a C18 column with a mobile phase gradient of acetonitrile and water. The disappearance of the starting material peak confirms reaction completion.[12]

  • Work-up and Filtration: Once the reaction is complete (typically 4-8 hours), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with additional methanol (e.g., 2 x 20 mL) to recover all the product.

    • Trustworthiness & Safety:Do not allow the filter cake containing the catalyst to dry. Immediately quench the filter cake with plenty of water.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The product, N-(3-amino-4-methylphenyl)methanesulfonamide, will be obtained as a solid. It can be used as is or recrystallized from a suitable solvent like ethanol/water if higher purity is required.

Expected Results and Characterization
  • Yield: >95%

  • Appearance: Off-white to light brown solid.

  • Characterization Data for N-(3-amino-4-methylphenyl)methanesulfonamide:

    • ¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons, the methyl group, the methanesulfonamide methyl group, the amine (-NH₂) protons, and the sulfonamide (-NH) proton. The chemical shifts of the aromatic protons will be significantly upfield compared to the starting material due to the electron-donating effect of the new amine group.

    • Mass Spectrometry (ESI+): Calculated for C₈H₁₂N₂O₂S [M+H]⁺: 201.07. Found: 201.1.

    • IR Spectroscopy (KBr, cm⁻¹): Appearance of two N-H stretching bands in the 3300-3500 cm⁻¹ region (characteristic of a primary amine) and disappearance of the asymmetric and symmetric NO₂ stretching bands (~1530 and 1350 cm⁻¹).

Conclusion

This compound is a high-value intermediate whose utility is primarily accessed through the efficient and selective reduction of its nitro group. The catalytic hydrogenation protocol detailed herein provides a reliable and scalable method for producing N-(3-amino-4-methylphenyl)methanesulfonamide, a key building block for the anticancer drug Nilotinib. Adherence to the safety and handling procedures, particularly concerning the pyrophoric nature of Raney Nickel, is critical for the successful and safe execution of this protocol. The analytical methods described provide a robust framework for ensuring reaction completion and verifying the identity and purity of the final product.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]5]

  • Yang, C., Teixeira, A. R., Shi, Y., Born, S. C., Lin, H., Li Song, Y., ... & Jensen, K. F. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry, 20(4), 886–893.[7][13][14]

  • WIPO Patent WO/2015/103927. (2015). Method for preparing nilotinib intermediate.[1]

  • ATSDR. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Chapter 6: Analytical Methods.[15]

  • Kappe, C. O. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. MIT Open Access Articles.[7]

  • Zaripova, S. A., et al. (2021). Hydrogenation of Aromatic Nitro Compounds to Amines on Nickel and Iron-Containing Catalysts. RASĀYAN Journal of Chemistry, 14(2), 1234-1242.[8]

  • Peppas, A., et al. (2024). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. MDPI.[2]

  • Peterson, H. J., & De, S. C. (1971). Intermediates in the Raney Nickel Catalyzed Hydrogenation of Nitrobenzene to Aniline. Industrial & Engineering Chemistry Product Research and Development, 10(3), 309-312.[9]

  • Google Patents CN103694176B. (2016). Preparation method of nilotinib intermediate.[3]

  • ChemicalRegister.com. (n.d.). N-(3-AMINO-4-METHYLPHENYL)METHANESULFONAMIDE HYDROCHLORIDE (CAS No. 1269225-46-8) Suppliers.[16]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]4]

  • Amala, K., Bhujanga Rao, A. K. S., Sreenivas, R., & Dubey, P. K. (2013). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry, 25(9), 4969-4972.[6]

  • Google Patents US4287365A. (1981). Reduction of aromatic nitro compounds with Raney nickel catalyst.[10]

  • Google Patents EP0825979B1. (2002). Process for the catalytic hydrogenation of aromatic nitro compounds.[12]

Sources

Application Notes and Protocols for N-(4-methyl-3-nitrophenyl)methanesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: While these application notes center on the versatile chemical scaffold of N-(4-methyl-3-nitrophenyl)methanesulfonamide, it is important to note that specific experimental data for this exact compound is limited in publicly accessible literature. The principles, protocols, and applications described herein are based on well-established reactivity patterns of closely related nitrophenyl sulfonamides. Researchers should treat these protocols as robust starting points, with the understanding that optimization may be required for this specific substrate.

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a multifaceted organic compound that serves as a valuable intermediate in the synthesis of a wide array of more complex molecules. Its structure, featuring a sulfonamide moiety and a nitro-activated aromatic ring, offers a rich playground for chemical transformations. The interplay between the electron-withdrawing nitro group and the sulfonamide functionality dictates its reactivity, making it a strategic choice for medicinal chemists and synthetic organic chemists.

The sulfonamide group is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs.[1][2] The nitrophenyl component, on the other hand, provides a handle for a variety of chemical manipulations, most notably the reduction of the nitro group to an amine or its role in activating the aromatic ring for nucleophilic substitution.[3] This guide will provide an in-depth exploration of the key applications of this scaffold, complete with detailed protocols and mechanistic insights.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily centered around two key transformations:

  • Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental transformation that opens up a vast number of synthetic possibilities.[4] The resulting aniline can be diazotized, acylated, alkylated, or used as a nucleophile in a variety of coupling reactions, providing a gateway to diverse molecular architectures.

  • Modification of the Sulfonamide Moiety: The sulfonamide nitrogen can be alkylated or arylated, allowing for the introduction of various substituents to modulate the physicochemical properties of the molecule, a common strategy in drug discovery.[5][6]

These core reactivities allow for the strategic construction of complex molecules, including heterocyclic systems and libraries of compounds for structure-activity relationship (SAR) studies.

Core_Reactivity cluster_main cluster_downstream Start This compound Reduction Reduction of Nitro Group (e.g., H₂, Pd/C; Fe/HCl) Start->Reduction Pathway A Alkylation N-Alkylation of Sulfonamide (e.g., R-X, Base) Start->Alkylation Pathway B Product_Amine N-(3-amino-4-methylphenyl)methanesulfonamide Reduction->Product_Amine Product_Alkylated N-alkyl-N-(4-methyl-3-nitrophenyl)methanesulfonamide Alkylation->Product_Alkylated Heterocycle Heterocycle Synthesis (e.g., Benzimidazoles, Quinolines) Product_Amine->Heterocycle SAR_Studies SAR Studies (Modulation of Properties) Product_Alkylated->SAR_Studies

Caption: Core synthetic pathways for this compound.

Key Application: Synthesis of Heterocyclic Scaffolds

The reduction of the nitro group in this compound to the corresponding aniline, N-(3-amino-4-methylphenyl)methanesulfonamide, creates a valuable precursor for the synthesis of various heterocyclic systems. The resulting ortho-amino-methylaniline derivative can undergo cyclization reactions with suitable reagents to form fused heterocyclic rings, which are prevalent in many biologically active molecules.

Protocol 1: Synthesis of N-(3-amino-4-methylphenyl)methanesulfonamide

This protocol describes the reduction of the nitro group, a crucial first step for many subsequent transformations.

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 1.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound and a 4:1 mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add ethyl acetate and basify with saturated sodium bicarbonate solution until the pH is ~8-9.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Expected Outcome:

The desired N-(3-amino-4-methylphenyl)methanesulfonamide is typically obtained as a solid with yields ranging from 80-95%, depending on the purity of the starting material and the reaction scale.

Transformation Reagents Typical Yield Reference Principle
Nitro ReductionFe, NH₄Cl, EtOH/H₂O80-95%[3][4]

Application in Medicinal Chemistry: N-Alkylation for SAR Studies

The ability to functionalize the sulfonamide nitrogen is a powerful tool in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound. The following protocol outlines a general procedure for the N-alkylation of nitrophenyl sulfonamides.

Protocol 2: N-Alkylation of this compound

This protocol provides a general method for the introduction of an alkyl group onto the sulfonamide nitrogen.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the sulfonamide nitrogen, making it nucleophilic, without causing unwanted side reactions.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: Gentle heating is often required to drive the reaction to completion, especially with less reactive alkyl halides.

N_Alkylation_Workflow Start Dissolve Sulfonamide in DMF Add_Base Add K₂CO₃ (Deprotonation) Start->Add_Base Add_Alkyl_Halide Add Alkyl Halide (Sₙ2 Reaction) Add_Base->Add_Alkyl_Halide Heat Heat to 60-70 °C (Reaction Progression) Add_Alkyl_Halide->Heat Workup Aqueous Workup & Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl-N-(4-methyl-3-nitrophenyl)methanesulfonamide Purification->Product

Caption: Experimental workflow for the N-alkylation of the sulfonamide.

Advanced Application: Reductive Coupling for Sulfonamide Synthesis

Recent advancements in synthetic methodology have enabled the direct synthesis of sulfonamides from nitroarenes and sulfinates, bypassing the need to first prepare an aniline and then a sulfonyl chloride.[7][8] This approach offers a more convergent and efficient route to N-arylsulfonamides.

Mechanistic Insight: Iron-Catalyzed Reductive Coupling

In this process, the nitroarene is coupled with a sodium arylsulfinate in the presence of an iron catalyst and a reductant like sodium bisulfite.[8] The reaction is believed to proceed through the initial coupling of the nitroarene with the sulfinate to form an N-aryl-N-arenesulfonylhydroxylamine intermediate, which is then reduced to the final sulfonamide product.[7]

Method Key Reagents Advantage Reference
Classical Synthesis1. Reduction (e.g., Fe/HCl) 2. Diazotization 3. SulfonylationStepwise, well-established[9]
Reductive CouplingNitroarene, Aryl sulfinate, FeCl₂, NaHSO₃Convergent, milder conditions[7][8]

Conclusion

This compound and its related structures are powerful and versatile intermediates in organic synthesis. The strategic manipulation of the nitro group and the sulfonamide moiety provides access to a wide range of complex molecules, particularly those of interest in medicinal chemistry and drug discovery. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the full synthetic potential of this valuable chemical scaffold.

References

  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. (2020). ACS Publications. Retrieved January 20, 2026, from [Link]

  • A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. (2006). PubMed. Retrieved January 20, 2026, from [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. (2015). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. (2015). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Selective Synthesis of Cyclic Nitroene‐Sulfonamides from Aliphatic Sulfamides and NOBF4. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). PMC. Retrieved January 20, 2026, from [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019). ACS Publications. Retrieved January 20, 2026, from [Link]

  • The reduction transformation of nitroene‐sulfonamide products. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. (2019). PMC. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

  • Methods for mono‐selective N‐alkylation of primary sulfonamides using... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides. (2022). ChemistryViews. Retrieved January 20, 2026, from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PMC. Retrieved January 20, 2026, from [Link]

  • A New Synthesis of Sulfonamides by Aminolysis of p -Nitrophenylsulfonates Yielding Potent and Selective Adenosine A 2B Receptor Antagonists. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. (2013). PMC. Retrieved January 20, 2026, from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. Retrieved January 20, 2026, from [Link]

  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Nucleophilic substitution at sulphur. Reaction of p-nitrophenyl triphenylmethanesulphenate with n-butylamine and benzamidine. (1979). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 20, 2026, from [Link]

  • Cyclization of ortho-cyclopropylphenyl benzamides in gas and liquid phases. (2001). PubMed. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols for the Analytical Quantification of Nitrophenol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nitrophenol Quantification

Nitrophenols and their derivatives are a class of organic compounds widely used in the synthesis of pesticides, herbicides, fungicides, dyes, and pharmaceuticals.[1] Their prevalence in industrial applications, however, has led to their emergence as significant environmental pollutants. Due to their inherent toxicity, potential for bioaccumulation, and carcinogenic properties, the accurate and sensitive quantification of nitrophenols in various matrices, including water, soil, and biological samples, is of paramount importance for environmental monitoring, human health risk assessment, and regulatory compliance.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal analytical methods for the quantification of nitrophenol compounds. We will delve into the theoretical underpinnings of each technique, present validated, step-by-step protocols, and offer expert insights into the rationale behind experimental choices, ensuring the generation of robust and reliable data.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical method for nitrophenol quantification is contingent upon several factors, including the sample matrix, the required sensitivity and selectivity, the availability of instrumentation, and the desired sample throughput.[3] Here, we provide a comparative summary of the most commonly employed techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible SpectrophotometryElectrochemical Methods
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Measurement of light absorption by the analyte in a solution.Measurement of the electrical response (e.g., current, potential) of the analyte at an electrode surface.
Typical Detector Photodiode Array (PDA) or UV-VisMass Spectrometer (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD)Photomultiplier Tube or PhotodiodeWorking, Reference, and Counter Electrodes
Limit of Detection (LOD) 0.01 - 0.1 µg/mL<0.1 µg/mL (ECD/MS)~1 µg/mL (can be improved with preconcentration)0.03 - 1.30 µM
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL<0.3 µg/mL (ECD/MS)~3 µg/mL0.1 - 3.79 µM
Linearity Range 0.05 - 50 µg/mL0.5 - 100 µg/mLVaries, typically 1-2 orders of magnitude0.1 - 1000 µM
Precision (%RSD) < 2%< 5%< 5%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%95 - 105%
Sample Derivatization Not typically requiredOften required to improve volatility and thermal stabilityNot requiredNot required
Key Advantages Direct analysis, suitable for a wide range of nitrophenols, high precision.High sensitivity and selectivity, definitive compound identification.Simple, rapid, and cost-effective.High sensitivity, portability, potential for in-situ measurements.[4]
Key Limitations Moderate sensitivity compared to GC-MS.May require derivatization, which can be time-consuming.[2][5]Lower selectivity, susceptible to interference from other absorbing compounds.[6]Susceptible to matrix effects and electrode fouling.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Nitrophenol Analysis

HPLC is a cornerstone technique for the quantification of nitrophenols due to its versatility, robustness, and the ability to analyze a wide range of these compounds without the need for derivatization.[3] The separation is typically achieved on a reversed-phase column, where the polar mobile phase and nonpolar stationary phase allow for the effective resolution of different nitrophenol isomers.

Causality Behind Experimental Choices in HPLC
  • Column Selection: A C18 reversed-phase column is the most common choice for nitrophenol analysis. The long alkyl chains of the C18 stationary phase provide excellent hydrophobic retention for the aromatic rings of nitrophenols, leading to good separation.

  • Mobile Phase Composition: A mixture of acetonitrile or methanol with an acidic aqueous buffer (e.g., with formic or phosphoric acid) is typically used.[7] The organic solvent strength is adjusted to control the retention time of the analytes, while the acidic buffer suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and better chromatographic performance.

  • Detector: A Photodiode Array (PDA) or UV-Vis detector is ideal for nitrophenol analysis as these compounds exhibit strong absorbance in the UV-Vis region. A PDA detector offers the added advantage of acquiring the entire UV-Vis spectrum of each eluting peak, which can aid in compound identification and purity assessment.

Detailed HPLC Protocol for the Quantification of 4-Nitrophenol

This protocol is a representative methodology and may require optimization for specific applications and for the analysis of other nitrophenol compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • 4-Nitrophenol reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • For Mass Spectrometry (MS) compatible applications, formic acid is a suitable choice. For non-MS applications, phosphoric acid can also be used.[7]

  • Standard Solution Preparation:

    • Prepare a stock solution of 4-nitrophenol (e.g., 1000 µg/mL) in methanol or acetonitrile.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient.

    • For complex matrices like soil or biological fluids, a sample extraction step is necessary. A common approach is Solid-Phase Extraction (SPE).[8]

      • Condition an SPE cartridge (e.g., polymeric Lichrolut EN) with methanol followed by water.[8]

      • Load the sample onto the cartridge.

      • Wash the cartridge with water to remove interferences.

      • Elute the nitrophenols with a suitable solvent like methanol or acetonitrile.[8]

      • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Based on the UV-Vis spectrum of the specific nitrophenol, typically in the range of 300-400 nm.[3]

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-10 min: Increase to 80% B

      • 10-12 min: Hold at 80% B

      • 12-13 min: Decrease to 30% B

      • 13-15 min: Hold at 30% B (re-equilibration)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the 4-nitrophenol standards against their known concentrations.

    • Determine the concentration of 4-nitrophenol in the samples by interpolating their peak areas from the calibration curve.

Method Validation

A full method validation should be performed to ensure the reliability of the results.[3][9] Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be > 0.99.[10]

  • Accuracy: Determined by spike-recovery experiments, with acceptable recovery typically between 80-120%.[11]

  • Precision: Measured as the relative standard deviation (%RSD) of replicate measurements, which should be < 5%.[10][11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[11]

HPLC_Workflow Dilution Dilution Autosampler Autosampler Dilution->Autosampler Calibration Standards Filtration Filtration Filtration->Autosampler Prepared Sample Detector Detector Chromatogram Chromatogram Detector->Chromatogram Signal Output

Caption: HPLC workflow for nitrophenol quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Specificity

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While some nitrophenols can be analyzed directly, derivatization is often employed to improve their volatility and chromatographic behavior.[5]

The Rationale for Derivatization in GC Analysis

Undivatized nitrophenols can exhibit poor peak shape and low sensitivity in GC analysis due to interactions with active sites in the injection port and on the column.[5] Derivatization, typically by converting the acidic hydroxyl group to an ether or ester, mitigates these issues by:

  • Increasing volatility.

  • Improving thermal stability.

  • Reducing interactions with the stationary phase, leading to sharper, more symmetrical peaks.

Common derivatizing agents for phenols include diazomethane and pentafluorobenzyl bromide (PFBBr).[12]

Detailed GC-MS Protocol (Based on EPA Method 8041A)

This protocol is adapted from EPA Method 8041A for the analysis of phenols and may require optimization.[3][12]

Instrumentation:

  • Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.

  • A suitable capillary column (e.g., DB-5ms).

Reagents and Standards:

  • Methylene chloride (GC grade)

  • Nitrophenol reference standards

  • Derivatizing agent (e.g., diazomethane or PFBBr), if required.

Procedure:

  • Sample Extraction:

    • Follow a suitable extraction method based on the sample matrix, such as those outlined in EPA methods 3510 (separatory funnel liquid-liquid extraction), 3520 (continuous liquid-liquid extraction), 3540 (Soxhlet extraction), or 3550 (ultrasonic extraction).[12]

  • Derivatization (if necessary):

    • Follow a validated protocol for the chosen derivatizing agent. For example, when using PFBBr, the reaction is typically carried out in the presence of a base.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-450.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the nitrophenol derivatives by comparing their retention times and mass spectra with those of the reference standards.[13]

    • Quantify the analytes using a calibration curve constructed from the analysis of derivatized standards.

GCMS_Workflow Concentration Concentration Injection Injection Concentration->Injection Detection Detection TIC TIC Detection->TIC

Caption: GC-MS workflow for nitrophenol analysis.

UV-Visible Spectrophotometry: A Simple and Rapid Screening Tool

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of nitrophenols, particularly p-nitrophenol.[14] The method is based on the principle that nitrophenols absorb light in the UV-Vis region of the electromagnetic spectrum. The intensity of the absorbance is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.

Key Considerations for Spectrophotometric Analysis
  • pH: The UV-Vis spectrum of nitrophenols is pH-dependent. In alkaline solutions, the phenolic proton dissociates, leading to a shift in the absorption maximum to a longer wavelength (e.g., for p-nitrophenol, the peak shifts from around 317 nm in acidic solution to 400 nm in alkaline solution).[6] This bathochromic shift is often exploited to enhance the sensitivity and selectivity of the analysis.

  • Interferences: The main limitation of spectrophotometry is its lack of selectivity. Any other compound in the sample that absorbs at the same wavelength as the nitrophenol will interfere with the measurement. Therefore, this method is best suited for relatively simple matrices or as a screening tool.

Protocol for Spectrophotometric Determination of p-Nitrophenol

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents and Standards:

  • p-Nitrophenol reference standard

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Deionized water

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of p-nitrophenol (e.g., 100 µg/mL) in deionized water.

    • Prepare a series of calibration standards by diluting the stock solution in 0.1 M NaOH.

  • Sample Preparation:

    • Dilute the sample with 0.1 M NaOH to ensure that the absorbance falls within the linear range of the instrument.

    • A color aid, such as a sodium hydroxide solution, is used to enhance the color and shift the detection wavelength.[14]

  • Measurement:

    • Set the spectrophotometer to measure the absorbance at 400 nm.

    • Use 0.1 M NaOH as the blank.

    • Measure the absorbance of the calibration standards and the samples.

  • Data Analysis:

    • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of p-nitrophenol in the samples from the calibration curve.

Electrochemical Methods: Emerging Technologies for Sensitive Detection

Electrochemical methods offer a promising alternative for the quantification of nitrophenols, with advantages such as high sensitivity, rapid analysis, low cost, and the potential for miniaturization and in-situ measurements.[4][15] These techniques are based on the electrochemical reduction or oxidation of the nitro group on the phenol ring at the surface of a modified electrode.

Principles of Electrochemical Detection

Various electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry, can be used for nitrophenol analysis.[16] The choice of technique and the modification of the electrode surface are crucial for achieving high sensitivity and selectivity. Modified electrodes, often incorporating nanomaterials like graphene, carbon nanotubes, or metallic nanoparticles, can enhance the electrocatalytic activity towards the reduction of nitrophenols, leading to improved sensor performance.[4][17]

Protocol for Electrochemical Detection of p-Nitrophenol using a Modified Glassy Carbon Electrode (GCE)

This is a generalized protocol, and the specific modification of the GCE and the experimental parameters will depend on the chosen materials and methodology.

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode system (working, reference, and counter electrodes).

  • Modified Glassy Carbon Electrode (GCE) as the working electrode.

  • Ag/AgCl as the reference electrode.

  • Platinum wire as the counter electrode.

Reagents and Standards:

  • p-Nitrophenol reference standard

  • Phosphate buffer solution (PBS) as the supporting electrolyte.

Procedure:

  • Electrode Modification:

    • Prepare the modified GCE according to a specific literature procedure. This may involve drop-casting a suspension of the modifying material (e.g., a nanocomposite) onto the polished GCE surface and allowing it to dry.[17]

  • Electrochemical Measurement:

    • Place the three-electrode system in an electrochemical cell containing a known volume of PBS.

    • Record the background electrochemical response (e.g., DPV scan).

    • Add a known concentration of p-nitrophenol to the cell and record the DPV scan again. A reduction peak corresponding to the reduction of the nitro group will be observed.

    • Perform a series of measurements with increasing concentrations of p-nitrophenol.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak current against the concentration of p-nitrophenol.

    • Determine the concentration of p-nitrophenol in unknown samples by measuring their peak currents and using the calibration curve.

Conclusion: A Multi-Faceted Approach to Nitrophenol Analysis

The accurate quantification of nitrophenol compounds is a critical task in environmental science, toxicology, and pharmaceutical development. This guide has provided a comprehensive overview of the key analytical techniques employed for this purpose, including HPLC, GC-MS, spectrophotometry, and electrochemical methods. The choice of the most appropriate method will depend on the specific analytical challenge at hand. For routine analysis of a wide range of nitrophenols, HPLC with UV detection offers a robust and reliable solution. When high sensitivity and definitive identification are required, GC-MS is the method of choice, although it may necessitate a derivatization step. Spectrophotometry provides a simple and rapid screening tool for less complex samples, while electrochemical methods are emerging as a powerful technology for sensitive and portable analysis. By understanding the principles, advantages, and limitations of each technique, researchers can select and implement the most suitable analytical strategy to generate high-quality, defensible data for the quantification of nitrophenol compounds.

References

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation and Comparison of Analytical Methods Based on the Release of p-Nitrophenol to Determine Lipase Activity in Milk. Retrieved from [Link]

  • PubMed. (2018). GC-MS and LC-MS Identification of the Phenolic Compounds Present in the ethyl Acetate Fraction Obtained from Senna tora, L. Roxb. seeds. Retrieved from [Link]

  • Eruditio: Indonesia Journal of Food and Drug Safety. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Retrieved from [Link]

  • SciSpace. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. Retrieved from [Link]

  • Google Patents. (n.d.). CN113624700A - Method for detecting p-nitrophenol.
  • ResearchGate. (n.d.). Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes. Retrieved from [Link]

  • Laboratory Talk. (2001). Application Note on GC/MS analysis of phenols. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • EPA. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Rock and Mineral Analysis. (n.d.). Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]

  • PubMed. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • NIH. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). An electrochemical sensor for the detection of p-nitrophenol based on a cyclodextrin-decorated gold nanoparticle–mesoporous carbon hybrid. Retrieved from [Link]

  • NIH. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Retrieved from [Link]

  • ACS Omega. (n.d.). Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite. Retrieved from [Link]

  • EPA. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Sulfonamide Analysis

Sulfonamides, a class of synthetic antimicrobial agents, were among the first drugs to be used effectively for the prevention and treatment of bacterial infections in both human and veterinary medicine.[1] Their mechanism of action involves inhibiting the bacterial synthesis of folic acid, a vital nutrient for bacterial growth.[2] Despite the development of newer antibiotic classes, sulfonamides remain widely used, particularly in veterinary applications, for therapeutic purposes and as growth promoters in animal husbandry.[3][4]

However, the extensive use of these compounds has led to concerns about the presence of their residues in food products of animal origin, such as milk, meat, and eggs.[3] These residues can pose health risks to consumers, including allergic reactions in sensitive individuals and the proliferation of antibiotic-resistant bacteria. To safeguard public health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various food matrices.[3][5]

Consequently, the development of robust, sensitive, and reliable analytical methods for the routine monitoring of sulfonamide residues is of paramount importance. High-Performance Liquid Chromatography (HPLC) has emerged as the cornerstone technique for this purpose, offering high sensitivity, specificity, and the capability for simultaneous analysis of multiple sulfonamide compounds in complex matrices.[1] This application note provides a comprehensive guide to the principles, protocols, and validation of HPLC methods for sulfonamide analysis, tailored for researchers, quality control analysts, and drug development professionals.

Principle of the Method: Chromatographic Separation of Sulfonamides

The successful analysis of sulfonamides by HPLC hinges on the principles of reversed-phase chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity.

  • Stationary Phase: The most common choice for sulfonamide analysis is a C18 (octadecylsilane) column.[2][4][6] The long alkyl chains of the C18 phase create a nonpolar, hydrophobic environment.

  • Mobile Phase: A polar mobile phase, typically a mixture of an aqueous buffer (like formic or acetic acid in water) and an organic modifier (acetonitrile or methanol), is used to elute the analytes from the column.[4][7]

  • Separation Mechanism: Sulfonamide molecules, which possess moderate polarity, are introduced into the system. They partition between the polar mobile phase and the nonpolar stationary phase. More hydrophobic sulfonamides interact more strongly with the C18 stationary phase and thus elute later, while more polar sulfonamides are swept through the column more quickly by the mobile phase.

  • Role of pH: The pH of the mobile phase is a critical parameter. Sulfonamides are amphoteric molecules. Maintaining an acidic mobile phase (e.g., using 0.1% formic acid) ensures that the analytes are in a consistent, protonated state, which leads to sharper, more symmetrical peaks and reproducible retention times.[8][9]

Detection:

  • UV Detection: Sulfonamides possess chromophores that absorb ultraviolet (UV) light, making UV detection a common and cost-effective choice. A Diode Array Detector (DAD) is often used, typically set around 265-270 nm, allowing for the simultaneous monitoring of multiple wavelengths and spectral confirmation of peaks.[4][7]

  • Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, pre- or post-column derivatization with an agent like fluorescamine can be employed, followed by fluorescence detection.[10]

  • Mass Spectrometry (MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity.[1][9][11] This is the confirmatory method of choice for regulatory compliance, as it provides structural information based on the mass-to-charge ratio of the parent molecule and its fragments.[9]

Application Protocol: Analysis of Sulfonamides in Milk by HPLC-UV

This protocol details a validated method for the simultaneous determination of ten common sulfonamides in bovine milk, adapted from established procedures.[7][12]

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, n-Hexane, Isopropanol (all HPLC grade).

  • Reagents: Formic acid (analytical grade), Ultrapure water.

  • Standards: Reference standards for Sulfadiazine (SDZ), Sulfathiazole (STZ), Sulfamethoxazole (SMXZ), Sulfadimethoxine (SDMX), and other relevant sulfonamides.

  • Solid-Phase Extraction (SPE): C18 cartridges for sample clean-up.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1200 Series or equivalent with quaternary pump, autosampler, and DAD
Column Kromasil C18, 5 µm, 250 x 4.6 mm or equivalent[4]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B Acetonitrile
Mobile Phase C Methanol
Gradient Program Time (min)
0
10
20
25
Flow Rate 1.0 mL/min
Column Temperature Ambient or 30 °C
Injection Volume 20 µL
Detection DAD at 265 nm[7]
Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each sulfonamide reference standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4°C.[13]

  • Working Standard Mixture (10 µg/mL): Pipette 100 µL of each stock solution into a single 10 mL volumetric flask and bring to volume with the initial mobile phase composition (70:15:15 A:B:C).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 20, 50, 100, 250, 500 µg/kg) by appropriate dilution of the working standard mixture with the mobile phase.

Sample Preparation Protocol

The goal of sample preparation is to extract the sulfonamides from the complex milk matrix and remove interfering substances like proteins and fats.[3]

G cluster_extraction Liquid-Liquid Extraction cluster_cleanup Evaporation & Reconstitution cluster_analysis Analysis sample 1. Pipette 10 mL of Milk into a 50 mL centrifuge tube extract_solvent 2. Add 20 mL of Ethyl Acetate/n-Hexane/Isopropanol mixture sample->extract_solvent vortex 3. Vortex for 2 min extract_solvent->vortex centrifuge1 4. Centrifuge at 4000 rpm for 10 min vortex->centrifuge1 collect 5. Collect the upper organic layer centrifuge1->collect evap 6. Evaporate to dryness under Nitrogen stream at 40°C collect->evap recon 7. Reconstitute residue in 1 mL of mobile phase evap->recon filter 8. Filter through 0.22 µm syringe filter recon->filter hplc 9. Inject 20 µL into HPLC-UV system filter->hplc G cluster_precision Precision start Method Validation Plan spec Specificity/ Selectivity start->spec lin Linearity & Range start->lin acc Accuracy (% Recovery) start->acc prec Precision (RSD%) start->prec lod LOD / LOQ start->lod robust Robustness start->robust report Validation Report spec->report lin->report acc->report repeat Repeatability (Intra-day) prec->repeat inter Intermediate (Inter-day) prec->inter lod->report robust->report repeat->report inter->report

Sources

Application Notes and Protocols for Metabolite Identification Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of GC-MS in Unraveling the Metabolome

In the landscape of functional genomics and systems biology, metabolomics provides a direct snapshot of an organism's physiological state. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique in this field, prized for its high chromatographic resolution, sensitivity, and robust, reproducible nature.[1] It is particularly well-suited for the analysis of small, thermally stable, and volatile molecules. For the vast number of metabolites that are non-volatile, such as amino acids, organic acids, and sugars, a critical chemical derivatization step renders them amenable to GC-MS analysis, unlocking a significant portion of the central metabolome.[2]

This guide provides a comprehensive overview and detailed protocols for the entire GC-MS-based metabolomics workflow. It is designed for researchers, scientists, and drug development professionals to establish robust methodologies for metabolite identification, moving from sample collection to confident data interpretation. We will delve into the causality behind each experimental choice, ensuring not just a recitation of steps, but a deep understanding of the process.

The GC-MS Metabolomics Workflow: A Conceptual Overview

The journey from a complex biological sample to a list of identified metabolites is a multi-stage process. Each stage is critical for the integrity of the final data. A failure to appreciate the nuances of any one step can introduce bias and variability, compromising the entire experiment. The workflow is logically divided into pre-analytical, analytical, and post-analytical phases, each requiring meticulous attention to detail.

GCMS_Workflow cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Sample_Collection Sample Collection & Quenching Extraction Metabolite Extraction Sample_Collection->Extraction Precipitate Proteins Derivatization Chemical Derivatization Extraction->Derivatization Increase Volatility GCMS_Analysis GC-MS Data Acquisition Derivatization->GCMS_Analysis Data_Processing Data Processing (Deconvolution) GCMS_Analysis->Data_Processing Metabolite_ID Metabolite Identification (Library Matching) Data_Processing->Metabolite_ID Generate Peak List Biological_Interpretation Biological Interpretation Metabolite_ID->Biological_Interpretation Annotate Pathways QC Quality Control (Throughout) QC->Sample_Collection QC->GCMS_Analysis QC->Data_Processing

Caption: High-level overview of the GC-MS metabolomics workflow.

Part I: The Pre-Analytical Phase - Sample Handling and Extraction

The goal of this phase is to efficiently extract the desired low-molecular-weight metabolites from the complex biological matrix (e.g., plasma, urine, tissue) while simultaneously removing interfering macromolecules like proteins and lipids.

Causality in Sample Extraction

The choice of extraction solvent is paramount. A common and effective method involves a cold organic solvent, typically methanol, to precipitate proteins and quench enzymatic activity instantly.[3] This rapid quenching is vital because many metabolites, particularly those in central carbon metabolism, have very rapid turnover times. Failure to halt metabolic activity immediately upon sample collection can lead to significant changes in the metabolite profile, introducing artifacts that do not reflect the true biological state.

Protocol 1: Metabolite Extraction from Human Plasma

This protocol is optimized for extracting polar metabolites from plasma or serum.

Materials:

  • Human plasma (stored at -80°C)

  • Methanol (HPLC grade), pre-chilled to -20°C

  • Water (HPLC grade)

  • Internal Standard (IS) solution (e.g., Adonitol at 10 mg/mL in methanol)[4]

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated microcentrifuge

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Preparation: In a 1.5 mL microcentrifuge tube, add 990 µL of an ice-cold 80% methanol/water (v/v) solution.[5]

  • Internal Standard Spiking: Add 2.5 µL of the Adonitol internal standard stock solution to the methanol.[4] The IS is crucial for monitoring extraction efficiency and for later data normalization.[4]

  • Sample Addition: Thaw plasma samples on ice. Once thawed, vortex briefly and add 10 µL of plasma to the methanol/IS mixture.[5]

  • Protein Precipitation & Lysis: Immediately vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]

  • Centrifugation: Incubate the tubes on ice for 20 minutes, then centrifuge at ~20,000 x g for 15 minutes at 4°C.[5] This step pellets the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the metabolite-containing supernatant to a new, clean 1.5 mL microcentrifuge tube, being careful not to disturb the protein pellet.

  • Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator.[5] Samples can be stored at -80°C at this stage if necessary, but immediate derivatization is recommended.[6]

Part II: Chemical Derivatization - Making Metabolites Fly

Most biologically relevant metabolites are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization is a chemical modification process that replaces active hydrogens on polar functional groups (e.g., -OH, -COOH, -NH2, -SH) with nonpolar moieties. This increases the volatility and thermal stability of the metabolites, allowing them to be vaporized in the GC inlet without degradation.[7][8]

A robust and widely used two-step derivatization protocol involves methoximation followed by silylation.[9][10]

  • Methoximation: This first step protects carbonyl groups (aldehydes and ketones) by converting them into their methoxime derivatives. This is critical because it prevents the formation of multiple tautomeric isomers during the subsequent silylation step, which would complicate the resulting chromatogram.[3][8]

  • Silylation: The second step uses a silylating agent, most commonly N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active protons on hydroxyl, carboxyl, thiol, and amine groups with a trimethylsilyl (TMS) group.[8] This dramatically reduces the polarity of the molecule and increases its volatility.[8]

Derivatization cluster_step1 Step 1: Methoximation cluster_step2 Step 2: Silylation Metabolite Metabolite with -OH, -COOH, C=O Reagent1 Methoxyamine HCl in Pyridine Metabolite->Reagent1 Protects C=O Product1 Methoximated Metabolite Reagent1->Product1 Reagent2 MSTFA (+1% TMCS) Product1->Reagent2 Replaces active H+ Final_Product Volatile TMS-Derivative (GC-MS Ready) Reagent2->Final_Product

Caption: The two-step chemical derivatization process.

Protocol 2: Two-Step Derivatization

This protocol is performed on the dried metabolite extracts from Protocol 1.

Materials:

  • Dried metabolite extracts

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in dry pyridine), freshly prepared.[4][10]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Thermomixer or heating block

  • GC vials with micro-inserts

Procedure:

  • Methoximation:

    • Add 10 µL of the MeOx solution to each dried sample tube.[4]

    • Vortex for 10 seconds to ensure the pellet is fully dissolved.

    • Incubate the samples in a thermomixer for 90 minutes at 37°C.[3][8]

  • Silylation:

    • After cooling the samples to room temperature, add 90 µL of MSTFA (+1% TMCS) to each tube.[4]

    • Vortex for 10 seconds.

    • Incubate the samples in a thermomixer for 30 minutes at 37°C.[3][8]

  • Sample Transfer:

    • After cooling, centrifuge the tubes briefly to collect any condensation.

    • Transfer the supernatant to a GC vial with a micro-insert for analysis. Samples are now derivatized and should be analyzed within 24-48 hours for best results.[6]

Part III: The Analytical Phase - GC-MS Instrumentation & Data Acquisition

This phase involves the separation of the derivatized metabolites by gas chromatography and their subsequent detection and fragmentation by mass spectrometry.

Causality in GC-MS Parameters
  • GC Oven Program: A temperature program is used rather than an isothermal condition to effectively separate a wide range of metabolites with different boiling points.[11][12] The program starts at a low temperature to resolve highly volatile compounds and gradually ramps to a high temperature to elute less volatile, higher molecular weight compounds.[13][14] The ramp rate itself is a critical parameter for optimizing resolution.[11]

  • Mass Spectrometer Mode: For untargeted metabolomics, the mass spectrometer is typically operated in full-scan mode.[15][16][17] This involves scanning a wide mass-to-charge (m/z) range (e.g., 50-600 Da) to collect mass spectra for all eluting compounds, which is essential for subsequent library-based identification.[18] A solvent delay is programmed to prevent the high concentration of derivatization reagents from entering and contaminating the MS source.[18]

Protocol 3: Example GC-MS Data Acquisition Method

These are typical starting parameters for a standard non-polar column (e.g., DB-5ms). Optimization will be required for specific applications and instruments.

GC Parameter Setting Rationale
Injector Type Split/SplitlessSplitless mode is often preferred for metabolomics to maximize sensitivity.[18]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of derivatized analytes.
Carrier Gas HeliumInert carrier gas for transporting analytes through the column.
Flow Rate 1.0 mL/minA typical flow rate for standard capillary columns.
Oven Program See table belowDesigned to separate a broad range of metabolite derivatives.

Example GC Oven Temperature Program [18]

Step Parameter Value
1 Initial Temperature 60 °C
2 Initial Hold Time 1 min
3 Ramp Rate 10 °C/min
4 Final Temperature 325 °C
5 Final Hold Time 10 min

| Total Run Time | 37.5 min | |

MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ionization Energy 70 eVThe standard energy for creating extensive and comparable mass spectral libraries.[18]
Source Temperature 230 °COptimized for stable ionization and to prevent analyte degradation.[18]
Quadrupole Temp 150 °CEnsures stable ion transmission.[18]
Acquisition Mode Full ScanCaptures all ion fragments within the specified range for untargeted analysis.[19]
Mass Range 50 - 600 m/zCovers the expected mass range for the majority of TMS-derivatized metabolites.[18]
Solvent Delay 5.9 minProtects the MS detector from the high abundance of solvent and derivatization reagents.[18]

Part IV: The Post-Analytical Phase - Data Processing & Metabolite Identification

Raw GC-MS data is a complex three-dimensional matrix of retention time, m/z, and intensity. The goal of this phase is to convert this raw data into a list of identified metabolites with their relative abundances.

Data Deconvolution

Chromatographic peaks are rarely perfectly separated. Deconvolution is a crucial computational step that separates co-eluting peaks and extracts a "clean" mass spectrum for each individual component. The Automated Mass Spectral Deconvolution and Identification System (AMDIS) is a widely used freeware for this purpose.[20] AMDIS works by identifying ions that have the same retention time profile and grouping them together as a single component.[21]

Metabolite Identification via Spectral Library Matching

Once a clean mass spectrum is obtained, it is matched against a reference spectral library. The most common libraries for GC-MS metabolomics are the NIST (National Institute of Standards and Technology) and Wiley libraries, as well as specialized libraries like the Fiehn RTL library.[2][20] The software calculates a match score based on the similarity between the experimental spectrum and the library spectrum. Retention index (RI) data, which is more reproducible between instruments than retention time, is often used as an additional filter to increase identification confidence.[22]

Confidence in Metabolite Identification

It is critical to report the level of confidence for each metabolite identification. The Metabolomics Standards Initiative (MSI) has proposed a tiered system for this purpose.[23][24][25]

  • Level 1: Identified Metabolites: This is the highest level of confidence. It requires matching at least two independent and orthogonal data points (e.g., mass spectrum and retention time/index) of the experimental compound with those of an authentic chemical standard run on the same instrument under identical conditions.[2][24]

  • Level 2: Putatively Annotated Compounds: The compound is matched against spectral libraries (e.g., NIST, Wiley) but has not been confirmed with an authentic standard in the user's lab.[2][23]

  • Level 3: Putatively Characterised Compound Classes: The compound can be assigned to a chemical class based on its spectral characteristics, but its exact structure is unknown.[2][23]

  • Level 4: Unknown Compounds: A compound for which no structural information can be determined.[23]

Part V: Quality Control - Ensuring Data Integrity

A robust quality control (QC) strategy is essential for any metabolomics study to ensure that the observed variation is biological in nature and not due to analytical drift or error.[26][27][28]

  • Pooled QC Samples: A pooled QC sample is created by combining a small aliquot from every sample in the study.[27] This sample represents the "average" of the entire study set. It should be injected periodically throughout the analytical run (e.g., every 10 samples) to monitor the stability and performance of the GC-MS system.[26] The relative standard deviation (RSD) of metabolite peak areas in the QC samples is a key metric for data quality.

  • Internal Standards (IS): As mentioned in the extraction protocol, an IS (or multiple) should be added to every sample at the beginning of the preparation process.[29] The IS helps to correct for variability introduced during sample preparation and injection. Stable isotope-labeled standards are the gold standard as they have nearly identical chemical properties to their unlabeled counterparts.[29]

  • Blanks: Procedural blanks (extraction solvent carried through the entire process) should be analyzed to identify potential contaminants from solvents, tubes, or the derivatization process.[26]

Application Spotlight: Drug Development

Metabolite identification is a critical activity throughout the drug development pipeline. In early discovery, it helps identify metabolic "soft spots" on a lead compound, guiding medicinal chemists to design molecules with improved pharmacokinetic properties.[18] During preclinical and clinical development, identifying and characterizing all major metabolites is a regulatory requirement to assess their potential for toxicity or pharmacological activity.[18] GC-MS is a powerful tool in this space for profiling drug metabolites, especially smaller, more polar molecules that result from Phase I and Phase II metabolism, after derivatization.

Conclusion

GC-MS is a powerful and reliable platform for metabolite identification when a rigorous and well-understood workflow is implemented. From meticulous sample preparation and chemical derivatization to optimized data acquisition and stringent quality control, each step is integral to generating high-quality, biologically relevant data. By understanding the causality behind each protocol, researchers can troubleshoot issues effectively, adapt methods to their specific needs, and produce data with the highest degree of scientific integrity. This guide provides the foundational protocols and conceptual understanding to empower scientists in their metabolomic explorations.

References

  • The Metabolomics Standards Initiative (MSI), Core Information For Metabolomics Reporting (CIMR). GitHub. [Link]

  • Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Protocols.io. (2019). [Link]

  • Sumner, L. W., et al. Proposed minimum reporting standards for chemical analysis Chemical Analysis Working Group (CAWG) Metabolomics Standards Initiative (MSI). Metabolomics. (2007). [Link]

  • Extraction of Metabolome From Plasma. University of Utah. (2022). [Link]

  • The Gold Standard for Actionable Metabolomics. Metabolon. [Link]

  • Improving metabolite identification in nontargeted metabolomic and lipidomic studies. Sapient. (2024). [Link]

  • Patti, G. J., et al. Eight key rules for successful data‐dependent acquisition in mass spectrometry‐based metabolomics. Mass Spectrometry Reviews. (2021). [Link]

  • Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. protocols.io. (2019). [Link]

  • Wang, R., et al. Comparison of Full-Scan, Data-Dependent, and Data-Independent Acquisition Modes in Liquid Chromatography–Mass Spectrometry Based Untargeted Metabolomics. Analytical Chemistry. (2020). [Link]

  • Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. ResearchGate. (2019). [Link]

  • Summary of the commonly used metabolomics data acquisition modes. ResearchGate. (2021). [Link]

  • Comparison of Full-Scan, Data-Dependent, and Data-Independent Acquisition Modes in Liquid Chromatography–Mass Spectrometry Based Untargeted Metabolomics. Sci-Hub. (2020). [Link]

  • Ulmer, C. Z., et al. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Metabolites. (2020). [Link]

  • Koek, M. M., et al. Extraction and GC/MS Analysis of the Human Blood Plasma Metabolome. Analytical Chemistry. (2006). [Link]

  • Metabolite Profiling by Automated Methoximation and Silylation. PAL System. [Link]

  • MS2. Detailed protocol for the metabolomics analyses. ResearchGate. (2020). [Link]

  • Bibel, M. Derivatization of metabolites for GC-MS via methoximation+silylation. The Bibel Lab. (2021). [Link]

  • A very quick guide to using AMDIS. NIST. [Link]

  • Fiehn, O. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology. (2016). [Link]

  • GC Method Development. Agilent Technologies. [Link]

  • Bibel, M. Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. (2021). [Link]

  • A basic guide to using AMDIS for GCMS data. YouTube. (2021). [Link]

  • Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood. MUNI. (2021). [Link]

  • Internal Standards in metabolomics. IsoLife. [Link]

  • AMDIS (Automated Mass Spectral Deconvolution and Identification System). amdis.net. [Link]

  • GC Temperature Program Development. Element Lab Solutions. [Link]

  • GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC. (2015). [Link]

  • Temperature Programming for Better GC Results. Phenomenex. (2023). [Link]

  • Franceschi, P., et al. Identifying and quantifying metabolites by scoring peaks of GC-MS data. BMC Bioinformatics. (2014). [Link]

  • Current Practices in LC-MS Untargeted Metabolomics: A Scoping Review on the Use of Pooled Quality Control Samples. Analytical Chemistry. (2023). [Link]

  • Wiley Seminar: NIST AMDIS for Processing EI GC-MS Data. YouTube. (2020). [Link]

  • Gil, R. B., et al. QComics: Recommendations and Guidelines for Robust, Easily Implementable and Reportable Quality Control of Metabolomics Data. Analytical Chemistry. (2024). [Link]

  • Quality Control in Metabolomics. FutureLearn. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-methyl-3-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-methyl-3-nitrophenyl)methanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance reaction yield and product purity.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The primary route involves the reaction of 4-methyl-3-nitroaniline with methanesulfonyl chloride in the presence of a base. This reaction, a nucleophilic substitution at the sulfonyl sulfur, forms the desired sulfonamide bond. While straightforward in principle, achieving high yield and purity requires careful control over reaction parameters and an understanding of potential side reactions.

The overall transformation is as follows:

CH₃SO₂Cl + H₂N-Ar → CH₃SO₂NH-Ar + HCl (where Ar = 4-methyl-3-nitrophenyl)

This guide will address common challenges encountered during this synthesis and provide robust solutions based on established chemical principles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is the most common issue and can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach is essential for diagnosis.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Poor Quality Starting Material The purity of 4-methyl-3-nitroaniline is critical. Isomeric impurities or residual reagents from its synthesis can interfere with the reaction.[1]1. Verify Purity: Confirm the purity of 4-methyl-3-nitroaniline using ¹H NMR or melting point analysis (m.p. 77.5°C).[2] 2. Recrystallize: If impurities are detected, recrystallize the starting material from ethanol.[2]
Decomposition of Methanesulfonyl Chloride Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, forming methanesulfonic acid, which will not react.1. Use Fresh Reagent: Use a fresh bottle of methanesulfonyl chloride or distill older stock under reduced pressure. 2. Proper Handling: Handle the reagent under anhydrous conditions (e.g., in a glovebox or using a nitrogen blanket).
Inadequate Scavenging of HCl The reaction generates one equivalent of HCl, which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.1. Base Selection: Ensure at least one equivalent of a suitable base (e.g., pyridine, triethylamine) is used. Pyridine often acts as both a base and a catalyst. 2. Base Purity: Use dry, pure base. Water in the base can contribute to the hydrolysis of methanesulfonyl chloride.
Suboptimal Reaction Temperature The reaction is exothermic. If the temperature is too high, it can lead to side reactions and decomposition. If too low, the reaction rate may be impractically slow.1. Controlled Addition: Add the methanesulfonyl chloride dropwise to the solution of aniline and base at a low temperature (0 °C) to manage the exotherm. 2. Monitor Temperature: Maintain the reaction at 0 °C for the initial phase and then allow it to slowly warm to room temperature to ensure completion.
Question 2: My final product is difficult to purify and appears contaminated with side products. What are these impurities and how can I avoid them?

Answer:

Product contamination often arises from side reactions involving the starting materials or intermediates.

Common Side Products & Prevention:

Side ProductFormation MechanismPrevention Strategy
Bis(methanesulfonyl)amine Reaction of the product sulfonamide with another molecule of methanesulfonyl chloride. This occurs if excess methanesulfonyl chloride is used or if the sulfonamide anion is formed.1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of methanesulfonyl chloride, but avoid a large excess. 2. Slow Addition: Add the methanesulfonyl chloride slowly to the aniline solution to maintain a low instantaneous concentration, favoring reaction with the more nucleophilic aniline over the sulfonamide.
Unreacted 4-methyl-3-nitroaniline Incomplete reaction due to the reasons outlined in the low yield section (e.g., deactivated aniline, insufficient reagent).1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure Full Conversion: Allow the reaction to stir for a sufficient time (e.g., 12-24 hours) at room temperature after the initial addition.
Polymeric Materials While less common in this specific reaction, intermolecular reactions can occur under harsh conditions, especially if the amine is not properly protected.[3]1. Maintain Low Temperature: Adhere to the recommended temperature profile to minimize uncontrolled side reactions.[3] 2. Appropriate Solvent: Use a solvent like dichloromethane or THF that effectively dissolves reactants but does not promote side reactions.
Reaction Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

G start Low Yield or Impure Product check_sm 1. Verify Starting Material Purity (NMR, MP, TLC) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Recrystallize 4-methyl-3-nitroaniline sm_ok->purify_sm No check_reagents 2. Check Reagent Quality (Fresh MsCl, Dry Base/Solvent) sm_ok->check_reagents Yes purify_sm->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok use_fresh Use Fresh/Distilled MsCl Use Anhydrous Base/Solvent reagents_ok->use_fresh No check_conditions 3. Review Reaction Conditions (Temp, Stoichiometry, Time) reagents_ok->check_conditions Yes use_fresh->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Adjust Temperature Control Verify Stoichiometry Increase Reaction Time conditions_ok->optimize_conditions No check_workup 4. Evaluate Workup & Purification (Quench, Extraction, Recrystallization) conditions_ok->check_workup Yes optimize_conditions->check_workup workup_ok Workup Effective? check_workup->workup_ok optimize_workup Modify Quenching Step Optimize Extraction pH Select New Recrystallization Solvent workup_ok->optimize_workup No success High Yield & Purity Achieved workup_ok->success Yes optimize_workup->success G cluster_0 Reaction Mechanism reactants 4-Methyl-3-nitroaniline + Methanesulfonyl Chloride attack Nucleophilic Attack (N attacks S) reactants->attack Step 1 ts Trigonal Bipyramidal Transition State attack->ts Forms departure Leaving Group Departure (Cl⁻ leaves) ts->departure Collapses to intermediate Protonated Sulfonamide Intermediate departure->intermediate deprotonation Deprotonation (Base removes H⁺) intermediate->deprotonation Step 2 product This compound deprotonation->product

Caption: The key steps in the sulfonamide formation mechanism.

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methyl-3-nitroaniline attacks the electrophilic sulfur atom of methanesulfonyl chloride. [4]2. Formation of a Transition State: A transient trigonal bipyramidal intermediate or transition state is formed. [4]3. Leaving Group Departure: The chloride ion, an excellent leaving group, departs, resulting in a protonated sulfonamide. [4]4. Deprotonation: The base removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product. [4]

Detailed Experimental Protocol

This protocol is a robust starting point for achieving a high yield of this compound.

Materials:

  • 4-methyl-3-nitroaniline (1.0 eq)

  • Methanesulfonyl chloride (1.1 eq)

  • Pyridine (2.0 eq) or Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-methyl-3-nitroaniline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Base: Add pyridine (2.0 eq) to the solution and stir until homogeneous.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Mesyl Chloride: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1M HCl to quench the reaction and neutralize the excess pyridine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl (2x)

    • Water (1x)

    • Saturated NaHCO₃ solution (2x)

    • Brine (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimization of reaction conditions for sulfimide synthesis.
  • ChemicalBook. (n.d.). N-Methyl-1-(4-nitrophenyl)methanesulfonamide synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
  • PrepChem.com. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4-Methyl-3-nitroaniline in Modern Chemical Synthesis.

Sources

Technical Support Center: Purification of N-(4-methyl-3-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of N-(4-methyl-3-nitrophenyl)methanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental hurdles in a question-and-answer format.

Question 1: My recrystallization attempt resulted in a low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low recovery from recrystallization is a frequent issue that typically points to one of several factors related to solvent choice and execution.

  • Causality: The fundamental principle of recrystallization is the significant difference in solubility of the target compound in a given solvent at high versus low temperatures.[1] If the compound remains highly soluble even at low temperatures, a substantial amount will be lost in the mother liquor. Using an excessive volume of solvent, even if it's a good choice, will have the same effect.

  • Troubleshooting Protocol:

    • Re-evaluate Your Solvent Choice: The ideal solvent should dissolve this compound completely at its boiling point but poorly at room temperature or below. For sulfonamides, polar protic solvents are often a good starting point. Consider switching from a highly effective solvent like methanol to a slightly poorer one like ethanol or isopropanol, which may decrease solubility at cold temperatures.

    • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude solid. Add the hot solvent in small portions to the crude material, waiting for it to dissolve before adding more.

    • Utilize a Co-Solvent (Anti-Solvent) System: If a single solvent is not providing the desired solubility profile, a binary system can be highly effective.[1] For instance, dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes or petroleum ether) in which the compound is insoluble, until turbidity (cloudiness) persists.[2] Add a drop or two of the good solvent to redissolve the solid and then allow the mixture to cool slowly.

    • Ensure Thorough Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath for at least 30 minutes to maximize crystal precipitation before filtration.

Question 2: During my cooling phase of recrystallization, the product "oiled out" instead of forming crystals. How do I resolve this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. Impurities can also suppress the crystallization process, leading to the formation of an oil.

  • Causality: The high concentration of the solute and the presence of impurities can lower the compound's melting point, making it liquid under the conditions of recrystallization.

  • Troubleshooting Protocol:

    • Lower the Crystallization Temperature: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent to reduce the saturation level. Then, allow it to cool much more slowly. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.

    • Induce Crystallization:

      • Seeding: Add a tiny, pure crystal of this compound to the cooled solution. This seed crystal provides a template for proper crystal growth.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal formation.

    • Change the Solvent: Select a solvent with a lower boiling point. If the boiling point of your solvent is higher than the melting point of your compound (or the eutectic mixture with impurities), oiling out is highly probable.

Question 3: After a single recrystallization, my product's purity (as checked by TLC or HPLC) has not significantly improved. What is the next step?

Answer: This indicates that the primary impurities have solubility characteristics very similar to your target compound in the chosen solvent system.

  • Causality: Co-crystallization can occur when impurities have similar structures and polarities to the desired product, allowing them to be incorporated into the crystal lattice. This is common with positional isomers, which are likely by-products in the synthesis of this compound.[3]

  • Troubleshooting Protocol:

    • Attempt a Second Recrystallization with a Different Solvent: A change in solvent can alter the solubility profiles of both the product and the impurity, potentially leading to better separation. For example, if you initially used ethanol (a polar protic solvent), try a solvent with a different character, like ethyl acetate (a polar aprotic solvent), perhaps in a system with hexanes.

    • Employ Activated Carbon (Charcoal): If the impurity is a highly conjugated, colored species, adding a small amount of activated carbon to the hot, dissolved solution can help adsorb it. Be cautious, as charcoal will also adsorb some of your product, reducing the overall yield. Use sparingly and filter the hot solution through Celite to remove the carbon before cooling.

    • Switch to Column Chromatography: When recrystallization fails to separate closely related impurities, column chromatography is the superior method.[4] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. Use TLC to develop an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation between your product and the impurity spots.

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solution(s)
Low Yield Product is too soluble in the solvent; Too much solvent used.Use less solvent; Change to a "poorer" solvent; Use an anti-solvent system.
Oiling Out Solution is supersaturated above the product's melting point; Impurities are present.Reheat and add more solvent; Cool slowly; Seed the solution; Change to a lower-boiling solvent.
Persistent Impurity Impurity has similar solubility to the product (co-crystallization).Perform a second recrystallization with a different solvent; Use activated carbon for colored impurities; Switch to column chromatography.
Poor Chromatographic Separation Incorrect mobile phase polarity; Column overload.Optimize solvent system with TLC; Reduce the amount of crude material loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

Based on its structure, the synthesis likely involves the reaction of 4-methyl-3-nitroaniline with methanesulfonyl chloride. Therefore, common impurities include:

  • Unreacted Starting Materials: 4-methyl-3-nitroaniline and residual methanesulfonyl chloride or its hydrolysis product, methanesulfonic acid.

  • Positional Isomers: Nitration of p-toluidine derivatives can sometimes lead to small amounts of other isomers (e.g., N-(4-methyl-2-nitrophenyl)methanesulfonamide). Isomeric impurities are a common challenge in the synthesis of nitroaromatic compounds.[3]

  • By-products: Small amounts of di-sulfonated products or other side-reaction products may be present.[5][6]

Q2: How do I select the best primary purification technique—recrystallization or column chromatography?

The choice depends on the impurity profile and the desired final purity. The following workflow is recommended:

Purification_Workflow Crude Crude Product TLC Assess Purity (TLC/HPLC) Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Few Impurities (Different Rf) Chromatography Column Chromatography TLC->Chromatography Multiple/Close Impurities (Similar Rf) Purity_Check Final Purity Analysis (HPLC, NMR, MP) Recrystallization->Purity_Check Chromatography->Purity_Check Purity_Check->Chromatography Purity < 99% Pure_Product Pure Product Purity_Check->Pure_Product Purity ≥ 99%

Caption: Purification technique selection workflow.

  • Start with Recrystallization: It is faster, less solvent-intensive, and more easily scalable than chromatography. If you have a solid crude product and TLC shows one major spot with minor, well-separated impurities, recrystallization is the preferred first choice.

  • Use Column Chromatography for Complex Mixtures: If the crude product is an oil, or if TLC shows multiple impurities, especially those with Rf values close to your product, column chromatography will be necessary for effective separation.[4]

Q3: What analytical methods are best for confirming the purity of the final product?

A combination of methods should be used for authoritative confirmation:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can detect trace impurities that may not be visible on TLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and the range to be broader.

Experimental Workflow Diagrams

Troubleshooting Recrystallization Failures

This decision tree outlines the logical steps to take when a recrystallization attempt is unsuccessful.

Recrystallization_Troubleshooting Start Recrystallization Attempt Outcome What is the result? Start->Outcome Oiling Product Oiled Out Outcome->Oiling Liquid forms LowYield Low Yield Outcome->LowYield Little solid Impure Product Still Impure Outcome->Impure TLC shows impurity Sol_A Re-heat, add more solvent, cool slowly & seed Oiling->Sol_A Sol_B Use less solvent on next attempt or use an anti-solvent LowYield->Sol_B Sol_C Switch to Column Chromatography Impure->Sol_C Success Successful Purification Sol_A->Success Sol_B->Success Sol_C->Success

Caption: Decision tree for troubleshooting recrystallization.

References

  • Google Patents. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
  • Xing, J. D., & Zeng, T. (2005). 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, E61, o4318–o4319. Available from: [Link]

  • Faryal, R., et al. (2012). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o169. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ResearchGate. Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. Available from: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available from: [Link]

  • PubChem. N-methyl-1-(4-nitrophenyl)methanesulfonamide. Available from: [Link]

  • Sridhar, M. A., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Structural Chemistry, 17, 569–575. Available from: [Link]

  • DOI. Palladium-catalyzed formal (4+2) cycloaddition between alkyl amides and dienes initiated by the activation of C(sp3)−H bonds. Available from: [Link]

  • Zuba, D., et al. (2011). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic Science International, 208(1-3), 52-64. Available from: [Link]

  • ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available from: [Link]

Sources

Common side reactions in the synthesis of nitrophenyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nitrophenyl compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Table of Contents

  • Electrophilic Aromatic Nitration: The Workhorse Reaction

    • FAQ 1: My nitration is producing significant amounts of dinitro and trinitro byproducts. How can I improve the selectivity for mononitration?

    • FAQ 2: I am observing poor regioselectivity in the nitration of my substituted benzene. How can I control the formation of ortho, meta, and para isomers?

    • FAQ 3: The nitration of my electron-rich substrate (e.g., phenol, aniline) is resulting in a dark, tarry mixture with low yields. What is causing this and how can I prevent it?

  • Nucleophilic Aromatic Substitution (SNAr) for Nitroarene Diversification

    • FAQ 4: My SNAr reaction on a dinitrohalobenzene is sluggish and incomplete. What are the key parameters to optimize?

    • FAQ 5: I am seeing unexpected byproducts in my SNAr reaction with an alkoxide nucleophile. What are the likely side reactions?

  • Selective Reduction of Dinitro Compounds

    • FAQ 6: I am trying to selectively reduce one nitro group on a dinitrophenyl compound, but I am getting a mixture of products. How can I improve the selectivity?

  • Oxidation Routes to Nitrophenyl Compounds

    • FAQ 7: I am exploring the oxidation of an aromatic amine to a nitro compound, but the reaction is yielding complex mixtures. What are the common pitfalls?

Electrophilic Aromatic Nitration: The Workhorse Reaction

Electrophilic aromatic nitration is the most common method for introducing a nitro group onto an aromatic ring. The reaction typically involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, usually sulfuric acid.[1] While powerful, this reaction is fraught with potential side reactions that can significantly impact yield and purity.

FAQ 1: My nitration is producing significant amounts of dinitro and trinitro byproducts. How can I improve the selectivity for mononitration?

Answer:

Over-nitration is a frequent issue, particularly when dealing with aromatic rings that are "activated" by electron-donating groups. The initial introduction of a nitro group deactivates the ring towards further electrophilic attack, but if the reaction conditions are too harsh or the substrate is highly reactive, multiple nitrations can still occur.[2]

Causality: The rate of the second nitration is often comparable to the first, especially at elevated temperatures or with a high concentration of the nitrating agent.

Troubleshooting Guide:

  • Control Reaction Temperature: Lowering the reaction temperature is the most critical parameter to control. Nitration is an exothermic process, and elevated temperatures increase the rate of subsequent nitrations. For many substrates, maintaining the temperature between 0-10°C is crucial.

  • Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess of the nitrating agent will drive the reaction towards polynitration.

  • Slow, Controlled Addition: Add the nitrating agent (or the substrate to the nitrating mixture) slowly and portion-wise to maintain a low instantaneous concentration of the electrophile and to better control the reaction temperature.

  • Choice of Nitrating Agent: For highly activated substrates, consider using a milder nitrating agent. For example, acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can be a more selective alternative to the potent nitric acid/sulfuric acid mixture.

Experimental Protocol: Controlled Mononitration of Toluene

This protocol provides a general framework for the mononitration of a moderately activated substrate like toluene, with an emphasis on controlling over-nitration.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2 equivalents) to 0°C in an ice-salt bath.

  • Slow Addition of Nitric Acid: Add concentrated nitric acid (1.05 equivalents) dropwise to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Substrate Addition: To the prepared nitrating mixture, add toluene (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 30°C.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time for maximizing the yield of mononitrotoluene while minimizing the formation of dinitrotoluene.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Work-up: Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of nitrotoluene isomers can be separated by fractional distillation or chromatography.

FAQ 2: I am observing poor regioselectivity in the nitration of my substituted benzene. How can I control the formation of ortho, meta, and para isomers?

Answer:

The regioselectivity of electrophilic aromatic nitration is governed by the electronic and steric effects of the substituent already present on the benzene ring. Electron-donating groups (EDGs) like -OH, -NH₂, and -CH₃ are ortho, para-directing, while electron-withdrawing groups (EWGs) like -NO₂, -CN, and -CF₃ are meta-directing. However, achieving high selectivity between ortho and para isomers can be challenging.

Causality: The distribution of isomers is a function of the relative activation energies for the attack of the nitronium ion at the different positions on the ring. This can be influenced by temperature, the bulkiness of the nitrating agent, and the solvent.[4]

Troubleshooting Guide:

  • Temperature Optimization: The ortho/para ratio can be temperature-dependent. For toluene nitration, decreasing the temperature has been shown to decrease the amount of the meta isomer.[5] A systematic study of the effect of temperature on your specific substrate is recommended.

  • Choice of Nitrating System: The steric bulk of the electrophile can influence the ortho/para ratio. A bulkier nitrating agent may favor the less sterically hindered para position.

  • Use of Catalysts: For certain substrates, the use of solid acid catalysts or molecular sieves can enhance para-selectivity. For instance, using 13X molecular sieves during the nitration of toluene with N₂O₅ in dichloromethane has been shown to significantly increase the proportion of the para isomer.[5]

Quantitative Data: Isomer Distribution in the Nitration of Toluene

Temperature (°C)Nitrating Agent% Ortho% Meta% ParaReference
30-45HNO₃/H₂SO₄~58-62%~4-5%~34-37%[3]
-40N₂O₅ in CH₂Cl₂Increased~1-1.2%Decreased[5]
25N₂O₅ in CH₂Cl₂-~2.2%-[5]

Note: The exact isomer distribution can vary based on the specific reaction conditions.

FAQ 3: The nitration of my electron-rich substrate (e.g., phenol, aniline) is resulting in a dark, tarry mixture with low yields. What is causing this and how can I prevent it?

Answer:

Electron-rich substrates like phenols and anilines are highly susceptible to oxidation by nitric acid, which is a strong oxidizing agent. This oxidation leads to the formation of complex, often polymeric, colored byproducts, which results in the characteristic tarry appearance of the reaction mixture and significantly reduces the yield of the desired nitrated product.

Causality: The lone pair of electrons on the oxygen of the hydroxyl group or the nitrogen of the amino group makes the aromatic ring highly activated and prone to oxidation under the strongly acidic and oxidizing conditions of nitration.[6]

Troubleshooting Guide for Phenols:

  • Use Dilute Nitric Acid: For the nitration of phenol, using dilute nitric acid without a strong acid catalyst can be sufficient and will minimize oxidation.

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0-5°C) to disfavor the oxidation side reactions.

Troubleshooting Guide for Anilines:

The amino group in aniline is not only highly activating but also basic. In the strongly acidic nitrating mixture, it is protonated to form the anilinium ion (-NH₃⁺), which is an electron-withdrawing and meta-directing group. This leads to a mixture of ortho, meta, and para isomers, in addition to the oxidation products.[7] To overcome this, a protection strategy is employed.

Experimental Protocol: Acetylation of Aniline for Controlled Nitration

This protocol details the protection of the amino group as an acetamide, which moderates its activating effect and prevents protonation, thus leading to a cleaner nitration with high para-selectivity.

  • Acetylation:

    • Dissolve aniline (1 equivalent) in water.[8]

    • Add concentrated hydrochloric acid (1 equivalent).[8]

    • Prepare a solution of sodium acetate (1.1 equivalents) in water.[8]

    • Add acetic anhydride (1.2 equivalents) to the aniline hydrochloride solution, swirl, and immediately add the sodium acetate solution.[8]

    • Cool the mixture in an ice bath to precipitate the acetanilide.[8]

    • Collect the solid by vacuum filtration and recrystallize from ethanol/water.[8]

  • Nitration of Acetanilide:

    • Follow a controlled nitration protocol similar to the one described for toluene, using the synthesized acetanilide as the substrate. The acetylated amino group is an ortho, para-director, and due to its steric bulk, the para-nitroacetanilide is the major product.

  • Hydrolysis (Deprotection):

    • Heat the para-nitroacetanilide in acidic or basic aqueous solution to hydrolyze the amide back to the amino group, yielding para-nitroaniline.

Logical Workflow for Aniline Nitration:

Aniline_Nitration_Workflow Aniline Aniline Direct_Nitration Direct Nitration (HNO3/H2SO4) Aniline->Direct_Nitration Leads to Acetylation Acetylation (Acetic Anhydride) Aniline->Acetylation Recommended Path Side_Products Tarry Oxidation Products + o, m, p-isomers Direct_Nitration->Side_Products Acetanilide Acetanilide Acetylation->Acetanilide Controlled_Nitration Controlled Nitration (HNO3/H2SO4, low temp.) Acetanilide->Controlled_Nitration p_Nitroacetanilide p-Nitroacetanilide (Major Product) Controlled_Nitration->p_Nitroacetanilide Hydrolysis Hydrolysis (Acid or Base) p_Nitroacetanilide->Hydrolysis p_Nitroaniline p-Nitroaniline (Clean Product) Hydrolysis->p_Nitroaniline

Caption: Recommended workflow for the synthesis of p-nitroaniline.

Nucleophilic Aromatic Substitution (SNAr) for Nitroarene Diversification

SNAr is a powerful method for functionalizing nitro-substituted aromatic rings, especially those bearing a good leaving group (typically a halogen) ortho or para to a nitro group. The nitro group's strong electron-withdrawing ability is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).[2]

FAQ 4: My SNAr reaction on a dinitrohalobenzene is sluggish and incomplete. What are the key parameters to optimize?

Answer:

The rate of SNAr reactions is dependent on several factors, including the nature of the leaving group, the strength of the nucleophile, the solvent, and the temperature.

Causality: The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. Factors that stabilize this intermediate or increase the nucleophilicity of the attacking species will accelerate the reaction.

Troubleshooting Guide:

  • Leaving Group Ability: The reactivity order for halogens in SNAr is F > Cl > Br > I. This is because the highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic, facilitating the initial nucleophilic attack.

  • Nucleophile Strength: A stronger nucleophile will generally react faster. If using an alcohol, consider deprotonating it with a strong base (e.g., NaH) to form the more nucleophilic alkoxide.

  • Solvent Effects: Polar aprotic solvents like DMSO, DMF, or THF are preferred as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and nucleophilic.

  • Temperature: Heating the reaction mixture is often necessary to achieve a reasonable reaction rate, especially with less reactive substrates or nucleophiles.

FAQ 5: I am seeing unexpected byproducts in my SNAr reaction with an alkoxide nucleophile. What are the likely side reactions?

Answer:

When reacting a di- or trinitrohalobenzene with a strong base like an alkoxide, side reactions can occur, especially under harsh conditions.

Causality: While the primary reaction is the substitution of the halide, other reactive sites on the molecule can be attacked, or the starting material/product can undergo further reactions.

Potential Side Reactions:

  • Substitution of a Nitro Group: While less common than halide displacement, under forcing conditions, a nitro group can act as a leaving group.

  • Ring Opening: In highly electron-deficient systems, strong nucleophiles can lead to the opening of the aromatic ring.

  • Reaction with the Solvent: If using a reactive solvent, it may compete with the intended nucleophile.

Example: Reaction of 1-chloro-2,4-dinitrobenzene with Sodium Methoxide

The primary product is 2,4-dinitroanisole. However, if the reaction is not carefully controlled, further reaction of the product with methoxide could potentially lead to the displacement of one of the nitro groups, though this would require more forcing conditions.

Selective Reduction of Dinitro Compounds

The selective reduction of one nitro group in a polynitroaromatic compound is a synthetically useful transformation, often employed to generate nitroanilines which are valuable intermediates.

FAQ 6: I am trying to selectively reduce one nitro group on a dinitrophenyl compound, but I am getting a mixture of products. How can I improve the selectivity?

Answer:

Achieving selective reduction requires a reagent that can differentiate between the two nitro groups, which may have different electronic and steric environments.

Causality: The relative reactivity of the nitro groups towards the reducing agent determines the product distribution. Steric hindrance and the electronic influence of other substituents on the ring play a key role.

Troubleshooting Guide:

  • Zinin Reduction: The Zinin reduction, which uses sodium sulfide or ammonium sulfide in an aqueous or alcoholic solution, is a classic and effective method for the selective reduction of one nitro group.[9][10] The mechanism is thought to involve the formation of nitroso and hydroxylamine intermediates.[10]

  • Controlling Stoichiometry: Careful control of the stoichiometry of the reducing agent is crucial. Using a sub-stoichiometric amount of the reducing agent can favor monoreduction.

  • Steric Effects: Generally, the less sterically hindered nitro group will be reduced preferentially. For example, in the Zinin reduction of 2,4-dinitrotoluene, the nitro group at the 4-position is preferentially reduced.

  • Electronic Effects: Electron-withdrawing groups can influence the reactivity of the nitro groups. In dinitrophenols, a nitro group ortho to the hydroxyl group is often preferentially reduced.

Common Byproducts in Zinin Reduction:

If the reaction is not selective, you may observe:

  • Complete reduction: Formation of the diamine.

  • Intermediate products: Small amounts of nitroso or hydroxylamine compounds may be present if the reduction is incomplete.[9]

Decision Tree for Selective Reduction:

Selective_Reduction Start Selective Monoreduction of Dinitroarene Check_Substrate Are the nitro groups sterically/electronically different? Start->Check_Substrate Zinin_Reduction Use Zinin Reduction (e.g., Na2S or (NH4)2S) Check_Substrate->Zinin_Reduction Yes Control_Stoich Control Stoichiometry of Reducing Agent Check_Substrate->Control_Stoich No Desired_Product Desired Nitroaniline Zinin_Reduction->Desired_Product Mixture Mixture of Products (Diamine, starting material) Zinin_Reduction->Mixture If not optimized Control_Stoich->Desired_Product Control_Stoich->Mixture If not optimized

Sources

Technical Support Center: A Troubleshooting Guide for Nitration Reactions in Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for nitration reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a nitro group onto an organic substrate. As nitration reactions are fundamental yet notoriously sensitive, this resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during nitration, explaining the underlying chemical principles and offering actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: My nitration reaction is resulting in a very low yield or only unreacted starting material. What are the likely causes and how can I improve the outcome?

Answer: A low yield is a common but multifaceted problem. The root cause often lies in the potency of the nitrating agent or suboptimal reaction conditions.

  • Insufficiently Potent Nitrating Agent: The active electrophile in most aromatic nitrations is the nitronium ion (NO₂⁺). Its formation is typically facilitated by a strong acid catalyst, like sulfuric acid, which protonates nitric acid.[1][2] If your substrate is deactivated (i.e., contains electron-withdrawing groups), a standard nitric acid/sulfuric acid mixture may not be sufficient to generate an adequate concentration of the nitronium ion.

    • Solution: Consider using stronger nitrating conditions. This can include employing fuming nitric acid or adding oleum (fuming sulfuric acid) to the reaction mixture to boost the concentration of the nitronium ion.[3] Alternatively, more potent nitrating agents like isolated nitronium salts (e.g., NO₂BF₄) can be effective for particularly challenging substrates.[4]

  • Suboptimal Reaction Temperature: While higher temperatures generally increase reaction rates, for some sensitive substrates, excessively high temperatures can lead to degradation or side reactions, ultimately lowering the yield of the desired product. Conversely, a temperature that is too low may result in an impractically slow reaction rate.

    • Solution: Carefully optimize the reaction temperature. For highly activated substrates like phenols, reactions are often conducted at low temperatures (below 0°C) to control the reaction rate and improve selectivity.[5] For deactivated substrates, a higher temperature may be necessary, but this must be balanced against the risk of side reactions.[2]

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] This will allow you to determine the optimal reaction time and quench the reaction upon completion.

Issue 2: Formation of Polynitrated Products (Over-nitration)

Question: My reaction is producing significant quantities of dinitrated or polynitrated products. How can I achieve selective mono-nitration?

Answer: Over-nitration occurs when the mono-nitrated product is reactive enough to undergo subsequent nitration under the existing reaction conditions.[3] This is particularly prevalent with substrates bearing electron-donating (activating) groups.

  • Control Stoichiometry: The simplest approach is to limit the amount of the nitrating agent.

    • Solution: Use a stoichiometric amount, or only a slight excess, of the nitrating agent relative to the aromatic substrate.[6] This ensures there isn't enough nitrating agent to react with the mono-nitrated product.

  • Lower Reaction Temperature: The rate of the second nitration is often more sensitive to temperature than the first.

    • Solution: Performing the reaction at the lowest feasible temperature will disproportionately slow down the second nitration, favoring mono-substitution.[3] For the nitration of benzene, for instance, maintaining the temperature below 50°C is crucial to minimize dinitration.[7][8]

  • Shorten Reaction Time: Prolonged exposure to the nitrating mixture increases the likelihood of over-nitration.

    • Solution: As with low yield issues, diligent reaction monitoring is key. Quench the reaction as soon as the starting material has been consumed to prevent further nitration of the product.[3]

  • Protecting Groups for Highly Activated Substrates: For very reactive substrates like aniline, direct nitration can be uncontrollable.

    • Solution: The reactivity of the activating group can be temporarily masked. For example, an amino group can be acylated to form a less activating amide. After nitration, the amide can be hydrolyzed back to the amine.[9][10]

Issue 3: Poor Regioselectivity

Question: I am obtaining a mixture of ortho, meta, and para isomers. How can I control the regioselectivity of my nitration reaction?

Answer: The position of nitration on a substituted aromatic ring is governed by the electronic properties of the substituent.[9] Activating groups (electron-donating) direct the incoming nitro group to the ortho and para positions, while deactivating groups (electron-withdrawing) direct it to the meta position.[2][11]

  • Understanding Directing Effects: A thorough understanding of the directing effects of the substituents on your starting material is paramount for predicting the major product.

    • Solution: Consult established principles of electrophilic aromatic substitution to anticipate the regiochemical outcome. For instance, a methyl group is an ortho, para-director, while a nitro group is a meta-director.[8][9]

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of the nitronium ion to the ortho positions, leading to a higher proportion of the para isomer.

    • Solution: While difficult to control directly, being aware of steric effects can help in predicting and interpreting the product distribution.

  • Use of Shape-Selective Catalysts: In some cases, solid acid catalysts with specific pore sizes can influence the isomeric ratio.

    • Solution: Zeolite catalysts, for example, have been shown to favor the formation of the para isomer in the nitration of certain substituted aromatics due to the spatial constraints of their porous structure.[12]

Issue 4: Runaway Reaction and Safety Concerns

Question: My nitration reaction became uncontrollably exothermic. What are the primary safety risks and how can they be mitigated?

Answer: Nitration reactions are notoriously exothermic and can pose significant safety hazards if not properly controlled.[7][13] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[14]

  • Causes of Thermal Runaway:

    • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can dissipate it.[15]

    • Inadequate Cooling: An insufficient cooling bath or poor heat transfer can lead to a loss of temperature control.[16]

    • Poor Agitation: Inefficient stirring can create localized "hot spots" with high concentrations of reactants, initiating a runaway reaction.[15]

  • Mitigation Strategies:

    • Slow, Controlled Addition: The nitrating agent should always be added slowly and dropwise, with continuous monitoring of the internal reaction temperature.[15]

    • Adequate Cooling: Use an appropriate cooling bath (e.g., ice-water or ice-salt) with sufficient capacity to manage the exotherm.[15]

    • Vigorous Stirring: Ensure efficient and constant agitation throughout the reaction to maintain a homogenous temperature.[15]

    • Emergency Preparedness: Have a plan for quenching the reaction in an emergency, which typically involves pouring the reaction mixture into a large volume of ice and water.[17] Note that this quenching process itself is exothermic and must be done with extreme caution.[17]

II. Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in a typical nitration reaction?

A1: Concentrated sulfuric acid serves as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[1][18] Sulfuric acid also acts as a dehydrating agent, absorbing the water produced during the reaction, which could otherwise dilute the nitric acid and slow down the reaction.[9]

Q2: How can I effectively quench my nitration reaction and work up the product?

A2: The standard procedure is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[17] This serves two purposes: it rapidly cools the mixture, and it dilutes the strong acids, effectively stopping the reaction.[17] If the product is a solid, it will often precipitate and can be collected by vacuum filtration. If it is a liquid or remains dissolved, a liquid-liquid extraction with a suitable organic solvent is necessary.[17]

Q3: Why is it important to wash the crude product with a basic solution like sodium bicarbonate?

A3: Washing the organic layer containing the product with a mild base is crucial to neutralize and remove any residual sulfuric and nitric acids.[17] This is important because residual acid can cause product degradation during storage or subsequent purification steps.[17] This wash also removes acidic byproducts, such as nitrophenols, by converting them into their water-soluble salts.[19]

Q4: My product is a dark-colored tar. What happened?

A4: The formation of a tarry or dark-colored mixture often indicates oxidation of the starting material or product, or a runaway reaction due to excessive temperature.[20] Strict temperature control is essential to minimize these side reactions.[20]

III. Experimental Protocols

Protocol 1: General Work-up and Isolation of a Solid Nitroaromatic Product
  • Quenching: Slowly and with vigorous stirring, pour the completed reaction mixture into a beaker containing a slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).[17]

  • Isolation: If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[17]

  • Neutralization (Optional but Recommended): Suspend the crude solid in a suitable organic solvent and wash with a saturated sodium bicarbonate solution in a separatory funnel. Vent frequently to release any CO₂ gas produced.[17]

  • Final Wash: Wash the organic layer with water, followed by a wash with saturated brine to facilitate drying.[17]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent.

Protocol 2: Managing a Mildly Exothermic Reaction
  • Immediate Action: If the internal temperature begins to rise unexpectedly, immediately cease the addition of the nitrating agent.

  • Enhance Cooling: Ensure the cooling bath is making good contact with the reaction flask and add more ice or a colder medium if necessary.

  • Monitor Closely: Continue to monitor the temperature closely. A small, controlled temperature increase may be acceptable, but a rapid, accelerating rise indicates a potential runaway.

  • Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice.[17] Be aware that this is a hazardous procedure due to the highly exothermic dilution of sulfuric acid.[17]

IV. Data Presentation

Table 1: Effect of Temperature on the Nitration of Benzene
Reaction Temperature (°C)Relative RateObservation
< 50ControlledPrimarily mono-nitration (nitrobenzene) is formed.[7][8]
> 60IncreasedSignificant formation of dinitrobenzene isomers occurs.[8][21]
> 100HighRequires stronger conditions (e.g., fuming nitric acid) for dinitration of the deactivated nitrobenzene.[2]

V. Visualization

Diagram 1: Troubleshooting Logic for Low Yield in Nitration

Troubleshooting_Low_Yield start Low or No Yield check_reagents Are nitrating conditions potent enough? start->check_reagents check_temp Is the reaction temperature optimal? check_reagents->check_temp No deactivated_substrate Substrate is deactivated check_reagents->deactivated_substrate Yes temp_too_low Temperature too low? check_temp->temp_too_low check_time Was the reaction time sufficient? time_too_short Time too short? check_time->time_too_short stronger_conditions Use stronger nitrating agent (e.g., fuming HNO₃, oleum) deactivated_substrate->stronger_conditions increase_temp Increase temperature cautiously temp_too_low->increase_temp Yes temp_too_high Temperature too high? (Degradation) temp_too_low->temp_too_high No temp_too_high->check_time No decrease_temp Decrease temperature temp_too_high->decrease_temp Yes monitor_reaction Monitor reaction (TLC/GC) and increase time time_too_short->monitor_reaction Yes

Caption: Decision tree for troubleshooting low product yield.

VI. References

  • Aromatic Nitration - BYJU'S. (n.d.). BYJU'S. Retrieved January 20, 2026, from [Link]

  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents. (n.d.). Google Patents. Retrieved January 20, 2026, from

  • Nitration reaction safety - YouTube. (2024, June 7). YouTube. Retrieved January 20, 2026, from [Link]

  • WO1991011429A1 - Process for purifying aromatic nitration products - Google Patents. (n.d.). Google Patents. Retrieved January 20, 2026, from

  • Nitration - GeeksforGeeks. (2025, July 23). GeeksforGeeks. Retrieved January 20, 2026, from [Link]

  • NITRIC ACID SAFETY. (n.d.). University of Washington. Retrieved January 20, 2026, from [Link]

  • Why is mononitration of phenol carried out at low temperatures?. (2024, November 11). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). St. Catherine University. Retrieved January 20, 2026, from [Link]

  • Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene - AIP Publishing. (n.d.). AIP Publishing. Retrieved January 20, 2026, from [Link]

  • Nitration - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Nitration of Benzene - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • How to purify sulfuric acid from a nitrating mixture - Quora. (2020, February 20). Quora. Retrieved January 20, 2026, from [Link]

  • 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Notes on Nitration Mechanism - Unacademy. (n.d.). Unacademy. Retrieved January 20, 2026, from [Link]

  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents. (n.d.). Google Patents. Retrieved January 20, 2026, from

  • Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2021, June 20). Sciencemadness. Retrieved January 20, 2026, from [Link]

  • Nitration of Benzene and Methylbenzene - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. (n.d.). American Institute of Chemical Engineers. Retrieved January 20, 2026, from [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023, January 4). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed. (2017, December 18). PubMed. Retrieved January 20, 2026, from [Link]

  • Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. (n.d.). University of Technology, Iraq. Retrieved January 20, 2026, from [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Di-nitration troubleshooting : r/Chempros - Reddit. (2023, November 28). Reddit. Retrieved January 20, 2026, from [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013, November 22). National Academic Digital Library of Ethiopia. Retrieved January 20, 2026, from [Link]

  • What causes nitration in gas engine oils and how to avoid it? - Q8Oils. (2019, October 14). Q8Oils. Retrieved January 20, 2026, from [Link]

  • 1 NITRATION. (n.d.). National Institute of Technology, Rourkela. Retrieved January 20, 2026, from [Link]

  • Having trouble with nitration reaction of cytosine : r/Chempros - Reddit. (2021, November 5). Reddit. Retrieved January 20, 2026, from [Link]

  • Study Material Notes on Nitration Chemistry - Unacademy. (n.d.). Unacademy. Retrieved January 20, 2026, from [Link]

  • A fast and mild method for nitration of aromatic rings - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Nitration, Methods and Mechanisms | Request PDF - ResearchGate. (2025, November 18). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for this crucial class of compounds. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section provides a systematic approach to diagnosing and resolving issues that may arise during sulfonamide synthesis.

Issue 1: Consistently Low or No Yield

A low yield of the desired sulfonamide product is one of the most frequent challenges. The root cause often lies in the reactivity of the starting materials or suboptimal reaction conditions.[1]

Potential Causes & Solutions:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture, which leads to their hydrolysis into unreactive sulfonic acids.[2]

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Employ anhydrous solvents and conduct the reaction under an inert atmosphere, such as nitrogen or argon, to strictly exclude moisture.[2] It is also recommended to use fresh or properly stored sulfonyl chloride, as older reagents may have degraded due to atmospheric moisture.[2]

  • Poor Nucleophilicity of the Amine: The reactivity of the amine is a critical factor. Primary amines are generally more reactive than secondary amines.[1] Aromatic amines and sterically hindered amines can exhibit significantly lower nucleophilicity, leading to slow or incomplete reactions.[3]

    • Solution: For less reactive amines, consider implementing more forceful reaction conditions, such as increasing the temperature or extending the reaction time.[1][3] In particularly challenging cases, exploring alternative synthetic routes or employing transition-metal-catalyzed methods (e.g., using palladium or copper catalysts) can be effective.[3]

  • Inappropriate Base or Solvent: The choice of base and solvent can profoundly impact the reaction outcome.[2]

    • Solution: A non-nucleophilic organic base, such as pyridine or triethylamine, is often preferred.[2] These bases effectively neutralize the hydrochloric acid (HCl) byproduct generated during the reaction without competing with the amine nucleophile.[2] The solvent should be inert and capable of dissolving both reactants; dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[2] While aqueous bases like sodium hydroxide can be used under certain conditions (Schotten-Baumann conditions), they increase the risk of sulfonyl chloride hydrolysis and are generally less favored for laboratory-scale synthesis.[2]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: Using a slight excess of the amine (typically 1.1-1.2 equivalents) can help drive the reaction to completion by ensuring the full consumption of the sulfonyl chloride.[2]

Issue 2: Formation of Unexpected Side Products

The appearance of unintended products can complicate purification and reduce the yield of the target sulfonamide.

Common Side Products & Prevention Strategies:

  • Bis-sulfonated Product: With primary amines, a common side reaction is the formation of a bis-sulfonated product where two sulfonyl groups attach to the single nitrogen atom.[2]

    • Solution: This can often be mitigated by using a larger excess of the primary amine or by employing a bulky protecting group on the amine, which can be removed in a subsequent step.[2]

  • Polymerization: When synthesizing sulfonamides from starting materials containing both an amine and a sulfonyl chloride precursor (e.g., sulfonation of aniline), polymerization can occur if the amine is unprotected.[4] The newly formed sulfonyl chloride on one molecule can react with the amine of another, leading to chain growth.[4]

    • Solution: The most effective strategy is to protect the amine group before generating the sulfonyl chloride. Acetylation is a common and effective protection method.[4] Slow, controlled addition of the sulfonating agent at a low temperature can also help minimize intermolecular reactions.[4]

  • Disulfide Formation: When preparing sulfonamides from thiols via in-situ generation of the sulfonyl chloride, the oxidative homocoupling of the thiol to form a disulfide is a common side reaction.[4]

    • Solution: The choice of oxidizing agent is critical. Experimenting with different oxidant systems (e.g., NCS/TBACl/H₂O, H₂O₂/SOCl₂) can help identify the optimal conditions for your specific substrate.[4][5]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure sulfonamide can be challenging.

Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying solid sulfonamides.[2]

    • Protocol: The key is selecting an appropriate solvent or solvent system. The ideal solvent will dissolve the sulfonamide at elevated temperatures but not at room temperature, while impurities remain soluble at all temperatures.[2] Common solvents include ethanol, isopropanol, and mixtures of ethanol and water.[2] It is crucial to perform small-scale solubility tests to find the optimal solvent.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel chromatography is a powerful alternative.[6]

    • Protocol: A typical mobile phase is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve optimal separation of the sulfonamide from impurities.[6]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the theoretical and practical aspects of sulfonamide synthesis.

Q1: What is the fundamental role of the base in the reaction between a sulfonyl chloride and an amine? A1: The reaction generates one equivalent of hydrochloric acid (HCl). The base is crucial for neutralizing this acid.[2] If left unneutralized, the HCl would protonate the amine starting material, rendering it non-nucleophilic and thereby halting the reaction.[2]

Q2: What is the general mechanism for sulfonamide synthesis from sulfonyl chlorides? A2: The reaction between a sulfonyl chloride and a primary or secondary amine is a nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide.

G cluster_products Products RSO2Cl Sulfonyl Chloride (R-SO₂-Cl) Sulfonamide Sulfonamide (R-SO₂-NR'₂) RSO2Cl->Sulfonamide + Amine R2NH Amine (R'₂NH) R2NH->Sulfonamide HCl HCl Sulfonamide->HCl Byproduct ProtonatedBase Protonated Base HCl->ProtonatedBase Neutralization Base Base (e.g., Pyridine) Base->ProtonatedBase

Caption: General reaction scheme for sulfonamide synthesis.

Q3: Are there alternative methods to the classical sulfonyl chloride approach? A3: Yes, several modern methods have been developed to overcome the limitations of the classical approach, which often requires harsh conditions for sulfonyl chloride synthesis.[3] These include:

  • One-Pot Synthesis from Carboxylic Acids: A novel strategy leverages copper-catalyzed decarboxylative halosulfonylation to convert aromatic carboxylic acids into sulfonyl chlorides, which are then aminated in a one-pot process.[7][8]

  • Electrochemical Synthesis: An elegant electrochemical method allows for the synthesis of sulfonamides from thiols and amines under mild conditions, with hydrogen as the only byproduct.[9]

  • Use of SO₂ Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) serve as a safer and more manageable alternative to gaseous sulfur dioxide for synthesizing sulfonamides from organometallic reagents.[10]

Q4: How does the reactivity of sulfonyl chlorides compare to sulfonyl fluorides? A4: Sulfonyl chlorides are significantly more reactive than sulfonyl fluorides in sulfonyl transfer reactions.[6] The rate of reaction with nitrogen nucleophiles can be thousands of times faster for sulfonyl chlorides.[6] This difference in reactivity is attributed to the relative strengths of the sulfur-halogen bonds, with the S-Cl bond being weaker (66 kcal/mol) than the S-F bond (82 kcal/mol).[6] This attenuated electrophilicity of sulfonyl fluorides can be synthetically useful, allowing for selective reactions in molecules with multiple reactive sites.[8]

III. Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol provides a standard procedure for the reaction of a sulfonyl chloride with an amine using an organic base.

Materials:

  • Amine

  • Sulfonyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine or triethylamine

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the sulfonyl chloride (1.0 eq) to the stirred solution.

  • Add the anhydrous pyridine or triethylamine (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.[2]

  • Purify the crude product by recrystallization or column chromatography.[2]

Troubleshooting Workflow

This diagram outlines a logical decision-making process for troubleshooting common issues in sulfonamide synthesis.

Caption: A decision tree for troubleshooting low yields.

IV. Data Summary Table

This table provides a quick reference for selecting appropriate reaction components.

ComponentCommon ChoicesKey Considerations
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileMust be anhydrous and inert to reaction conditions. Should dissolve both reactants.[2]
Base Pyridine, Triethylamine, DIPEAShould be non-nucleophilic to avoid competing with the amine.[2] Required to neutralize HCl byproduct.
Amine Stoichiometry 1.1 - 1.2 equivalentsA slight excess helps to drive the reaction to completion.[2]
Temperature 0 °C to refluxStart at 0 °C for addition, then warm to room temperature. Higher temperatures may be needed for unreactive amines.[1]

V. References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions. Retrieved from BenchChem Technical Support.

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Retrieved from BenchChem Technical Support.

  • Kaur, G., et al. (2018). Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]

  • Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • McTeague, T. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • McTeague, T. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • LaBudde, J. A., & Heistand, R. N. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.

  • Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Sulfonamide Synthesis. Retrieved from BenchChem Technical Support.

  • BenchChem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives. Retrieved from BenchChem Technical Support.

  • Anonymous. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org.

  • McTeague, T. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]

  • BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis. Retrieved from BenchChem Technical Support.

  • Ghorbani-Vaghei, R., & Malaeki, A. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • Zhang, Z., et al. (2019). Optimization of the reaction conditions. ResearchGate. [Link]

  • Anonymous. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect.

  • Gayo, L. M., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • Anonymous. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry.

  • BenchChem. (n.d.). A Comparative Guide to Modern Sulfonamide Synthesis Methods. Retrieved from BenchChem Technical Support.

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Pan, B., et al. (2011). Investigation Into Adsorption Mechanisms of Sulfonamides Onto Porous Adsorbents. PubMed. [Link]

  • Anonymous. (n.d.). The Synthesis of Functionalised Sulfonamides. CORE.

  • Barabe, F., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Chemistry – A European Journal.

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. [Link]

Sources

Stability issues of N-(4-methyl-3-nitrophenyl)methanesulfonamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: N-(4-methyl-3-nitrophenyl)methanesulfonamide is a sulfonamide-containing compound of interest in various research and development applications. The reliability and reproducibility of experimental outcomes are critically dependent on the stability of the compound in solution. This guide provides in-depth technical support, troubleshooting protocols, and answers to frequently asked questions regarding the stability challenges researchers may encounter. Our approach is to explain the causative chemical principles behind instability and provide robust, self-validating methodologies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on its chemical structure, the stability of this compound is primarily influenced by three factors:

  • pH of the Solution: The sulfonamide linkage is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. Sulfonamides are generally more stable at neutral or slightly acidic pH but can degrade at extreme pH values.[1][2]

  • Light Exposure: The presence of a nitroaromatic ring makes the molecule a potential chromophore, meaning it can absorb light, particularly in the UV spectrum. This absorbed energy can lead to photochemical degradation.[3][4]

  • Presence of Oxidizing Agents: While generally stable, strong oxidizing conditions could potentially lead to degradation, although this is typically a less common issue in standard biological buffers compared to pH and light-induced instability.[5]

Q2: I've noticed a slight yellowing of my stock solution over time. What could this indicate?

A2: A change in color, particularly the development of a yellow hue, in a solution containing a nitroaromatic compound is often a visual indicator of degradation. This can result from the formation of nitrophenol-type byproducts, which are frequently colored.[6][7] It is crucial to analytically verify the purity of the solution (e.g., via HPLC) to confirm degradation and quantify the extent of the issue. Do not assume the solution is viable if a color change is observed.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To maximize shelf-life, stock solutions should be prepared in a suitable, non-reactive organic solvent (see Table 1) at a high concentration. Aliquot into single-use vials to minimize freeze-thaw cycles and headspace. For optimal stability, we recommend the following:

  • Temperature: Store at -20°C or, preferably, -80°C.

  • Light: Protect from light at all times by using amber vials or by wrapping vials in aluminum foil.

  • Atmosphere: For long-term storage, purging the vial headspace with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.

Troubleshooting Guide: Common Experimental Issues

Issue 1: I'm observing a progressive loss of my compound's activity or inconsistent analytical readings in my aqueous experimental buffer.

Cause: This is a classic symptom of hydrolytic degradation. The sulfonamide bond (C-N-S) can be cleaved by water, a process that is often accelerated by the pH of your buffer. The nitro group on the phenyl ring is an electron-withdrawing group, which can influence the susceptibility of the sulfonamide linkage to nucleophilic attack by water or hydroxide ions.

Troubleshooting Workflow: Investigating Hydrolysis

A Start: Inconsistent Results Observed B Prepare Fresh Working Solution from Frozen Stock A->B C Immediately Analyze Purity (t=0) via HPLC (Protocol 3) B->C D Incubate Solution in Experimental Buffer at Working Temperature C->D E Analyze Purity at Regular Intervals (e.g., 2, 4, 8, 24h) D->E F Compare Purity Profile to t=0 E->F G Significant Decrease in Main Peak Area? F->G H YES: Hydrolysis Confirmed. Proceed to Mitigation. G->H >5% loss I NO: Stability is Acceptable Under These Conditions. Investigate Other Variables. G->I <=5% loss J Mitigation Strategy: 1. Adjust Buffer pH towards neutral (6.5-7.5). 2. Reduce experiment duration. 3. Prepare fresh solutions for each experiment. H->J

Caption: Workflow for diagnosing hydrolytic instability.

Mitigation Strategy:

  • pH Optimization: If possible, adjust your experimental buffer to a pH between 6.5 and 7.5, as sulfonamides are often most stable in this range.[2]

  • Fresh Preparations: Always prepare working solutions fresh from a validated frozen stock immediately before an experiment. Do not store compounds in aqueous buffers for extended periods.

  • Perform a Forced Degradation Study: To fully understand the compound's stability profile, a forced degradation study is highly recommended (See Protocol 2 ). This will definitively identify the pH conditions under which the compound is least stable.

Issue 2: My results are highly variable, especially when experiments are run on an open bench under bright laboratory lighting.

Cause: This strongly suggests photodegradation. The nitroaromatic moiety in this compound can absorb ambient light, leading to the formation of excited states that undergo chemical reactions, breaking down the parent molecule.[3] Common photodegradation pathways for sulfonamides include cleavage of the sulfonamide bond and extrusion of SO2.[3][8]

Mitigation Strategy:

  • Light Protection: Conduct all experimental steps involving the compound under subdued light. Use amber-colored labware or wrap flasks, tubes, and plates in aluminum foil.

  • Confirm Photostability: Expose a solution of your compound to your typical laboratory light for a set period (e.g., 8 hours) alongside a control sample wrapped in foil. Analyze both samples by HPLC (see Protocol 3 ) to quantify any degradation caused by light.

Issue 3: I prepared a working solution, but I see a precipitate forming after a short time or upon cooling.

Cause: This is a solubility issue, not necessarily a stability one, but it has the same effect of reducing the active concentration of your compound. The solubility of organic molecules can be highly dependent on the solvent composition, temperature, and pH.

Mitigation Strategy:

  • Solvent Selection: Ensure your stock solvent is appropriate. While DMSO is common, it can be problematic in some cell-based assays. See Table 1 for a list of suggested solvents. Always check the compound's solubility limit in your chosen solvent system.

  • Use of Co-solvents: For aqueous buffers, it may be necessary to retain a small percentage of an organic co-solvent (like DMSO or ethanol, typically <1%) to maintain solubility. Ensure you have validated that this concentration of co-solvent does not affect your experimental system.

  • pH Adjustment: The ionization state of the molecule can affect solubility. The sulfonamide proton is weakly acidic. Adjusting the pH of the buffer may increase solubility, but be mindful of the impact on hydrolytic stability (Issue 1).

Solvent Suitability for Stock Solutions (≥10 mM) Notes
DMSO ExcellentStandard for initial solubilization. Ensure anhydrous grade.
DMF ExcellentAlternative to DMSO. Ensure anhydrous grade.
Ethanol GoodMay have lower solubilizing power than DMSO/DMF.
Acetonitrile GoodUseful for analytical standards and some formulations.[9]
Aqueous Buffers PoorNot recommended for stock solutions due to low solubility and hydrolysis risk.

Table 1: Recommended Solvents for this compound Stock Solutions.

Experimental Protocols

Protocol 1: Preparation and Handling of Stock Solutions
  • Weighing: Tare a clean, dry vial. Carefully weigh the desired amount of this compound powder.

  • Solubilization: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 or 20 mM).

  • Mixing: Vortex thoroughly until all solid material is completely dissolved. Gentle warming (to ~30°C) or sonication can be used if necessary, but avoid excessive heat.

  • Aliquoting & Storage: Dispense the solution into single-use, light-protecting (amber) vials. Purge with an inert gas (argon or nitrogen) before capping tightly.

  • Labeling & Freezing: Clearly label each vial with the compound name, concentration, solvent, and date. Immediately store at -80°C.

Protocol 2: Forced Degradation Study Workflow

This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and develop a stability-indicating analytical method.[4]

cluster_prep Sample Preparation cluster_stress Stress Conditions (Incubate 24h at 40°C) A Prepare 1 mg/mL Solution in 50:50 Acetonitrile:Water B Dispense Aliquots for Each Stress Condition A->B C1 Acid Hydrolysis: Add 0.1 M HCl C2 Base Hydrolysis: Add 0.1 M NaOH C3 Oxidation: Add 3% H2O2 C4 Thermal: No additional reagent C5 Photolytic: Expose to UV/Vis light (with unstressed control in dark) C6 Control: Unstressed sample at 40°C in dark D Neutralize Acid/Base Samples (if necessary) C1->D C2->D E Analyze All Samples by HPLC-UV/MS (Protocol 3) C3->E C4->E C5->E C6->E D->E F Analyze Results E->F G Compare stressed samples to control. Identify degradation peaks. Calculate % degradation. Assess peak purity of parent compound. F->G

Caption: Workflow for a comprehensive forced degradation study.

Protocol 3: HPLC-UV Method for Purity Assessment

This is a general-purpose Reverse-Phase HPLC method suitable for monitoring the stability of the compound. Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm (or scan with a PDA detector from 200-400 nm to identify the optimal wavelength and observe degradants).

  • Analysis: Purity is determined by the area percent of the main peak relative to the total area of all peaks. The appearance of new peaks in stressed or aged samples indicates degradation. Advanced techniques like LC-MS can be used to identify the mass of degradation products.[10][11]

References

  • Buzarevski, A., Mikhova, B., & Popovski, E. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, M821. [Link]

  • PubChem. (n.d.). (4-Nitrophenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-3-nitroanisole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). N-methyl-1-(4-nitrophenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.).
  • Zainab, M., et al. (2017). Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Environmental Science and Pollution Research, 24(1), 560-569. [Link]

  • Baran, W., Adamek, E., Ziemiańska, J., & Sobczak, A. (2011). Studies on sulfonamide degradation products. ResearchGate. [Link]

  • Nageswara Rao, R., & Narasa Raju, A. (2021). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 197, 113948. [Link]

  • Li, B., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424(Pt B), 127661. [Link]

  • USP. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]

  • Dalmann, S., et al. (2018). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E, 74(Pt 11), 1668–1671. [Link]

  • De Gortari, I., et al. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. [Link]

  • Ueyama, J., et al. (2012). New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers. Toxicology Letters, 211(3), 249-254. [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1385315. [Link]

  • Singh, R., & Kumar, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Pharmaceutical Sciences and Research, 4(9), 3406-3416. [Link]

  • Williams, N. H., & Williams, A. (2013). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. Journal of the American Chemical Society, 135(15), 5794–5804. [Link]

  • Cheméo. (n.d.). Methane sulfonamide (CAS 3144-09-0). Cheméo. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Hayes, S. A., et al. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 27(22), 7805. [Link]

Sources

How to avoid over-nitration in the synthesis of aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aromatic Synthesis

Guide: How to Avoid Over-Nitration in the Synthesis of Aromatic Compounds

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving selective mononitration of aromatic compounds is a frequent challenge. Over-nitration not only consumes valuable starting material but also complicates purification, reducing the overall efficiency of your synthesis. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you control your nitration reactions and achieve high yields of the desired mononitrated product.

Frequently Asked Questions (FAQs)

Q1: Why does over-nitration occur in the first place?

Answer: Over-nitration is a result of the kinetics and thermodynamics of electrophilic aromatic substitution (EAS). The core issue lies in the reactivity of the mononitrated product relative to the starting material.

  • Mechanism of Nitration: Aromatic nitration proceeds via the attack of an electron-rich aromatic ring on a powerful electrophile, the nitronium ion (NO₂⁺).[1][2][3] This ion is typically generated in situ from a mixture of concentrated nitric acid and a stronger acid, usually sulfuric acid.[2][3][4] The reaction forms a resonance-stabilized carbocation intermediate (a σ-complex or arenium ion), which then loses a proton to restore aromaticity.[1][5]

  • Activating vs. Deactivating Groups: If the initial aromatic compound contains an electron-donating group (activating group) like a methyl (-CH₃) or hydroxyl (-OH) group, the ring is highly nucleophilic and reacts quickly.[6][7] The introduction of the first nitro group (-NO₂), which is strongly electron-withdrawing, deactivates the ring, making a second nitration slower.[3][7] However, if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent), there is enough energy to overcome the activation barrier for the second nitration, leading to dinitro or trinitro products.[8]

  • Highly Activated Substrates: For very reactive substrates like phenol, the activating -OH group makes the ring so electron-rich that even after one nitro group is added, the ring remains susceptible to further nitration under standard conditions.[6][9] This often leads to a mixture of mono-, di-, and even trinitrated products.[9]

Q2: What are the most critical experimental parameters to control for achieving selective mononitration?

Answer: Achieving selectivity hinges on carefully managing the reaction conditions to favor the first nitration while disfavoring the second. The key parameters are:

  • Temperature: This is arguably the most critical factor. Reaction rates increase exponentially with temperature. By keeping the temperature low (often 0 °C or below), you can provide enough energy for the first nitration to proceed at a reasonable rate while keeping the rate of the second, more difficult nitration negligibly slow.[8][9]

  • Choice of Nitrating Agent: The standard mixed acid (HNO₃/H₂SO₄) is a very powerful nitrating system. For sensitive or highly activated substrates, using a milder, more selective nitrating agent is essential.[10]

  • Stoichiometry and Addition Rate: Using a stoichiometric amount (or only a slight excess) of the nitrating agent ensures there isn't a large excess available to cause a second nitration after the starting material is consumed.[8] Furthermore, adding the nitrating agent slowly (dropwise) allows the heat generated by the exothermic reaction to be managed effectively by the cooling bath, preventing localized hot spots and temperature spikes.[11][12]

  • Reaction Time: Over-nitration is a consecutive reaction. Monitoring the reaction's progress (e.g., by TLC or GC) and quenching it as soon as the starting material is consumed is crucial to prevent the mononitrated product from reacting further.[8]

Troubleshooting Guide: Common Scenarios & Solutions

Scenario 1: "My reaction with toluene using mixed acid is giving me a significant amount of 2,4-dinitrotoluene. How do I fix this?"

This is a classic case of conditions being too harsh for the substrate. While the methyl group in toluene is only moderately activating, the resulting nitrotoluene is still reactive enough to undergo a second nitration if the conditions are not controlled.

Root Cause Analysis & Corrective Actions:

  • Excessive Temperature: For the mononitration of benzene, keeping the temperature below 50°C is recommended to minimize dinitration.[8] For toluene, which is more activated, an even lower temperature is advisable.

    • Solution: Maintain strict temperature control. Perform the reaction in an ice-salt bath to maintain an internal temperature between 0 and 5 °C. Ensure the nitrating mixture is pre-cooled before slow, dropwise addition.[11]

  • Rapid Addition: Adding the mixed acid too quickly causes localized temperature spikes, leading to over-nitration before the heat can dissipate.

    • Solution: Use an addition funnel to add the mixed acid dropwise over a prolonged period (e.g., 30-60 minutes) with vigorous stirring to ensure immediate mixing and heat distribution.[11]

  • Incorrect Stoichiometry: Using a large excess of nitric acid drives the reaction towards polynitration.

    • Solution: Use no more than 1.0 to 1.1 equivalents of nitric acid relative to toluene.

Scenario 2: "I'm trying to nitrate phenol, but I'm getting a messy mixture of products and a lot of dark, tar-like material."

Phenol is a highly activated and sensitive substrate. The powerful activating effect of the hydroxyl group makes the ring extremely susceptible to both over-nitration and oxidation by nitric acid, which leads to the formation of tarry byproducts.[9]

Root Cause Analysis & Corrective Actions:

  • Harsh Nitrating Agent: Mixed acid is far too strong for phenol and will cause uncontrollable oxidation and polynitration.

    • Solution 1: Use Dilute Nitric Acid. For phenol, using dilute nitric acid (e.g., 20-30%) at a low temperature is often sufficient for mononitration.[9]

    • Solution 2: Use a Milder Nitrating Agent. Consider using acetyl nitrate or a metal nitrate-based system, which are less aggressive and offer higher selectivity.[13][14]

  • Protecting Group Strategy: The hydroxyl group can be temporarily converted into a less activating group.

    • Solution: Acetylate the phenol to form phenyl acetate. The acetoxy group is still an ortho, para-director but is significantly less activating than the hydroxyl group. Nitrate the phenyl acetate and then hydrolyze the ester group back to the hydroxyl group to obtain the mononitrophenol.

Scenario 3: "My substrate is deactivated, and the reaction is very slow at low temperatures. But if I increase the heat, I get dinitration. What should I do?"

This occurs when the activation energies for the first and second nitrations are relatively close. Increasing the temperature to accelerate the first nitration inadvertently provides enough energy to drive the second.

Root Cause Analysis & Corrective Actions:

  • Insufficiently Potent Nitrating System: The standard mixed acid may not be generating a high enough concentration of the nitronium ion for a deactivated ring at low temperatures.

    • Solution 1: Use a Stronger Nitrating System. Employing fuming nitric acid or adding oleum (fuming sulfuric acid) can increase the nitronium ion concentration, allowing the reaction to proceed at a lower temperature.[8]

    • Solution 2: Use an Alternative Nitrating Agent. Nitronium salts like nitronium tetrafluoroborate (NO₂BF₄) are powerful electrophiles that can nitrate deactivated substrates under anhydrous and often milder conditions, improving selectivity.[15] Dinitrogen pentoxide (N₂O₅) is another powerful agent suitable for deactivated aromatics.[15][16]

Data & Reagent Selection

The choice of nitrating agent is critical for controlling selectivity. The following table summarizes common agents and their typical applications.

Nitrating Agent SystemCompositionReactivityBest Suited ForKey Considerations
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄Very HighUnactivated or moderately activated rings (e.g., benzene, toluene).[3]Requires strict temperature control to avoid over-nitration.[8]
Acetyl Nitrate HNO₃ / Acetic AnhydrideModerateActivated rings (phenols, anilines) and other sensitive substrates.[13][17]Offers better selectivity than mixed acid; can be prepared in situ.[13][17]
Urea Nitrate Urea / HNO₃ / H₂SO₄Mild to ModerateProvides high regioselectivity for a range of aromatic compounds.[18][19]Considered a safer alternative; can be used for ortho-selective nitration of phenols.[18]
Dinitrogen Pentoxide N₂O₅ in an organic solventHigh / SelectiveSubstrates sensitive to strong acids; deactivated aromatics.[16][20][21]A powerful, anhydrous nitrating agent that avoids strongly acidic conditions.[16][22]
Nitronium Salts e.g., NO₂BF₄, NO₂PF₆Very HighDeactivated substrates and for achieving high selectivity under anhydrous conditions.[15]Highly reactive but can be more selective than mixed acids.[15]

Visualizing the Process

The Path to Over-Nitration

The following diagram illustrates the factors that push a reaction from the desired mononitro product to undesired byproducts.

G sub Aromatic Substrate mono Mononitro Product sub->mono di Dinitro Product mono->di temp High Temperature temp->mono time Long Reaction Time time->mono agent Strong Nitrating Agent agent->mono conc High Reactant Conc. conc->mono

Caption: Key factors that increase the rate of the second nitration (k2), leading to over-nitration.

Decision Workflow for Nitration Strategy

This workflow guides the selection of an appropriate nitration method based on substrate reactivity.

G start Start: Select Substrate q1 Is the ring highly activated? (e.g., phenol, aniline) start->q1 protect Consider Protecting Group (e.g., Acylation) q1->protect Yes q2 Is the ring deactivated? (e.g., nitrobenzene) q1->q2 No mild Use Mild Nitrating Agent (e.g., Acetyl Nitrate, dilute HNO3) protect->mild low_temp_activated Maintain Low Temp (< 5 °C) mild->low_temp_activated monitor Monitor Reaction Closely (TLC/GC) low_temp_activated->monitor strong Use Strong Nitrating Agent (e.g., Fuming HNO3/Oleum or NO2BF4) q2->strong Yes mixed_acid Use Standard Mixed Acid (HNO3/H2SO4) q2->mixed_acid No strong->monitor low_temp_standard Strict Temp Control (0-10 °C) mixed_acid->low_temp_standard low_temp_standard->monitor

Caption: A decision tree for selecting the appropriate nitration conditions based on substrate reactivity.

Experimental Protocols

Protocol 1: Controlled Mononitration of Toluene using Mixed Acid

This protocol emphasizes the control necessary to prevent dinitration of a moderately activated substrate.

Materials:

  • Toluene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Salt

  • 5% Sodium Bicarbonate solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Prepare Cooling Bath: Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel in a large ice-salt bath.

  • Charge the Flask: Add toluene (1.0 eq) to the flask and begin stirring. Cool the flask until the internal temperature is between 0 and 5 °C.

  • Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly and carefully add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.05 eq). Caution: This addition is highly exothermic. Allow the mixture to cool to below 10 °C.

  • Slow Addition: Transfer the cold nitrating mixture to the addition funnel. Add the mixture dropwise to the stirred toluene over 45-60 minutes, ensuring the internal reaction temperature does not exceed 10 °C.[11]

  • Reaction: After the addition is complete, let the reaction stir at 0-10 °C for an additional 30 minutes. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it slowly and carefully onto a large volume of crushed ice with vigorous stirring.[11] This step is crucial for stopping the reaction and diluting the acids safely.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, a mixture of ortho- and para-nitrotoluene.

Protocol 2: Safe Quenching of Nitration Reactions

Improper quenching is a significant safety hazard. The dilution of concentrated sulfuric acid is extremely exothermic and can cause dangerous splashing if done incorrectly.[11]

General Procedure:

  • Preparation: Prepare a large beaker containing a substantial amount of crushed ice or an ice-water slurry—at least 5-10 times the volume of the reaction mixture. Place this beaker in a secondary container (e.g., an ice bath) for stability and additional cooling.

  • Slow Addition: Once the reaction is deemed complete, very slowly pour the reaction mixture in a thin stream into the vigorously stirred ice.[11] Do NOT add water or ice to the reaction mixture.

  • Maintain Cooling: Ensure the quenching mixture remains cold throughout the addition. The ice will absorb both the heat from the reaction mixture and the heat of dilution.

  • Neutralization (If Required): After the mixture has been fully quenched and diluted, it can be slowly neutralized with a base (e.g., NaHCO₃ or NaOH solution) while still cooling in an ice bath.

References

  • Nitration - Wikipedia. Wikipedia. Available at: [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. National Institutes of Health (PMC). Available at: [Link]

  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. ACS Publications - The Journal of Organic Chemistry. Available at: [Link]

  • Clean Nitrating Agent Dinitrogen Pentoxide and its Application in Nitration. Chinese Journal of Energetic Materials. Available at: [Link]

  • Dinitrogen Pentoxide - Preparation, Properties, Uses. Turito. Available at: [Link]

  • Dinitrogen pentoxide - Wikipedia. Wikipedia. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Nitration: An Overview of Recent Developments and Processes. American Chemical Society. Available at: [Link]

  • Nitration of Benzene. Chemistry Steps. Available at: [Link]

  • Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. Available at: [Link]

  • Controlling temperature of nitration reactions - Google Patents. Google Patents.
  • Nitration Reactions | Continuous Flow Processing. Vapourtec. Available at: [Link]

  • Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. National Institutes of Health. Available at: [Link]

  • Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Publishing. Available at: [Link]

  • Urea Nitrate and Nitrourea: Powerful and Regioselective Aromatic Nitration Agents. ResearchGate. Available at: [Link]

  • Acetyl nitrate - Wikipedia. Wikipedia. Available at: [Link]

  • Why is mononitration of phenol carried out at low temperatures? Chemistry Stack Exchange. Available at: [Link]

  • Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. National Institutes of Health (PMC). Available at: [Link]

  • What are the other nitrating mixtures other than sulphuric acid & nitric acid? Quora. Available at: [Link]

  • Process for nitration of aromatic compounds using a non-acid type nitration process - Google Patents. Google Patents.
  • Continuous flow nitration in miniaturized devices. National Institutes of Health (PMC). Available at: [Link]

  • Urea nitrate | CH5N3O4 - PubChem. PubChem. Available at: [Link]

  • Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Fraunhofer-Publica. Available at: [Link]

  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. Available at: [Link]

  • The Duality of Mechanism for Nitration in Acetic Anhydride. RSC Publishing. Available at: [Link]

  • Urea nitrate - Sciencemadness Wiki. Sciencemadness. Available at: [Link]

  • Urea nitrate - Wikipedia. Wikipedia. Available at: [Link]

  • Quenching Reactive Substances. Virginia Tech Chemistry Department. Available at: [Link]

  • Nitrations with Acetyl Nitrate. I. The Nature of the Nitrating Agent and the Mechanism of Reaction with Simple Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Nitrations with Acetyl Nitrate. I. The Nature of the Nitrating Agent and the Mechanism of Reaction with Simple Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry. DOKUMEN.PUB. Available at: [Link]

  • Nitration reaction safety - YouTube. YouTube. Available at: [Link]

  • Electrophilic substitutions of mono-substituted aromatic rings. BrainKart. Available at: [Link]

  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. Available at: [Link]

  • Activating and Deactivating Groups. Chemistry Steps. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. Available at: [Link]

Sources

Technical Support Center: N-(4-methyl-3-nitrophenyl)methanesulfonamide Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectral analysis of N-(4-methyl-3-nitrophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential ambiguities in the spectral data of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices and ensure the integrity of your results.

Introduction: The Challenge of Ambiguity

This compound presents a unique set of challenges in spectral interpretation. The electronic interplay between the electron-donating methyl group, the strongly electron-withdrawing nitro group, and the sulfonamide moiety on the aromatic ring can lead to overlapping signals and complex coupling patterns. This guide provides a structured, question-and-answer approach to troubleshoot these common issues, ensuring accurate and confident structural elucidation.

Predicted Spectral Data

To provide a baseline for our troubleshooting guide, we have generated predicted ¹H and ¹³C NMR spectra. These predictions are based on established computational models and serve as a reference for comparison with your experimental data.[1][2][3]

Predicted ¹H NMR (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.05d (J ≈ 2.0 Hz)1HH-2
~7.60dd (J ≈ 8.5, 2.0 Hz)1HH-6
~7.40d (J ≈ 8.5 Hz)1HH-5
~6.80br s1HNH
~3.10s3HSO₂CH₃
~2.65s3HAr-CH₃

Predicted ¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~148.0C-3
~138.0C-4
~135.5C-1
~133.0C-5
~125.0C-6
~120.0C-2
~40.0SO₂CH₃
~20.0Ar-CH₃

Troubleshooting Guides & FAQs

¹H NMR Spectroscopy

Question 1: The aromatic signals in my ¹H NMR spectrum are overlapping and difficult to assign. How can I resolve them?

This is a common issue due to the relatively small chemical shift dispersion of the three aromatic protons.

Root Cause Analysis: The electron-withdrawing nitro group strongly deshields the ortho proton (H-2) and to a lesser extent, the para proton (H-6). The methyl group, being electron-donating, shields the ortho proton (H-5) and para proton (H-2). The combination of these effects can lead to close or overlapping signals, particularly for H-5 and H-6.

Troubleshooting Workflow:

G start Overlapping Aromatic Signals solvent Change NMR Solvent start->solvent temp Vary Temperature start->temp cosy Acquire 2D COSY Spectrum solvent->cosy If signals are still close result Resolved & Assigned Signals solvent->result If signals resolve noesy Acquire 2D NOESY/ROESY Spectrum cosy->noesy For through-space correlations cosy->result noesy->result temp->solvent

Caption: Workflow for resolving overlapping aromatic signals.

Step-by-Step Protocols:

  • Change the NMR Solvent:

    • Rationale: Different solvents interact with the solute differently, leading to changes in the chemical shifts of the protons. Aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent Induced Shifts - ASIS) by forming weak complexes with the electron-deficient parts of the molecule, often providing better signal dispersion.[4]

    • Protocol:

      • Prepare a new sample of your compound in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆).

      • Acquire a new ¹H NMR spectrum.

      • Compare the aromatic region of the new spectrum with the one obtained in CDCl₃.

  • Acquire a 2D COSY (Correlation Spectroscopy) Spectrum:

    • Rationale: A COSY spectrum shows correlations between protons that are coupled to each other. This is invaluable for confirming the connectivity of the aromatic protons. You should observe a correlation between H-5 and H-6 (ortho coupling) and a weaker correlation between H-2 and H-6 (meta coupling).

    • Protocol:

      • Set up a standard COSY experiment on your NMR spectrometer.

      • Process the data and identify the cross-peaks in the aromatic region.

      • Trace the coupling network to confirm the assignments.

  • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Spectrum:

    • Rationale: These experiments show correlations between protons that are close in space, regardless of whether they are coupled. This can be particularly useful for confirming the assignment of H-2, which should show a NOE to the NH proton of the sulfonamide.

    • Protocol:

      • Set up a standard NOESY or ROESY experiment.

      • Process the data and look for cross-peaks between the aromatic protons and other protons in the molecule.

Question 2: I see two singlets in the aliphatic region. How do I definitively assign them to the methylsulfonamide (SO₂CH₃) and the aromatic methyl (Ar-CH₃) groups?

While the predicted chemical shifts suggest the SO₂CH₃ is downfield, it's crucial to confirm this experimentally.

Root Cause Analysis: The electronegative sulfonyl group deshields the attached methyl protons, causing them to resonate at a higher chemical shift (downfield) compared to the methyl group attached to the aromatic ring.

Troubleshooting Workflow:

G start Ambiguous Methyl Singlets hmbc Acquire 2D HMBC Spectrum start->hmbc noesy Acquire 2D NOESY/ROESY Spectrum start->noesy result Assigned Methyl Signals hmbc->result noesy->result

Caption: Workflow for assigning ambiguous methyl singlets.

Step-by-Step Protocols:

  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) Spectrum:

    • Rationale: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. The protons of the Ar-CH₃ group will show a correlation to the aromatic carbons (C-3, C-4, and C-5), while the protons of the SO₂CH₃ group will not.

    • Protocol:

      • Set up a standard HMBC experiment.

      • Process the data and look for correlations between the methyl proton singlets and the aromatic carbons.

  • Acquire a 2D NOESY/ROESY Spectrum:

    • Rationale: The Ar-CH₃ protons should show a spatial correlation (NOE) to the adjacent aromatic proton (H-5). The SO₂CH₃ protons will likely show an NOE to the NH proton.

    • Protocol:

      • Follow the protocol for NOESY/ROESY as described in the previous question.

      • Look for cross-peaks between the methyl singlets and the aromatic/NH protons.

Mass Spectrometry

Question 3: My mass spectrum shows several prominent fragments. What are the expected fragmentation pathways for this compound?

Understanding the fragmentation patterns is key to confirming the structure and identifying any potential impurities.

Root Cause Analysis: The fragmentation of sulfonamides and nitroaromatic compounds is well-documented. The primary fragmentation pathways involve cleavage of the S-N bond and loss of the nitro group.[5][6][7][8]

Expected Fragmentation Pathways:

  • Loss of the methanesulfonyl group: [M - SO₂CH₃]⁺

  • Loss of the nitro group: [M - NO₂]⁺

  • Cleavage of the S-N bond: This can result in fragments corresponding to the [CH₃SO₂]⁺ ion and the [H₂N-C₆H₃(CH₃)(NO₂)]⁺ ion.

  • Loss of SO₂: A common rearrangement in sulfonamides can lead to the loss of SO₂.[6]

Troubleshooting Workflow:

G start Complex Mass Spectrum hrms Acquire High-Resolution Mass Spectrum (HRMS) start->hrms msms Perform Tandem MS (MS/MS) hrms->msms compare Compare with Predicted Fragmentation msms->compare result Confirmed Structure & Fragments compare->result

Caption: Workflow for interpreting a complex mass spectrum.

Step-by-Step Protocols:

  • Acquire a High-Resolution Mass Spectrum (HRMS):

    • Rationale: HRMS provides the exact mass of the molecular ion and its fragments, allowing you to determine their elemental composition and confirm their identity.

    • Protocol:

      • Infuse your sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

      • Determine the elemental composition of the major peaks.

  • Perform Tandem MS (MS/MS):

    • Rationale: In an MS/MS experiment, you select the molecular ion (or a fragment ion) and induce further fragmentation. This helps to establish the relationships between the different fragments and confirm the fragmentation pathways.

    • Protocol:

      • Set up an MS/MS experiment, selecting the molecular ion as the precursor.

      • Analyze the resulting product ion spectrum to identify the daughter fragments.

FTIR Spectroscopy

Question 4: What are the key characteristic peaks I should look for in the FTIR spectrum?

FTIR is a quick and effective way to confirm the presence of the key functional groups.

Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchSulfonamide
~1530 and ~1350Asymmetric and symmetric NO₂ stretchNitro group
~1320 and ~1150Asymmetric and symmetric SO₂ stretchSulfonamide
~3000-3100C-H stretchAromatic
~2850-2960C-H stretchMethyl

Troubleshooting Note: The exact positions of these peaks can be influenced by the solid-state packing and any intermolecular hydrogen bonding.

References

  • Hatzakis, E. (2019). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 21, 2026, from [Link]

  • Hu, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1044-1050.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 21, 2026, from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
  • Cheminfo. (n.d.). Predict all NMR spectra. Retrieved January 21, 2026, from [Link]

  • Sun, W., et al. (2007). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. The Journal of Organic Chemistry, 72(16), 6049-6056.
  • Nanalysis Corp. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved January 21, 2026, from [Link]

  • Zuman, P. (2004). Mass Spectrometry of Organic Compounds. Academic Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Bruker. (n.d.). Mnova Predict. Retrieved January 21, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 21, 2026, from [Link]

  • Jackman, L. M., & Sternhell, S. (2013). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Elsevier.

Sources

Challenges in the scale-up of N-(4-methyl-3-nitrophenyl)methanesulfonamide production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Production of N-(4-methyl-3-nitrophenyl)methanesulfonamide

Welcome to the technical support guide for the synthesis and scale-up of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. We will delve into the causality behind common issues and provide actionable, field-proven solutions.

Section 1: Synthesis Overview and Critical Control Points

The synthesis of this compound is fundamentally a nucleophilic substitution reaction between 4-methyl-3-nitroaniline and methanesulfonyl chloride. While straightforward on paper, its success on a larger scale hinges on meticulous control over several key parameters.

The reaction proceeds as follows, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1]

G aniline 4-methyl-3-nitroaniline reaction Reaction Vessel (Anhydrous Solvent, e.g., DCM) aniline->reaction mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->reaction base Base (e.g., Triethylamine) base->reaction HCl Scavenger product This compound hcl_salt Base-HCl Salt reaction->product reaction->hcl_salt caption Figure 1: Synthesis Pathway

Figure 1: Core Synthesis Pathway
Critical Process Parameters

Scaling up this process requires moving from simply mixing reagents to controlling a dynamic system. The following parameters are critical for success.

ParameterLaboratory-Scale GuidelineScale-Up Consideration & Rationale
Reagent Quality Use fresh methanesulfonyl chloride.Rationale: Methanesulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture, converting it to the unreactive methanesulfonic acid and reducing active reagent concentration.[1] On a large scale, verify the purity of each batch via titration or NMR before use.
Anhydrous Conditions Dry glassware and use anhydrous solvents.Rationale: Water is a competing nucleophile that hydrolyzes the sulfonyl chloride.[1] On scale-up, this means purging reactors with an inert gas (nitrogen or argon) and using solvents with low water content (<50 ppm) is non-negotiable.
Temperature Control Maintain reaction at 0-25°C.Rationale: The reaction is exothermic. Poor temperature control in a large reactor can lead to runaway reactions and the formation of byproducts, significantly complicating purification.[2]
Mixing Efficiency Magnetic stirring is sufficient.Rationale: Inadequate mixing in large vessels can create localized "hot spots" or areas of high reagent concentration, leading to incomplete reactions and byproduct formation.[2] The impeller design and agitation speed must be optimized for the reactor geometry.
Stoichiometry Use a slight excess of the amine (1.1-1.2 eq).Rationale: This ensures the complete consumption of the more expensive and moisture-sensitive methanesulfonyl chloride.[1] However, a large excess of the amine can complicate purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns during scale-up? A: Two main areas of concern are the handling of methanesulfonyl chloride and thermal management. Methanesulfonyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE) and closed-transfer systems are essential.[2] Secondly, the reaction's exothermicity requires a robust reactor cooling system to prevent thermal runaway, especially during the initial addition of the sulfonyl chloride.

Q2: My methanesulfonyl chloride has been stored for a while. Can I still use it? A: It is strongly discouraged. Over time, sulfonyl chlorides readily hydrolyze from atmospheric moisture, reducing their potency and introducing methanesulfonic acid into your reaction, which can complicate workup.[1] Always use a fresh or properly stored bottle. If you must use an older reagent, its purity should be verified by quantitative NMR or titration before use.

Q3: Can I use an inorganic base like sodium hydroxide instead of triethylamine? A: While using an aqueous base is possible under Schotten-Baumann conditions, it significantly increases the risk of hydrolyzing the methanesulfonyl chloride, which is often the primary cause of low yields.[1] For a clean, high-yielding reaction, a non-nucleophilic organic base like triethylamine or pyridine in an anhydrous organic solvent is the preferred and more reliable system.[1]

Q4: How do I monitor the reaction's completion on a large scale? A: While Thin-Layer Chromatography (TLC) is useful at the lab scale, High-Performance Liquid Chromatography (HPLC) is the standard for in-process control (IPC) in a production environment.[2] A typical method would involve taking timed aliquots from the reactor, quenching them, and analyzing for the disappearance of the 4-methyl-3-nitroaniline starting material. This provides quantitative data to confirm the reaction has reached completion before proceeding with the workup.

Section 3: Troubleshooting Guide

This guide addresses specific problems you may encounter during scale-up, focusing on their root causes and solutions.

G start Unsatisfactory Result (Low Yield / High Impurity) low_yield Primary Issue: Low Yield start->low_yield high_impurity Primary Issue: High Impurity start->high_impurity incomplete_rxn Cause: Incomplete Reaction low_yield->incomplete_rxn Check HPLC for starting material hydrolysis Cause: Reagent Hydrolysis low_yield->hydrolysis Review handling procedures workup_loss Cause: Loss During Workup low_yield->workup_loss Analyze mother liquor for product side_rxn Cause: Side Reactions (e.g., Di-sulfonylation) high_impurity->side_rxn Check HPLC/MS for M+194 peak start_material_impurity Cause: Impure Starting Material high_impurity->start_material_impurity Analyze raw materials thermal_degradation Cause: Thermal Degradation high_impurity->thermal_degradation Review batch temperature logs solution_mixing Solution: - Verify mixing efficiency - Increase reaction time - Monitor via HPLC incomplete_rxn->solution_mixing solution_anhydrous Solution: - Use anhydrous solvents - Purge reactor with N2 - Use fresh sulfonyl chloride hydrolysis->solution_anhydrous solution_workup Solution: - Optimize extraction pH/volumes - Control crystallization cooling rate workup_loss->solution_workup solution_stoichiometry Solution: - Control amine stoichiometry (1.1 eq) - Slow addition of sulfonyl chloride side_rxn->solution_stoichiometry solution_sm_purity Solution: - Analyze starting material purity - Re-purify if necessary start_material_impurity->solution_sm_purity solution_temp Solution: - Ensure precise temp. control - Optimize reagent addition rate thermal_degradation->solution_temp caption Figure 2: Troubleshooting Flowchart

Figure 2: Troubleshooting Flowchart
Problem 1: Low Product Yield

Symptom: The final isolated yield is significantly lower than that achieved at the laboratory scale.

  • Possible Cause A: Incomplete Reaction.

    • Why it happens: On a large scale, inefficient mixing can lead to poor mass transfer, meaning the reactant molecules do not encounter each other effectively. This can cause the reaction to stall.[2]

    • How to solve:

      • Verify Mixing: Ensure the agitation speed is sufficient to create a vortex and keep all solids suspended.

      • Monitor Progress: Use HPLC to confirm the consumption of the limiting reagent before beginning the workup.

      • Optimize Reaction Time: A longer reaction time may be necessary at scale to compensate for slower mass transfer.

  • Possible Cause B: Hydrolysis of Methanesulfonyl Chloride.

    • Why it happens: This is the most common failure mode. Any ingress of water into the reactor, either from solvents, reagents, or the atmosphere, will destroy the electrophile.[1]

    • How to solve:

      • Implement Strict Anhydrous Protocols: Use solvents with a water content below 50 ppm.

      • Inert Atmosphere: Ensure the reactor is continuously purged with dry nitrogen or argon.[1]

      • Reagent Quality Control: Use a fresh bottle of methanesulfonyl chloride and add it to the reactor under a nitrogen blanket.

  • Possible Cause C: Product Loss During Workup/Purification.

    • Why it happens: Extraction and crystallization protocols do not always scale linearly. Inefficient phase separation during aqueous extraction or crashing the product out too quickly during crystallization can lead to significant losses.[2]

    • How to solve:

      • Optimize Extraction: Perform a small-scale study to determine the optimal pH and solvent volumes for extraction to ensure the sulfonamide is in the organic layer.

      • Control Crystallization: Implement a controlled cooling ramp for crystallization. A slow cooling rate generally produces larger, purer crystals and maximizes yield.[2] Analyze the mother liquor via HPLC to quantify the amount of product lost.

Problem 2: High Impurity Levels

Symptom: HPLC analysis of the crude or final product shows one or more significant impurities that were not present or were minor at the lab scale.

  • Possible Cause A: Formation of Bis-Sulfonated Byproduct.

    • Why it happens: The product, an N-substituted sulfonamide, still has a proton on the nitrogen. Under certain conditions, this can be deprotonated and react with a second molecule of methanesulfonyl chloride.

    • How to solve:

      • Control Stoichiometry: Avoid using a large excess of methanesulfonyl chloride. A slight excess of the amine (1.1 equivalents) helps consume the sulfonyl chloride and prevent this side reaction.[1]

      • Control Addition: Add the methanesulfonyl chloride slowly to the solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, disfavoring the second addition.

  • Possible Cause B: Impurities in Starting Materials.

    • Why it happens: The quality of commercial 4-methyl-3-nitroaniline can vary. Isomeric impurities or other aromatic amines can react to form different sulfonamides that may be difficult to remove.

    • How to solve:

      • Full Characterization: Always run a full analysis (HPLC, NMR) on incoming batches of starting materials.

      • Pre-Purification: If the starting material is of low purity, consider recrystallizing or chromatographing it before use.

Section 4: Experimental Protocol Example

This protocol provides a starting point for a 100g scale synthesis. It must be adapted and optimized for your specific equipment.

Materials:

  • 4-methyl-3-nitroaniline (65.8 g, 0.432 mol, 1.0 eq)

  • Methanesulfonyl Chloride (54.4 g, 37.6 mL, 0.476 mol, 1.1 eq)

  • Triethylamine (TEA) (54.5 g, 75.0 mL, 0.538 mol, 1.25 eq)

  • Dichloromethane (DCM), anhydrous (1 L)

  • Hydrochloric Acid (1M aq.)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Brine (Saturated NaCl aq.)

Procedure:

  • Setup: Charge a 2L, 3-neck round-bottom flask equipped with an overhead stirrer, a thermometer, and a nitrogen inlet with 4-methyl-3-nitroaniline (65.8 g) and anhydrous DCM (1 L).

  • Inerting: Begin stirring and purge the vessel with nitrogen for 15 minutes.

  • Base Addition: Add triethylamine (75.0 mL) via syringe.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

  • Reagent Addition: Add methanesulfonyl chloride (37.6 mL) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Take a small aliquot, quench with water, extract the organic layer, and analyze by HPLC to confirm the absence of 4-methyl-3-nitroaniline.

  • Workup - Quench & Wash:

    • Cool the mixture back to 10°C and slowly add 1M HCl (500 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (250 mL), saturated sodium bicarbonate solution (250 mL), and brine (250 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/hexanes) to yield the final product.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • ChemicalBook. (n.d.). N-Methyl-1-(4-nitrophenyl)methanesulfonamide synthesis.
  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.

Sources

Technical Support Center: Best Practices for the Storage and Handling of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the safe handling and storage of nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of molecules. Nitroaromatic compounds are integral to various fields, including the synthesis of dyes, polymers, pesticides, and explosives.[1][2] However, their utility is matched by their potential hazards, including toxicity, mutagenicity, and explosive potential.[1][2][3]

This resource provides in-depth, field-proven insights and protocols to ensure the safe and effective use of nitroaromatic compounds in a laboratory setting. The information herein is structured to address specific issues you may encounter during your experiments, presented in a practical question-and-answer format.

Section 1: Foundational Knowledge & Hazard Assessment

Before delving into specific protocols, it is crucial to understand the inherent properties of nitroaromatic compounds that dictate their handling and storage requirements. The presence of the electron-withdrawing nitro group on an aromatic ring renders these compounds susceptible to decomposition, which can be exothermic and, in some cases, explosive.[4] Furthermore, many nitroaromatics are toxic and are considered priority pollutants by the U.S. Environmental Protection Agency (EPA).[1][3]

Frequently Asked Questions (FAQs): General Hazards

Q1: What are the primary hazards associated with nitroaromatic compounds?

A1: The primary hazards stem from three main properties:

  • Explosive Instability: Many nitroaromatic compounds, particularly those with multiple nitro groups (e.g., dinitro and trinitro derivatives), are energetically unstable and can decompose explosively when subjected to heat, shock, or friction.[4][5]

  • Toxicity: Nitroaromatic compounds can be acutely toxic and are often mutagenic or carcinogenic.[1][2][3] The primary route of exposure is often through skin absorption, but inhalation and ingestion also pose significant risks.[6]

  • Reactivity: They can react violently with other chemicals, particularly reducing agents and strong bases.[7]

Q2: How does the number and position of nitro groups affect the hazard level?

A2: Generally, the hazard level increases with the number of nitro groups. The electron-withdrawing nature of multiple nitro groups makes the aromatic ring more electron-deficient and the compound more prone to decomposition.[8] The position of the nitro groups also influences the compound's stability and reactivity.

Q3: Are there specific structural features that make a nitroaromatic compound particularly hazardous?

A3: Yes. In addition to a high number of nitro groups, the presence of other functional groups can increase the hazard. For example, picric acid (2,4,6-trinitrophenol) is highly shock-sensitive, especially when dry, due to the presence of the phenolic hydroxyl group.[5] It is crucial to consult the Safety Data Sheet (SDS) for each specific compound to understand its unique hazard profile.

Section 2: Storage Best Practices

Proper storage is the first line of defense against accidents involving nitroaromatic compounds. The primary goals of safe storage are to prevent decomposition, avoid accidental ignition, and ensure chemical compatibility.

Troubleshooting Guide: Storage Issues
Problem Potential Cause Solution
Crystal formation around the cap of a container (e.g., picric acid). Evaporation of the solvent, leading to the formation of dry, shock-sensitive crystals.DO NOT attempt to open the container. This is a critical safety hazard. The container should be carefully submerged in a bucket of water to allow water to seep in and dissolve the crystals.[5] Arrange for immediate disposal by a certified hazardous waste company.[5][9]
Discoloration or pressure buildup in the container. Chemical decomposition, potentially leading to an exothermic reaction or explosion.Isolate the container in a designated, well-ventilated area away from heat and other chemicals. Do not attempt to vent the container. Contact your institution's Environmental Health and Safety (EHS) office or a hazardous waste disposal company for guidance.
Corrosion or degradation of the storage container. Incompatible container material.Transfer the compound to a compatible container in a fume hood, wearing appropriate personal protective equipment (PPE). Ensure the new container is properly labeled.
Experimental Protocol: Safe Storage of Nitroaromatic Compounds
  • Segregation: Store nitroaromatic compounds in a dedicated, well-ventilated, and cool area. They should be segregated from all other chemicals, especially:

    • Flammable and combustible materials.[10]

    • Oxidizing agents.[10]

    • Reducing agents.

    • Strong acids and bases.[10]

    • Alkaline earth metals.[7]

  • Container Selection: Use robust, compatible containers with secure, non-metallic caps (e.g., glass or plastic) to avoid the formation of dangerous metal picrates with compounds like picric acid.[5]

  • Temperature Control: Store at the temperature recommended in the SDS. Avoid exposure to heat sources and direct sunlight.[10] For compounds requiring refrigeration, use only laboratory-safe, spark-proof refrigerators.[10]

  • Inventory Management: Maintain a detailed inventory of all nitroaromatic compounds. Regularly inspect containers for signs of degradation, such as discoloration, crystal formation, or pressure buildup. Implement a "first-in, first-out" policy to prevent prolonged storage.

  • Secondary Containment: Use secondary containment, such as a chemically resistant tray, to contain any potential leaks or spills.[10][11]

Section 3: Handling and Personal Protective Equipment (PPE)

Safe handling practices are paramount to prevent exposure and accidents. This involves a combination of engineering controls, administrative procedures, and appropriate PPE.

Diagram: Decision-Making Workflow for Handling Nitroaromatic Compounds

G start Prepare to Handle Nitroaromatic Compound consult_sds Consult SDS for Specific Hazards start->consult_sds select_ppe Select Appropriate PPE consult_sds->select_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit) select_ppe->prepare_work_area weigh_dispense Weigh and Dispense Smallest Necessary Amount prepare_work_area->weigh_dispense check_for_contamination Check for Contamination on Surfaces and Equipment weigh_dispense->check_for_contamination decontaminate Decontaminate Surfaces and Equipment check_for_contamination->decontaminate Contamination Found dispose_waste Dispose of Waste Properly check_for_contamination->dispose_waste No Contamination decontaminate->dispose_waste end Procedure Complete dispose_waste->end

Caption: Workflow for the safe handling of nitroaromatic compounds.

FAQs: Personal Protective Equipment (PPE)

Q4: What is the minimum required PPE for handling nitroaromatic compounds?

A4: The minimum PPE includes:

  • Eye Protection: Safety goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards are mandatory.[12] A face shield is recommended when there is a risk of splashing.[12]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[12] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[12]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[12]

  • Footwear: Closed-toe shoes are required.[13]

Q5: When is respiratory protection necessary?

A5: Respiratory protection, such as a NIOSH-approved respirator, is required when there is a risk of inhaling dust or vapors, especially when handling powders outside of a fume hood or when dealing with a spill.[12][14]

Q6: Should I wear double gloves?

A6: Double gloving is a good practice, especially when handling highly toxic or easily absorbed nitroaromatic compounds. This provides an additional layer of protection in case the outer glove is compromised.

Section 4: Emergency Procedures: Spills and Exposure

Prompt and correct action during an emergency can significantly mitigate the consequences of a spill or exposure.

Troubleshooting Guide: Emergency Scenarios
Scenario Immediate Action Follow-up
Minor Spill (<100 mL, contained) Alert nearby personnel.[15] If flammable, eliminate ignition sources.[5][16] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite).[16]Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[15][16] Decontaminate the spill area.[17] Report the incident to your supervisor.[16]
Major Spill (>100 mL, uncontained) Evacuate the immediate area.[16] Alert others and activate the fire alarm if necessary.[5] Close the doors to the affected area.[5]From a safe location, call your institution's emergency number and EHS office.[16][18] Provide details about the spilled chemical, quantity, and location.[16] Do not re-enter the area.
Skin Exposure Immediately remove contaminated clothing.[15][18][19] Flush the affected skin with copious amounts of water for at least 15 minutes.[15][18][19]Seek immediate medical attention. Provide the medical personnel with the SDS of the chemical.
Eye Exposure Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[18]Seek immediate medical attention.
Diagram: Spill Response Flowchart

G spill Spill Occurs assess Assess Spill Size and Hazard spill->assess minor_spill Minor Spill? assess->minor_spill major_spill_actions Evacuate Area Alert Others Call Emergency Services minor_spill->major_spill_actions No minor_spill_actions Alert Personnel Don PPE Contain with Absorbent minor_spill->minor_spill_actions Yes report Report Incident to Supervisor/EHS major_spill_actions->report cleanup Collect Waste Decontaminate Area minor_spill_actions->cleanup cleanup->report end Response Complete report->end

Caption: Decision-making flowchart for responding to a chemical spill.

Section 5: Waste Disposal

Proper disposal of nitroaromatic compound waste is crucial to protect personnel and the environment.

FAQs: Waste Disposal

Q7: How should I dispose of waste containing nitroaromatic compounds?

A7: All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[5] It should be collected in a clearly labeled, sealed container.[5] Do not mix nitroaromatic waste with other waste streams.[5]

Q8: Can I pour small amounts of nitroaromatic solutions down the drain?

A8: Absolutely not. Many nitroaromatic compounds are environmental pollutants and can react with plumbing materials.[1][5] For example, picric acid can form explosive metal picrates with copper or lead pipes.[5]

Q9: Who should I contact for waste pickup?

A9: Contact your institution's EHS office or a licensed hazardous waste disposal company for pickup and disposal.[5][9] The primary disposal method for these compounds is typically high-temperature incineration.[9]

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, From Synthesis to Biodegradation. PubMed. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE. [Link]

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. [Link]

  • Institution of Chemical Engineers. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

  • Oakland University. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. [Link]

  • National Center for Biotechnology Information. (n.d.). Biodegradation of nitroaromatic compounds. PubMed. [Link]

  • The University of Maryland, Baltimore. (2015). Response to a Chemical Spill. Policies and Procedures. [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • The University of British Columbia. (2021). 2. General Chemical Spill Procedures. Campus Operations and Risk Management. [Link]

  • Oregon State University. (2019). Guidelines for Transporting Chemicals. Environmental Health and Safety. [Link]

  • University of California, Berkeley. (n.d.). Safe Storage. [Link]

Sources

Validation & Comparative

A Comparative Analysis of N-(4-methyl-3-nitrophenyl)methanesulfonamide and its Regioisomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Synthetic Intermediate

The N-phenylmethanesulfonamide scaffold is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its capacity as both a hydrogen bond donor and acceptor and its strong electron-withdrawing nature, render it a privileged structure in drug design.[1] Derivatives incorporating this moiety have demonstrated a vast spectrum of biological activities, leading to therapies for cancer, inflammation, and infectious diseases.[1][2]

This guide focuses on a specific, yet critically important, member of this family: N-(4-methyl-3-nitrophenyl)methanesulfonamide . Unlike many of its chemical relatives, the primary value of this compound is not its intrinsic biological activity. Instead, it serves as a high-value, non-negotiable intermediate in the synthesis of Enzalutamide, a potent second-generation androgen receptor antagonist used in the treatment of castration-resistant prostate cancer.[3][4][5]

This comparative analysis will, therefore, deviate from a traditional side-by-side comparison of biological potencies. Instead, we will provide a deeper, more practical analysis for the process chemist and drug developer. We will explore:

  • Why the specific 1,3,4-substitution pattern of this compound is indispensable for the Enzalutamide synthesis.

  • The synthetic challenges in achieving the correct regiochemistry over other potential isomers.

  • The analytical methods required to ensure isomeric purity, a critical parameter for drug safety and efficacy.

This guide is designed to provide the causality behind the synthetic choices and to underscore the principle that in multi-step pharmaceutical synthesis, the "activity" of an intermediate is its ability to cleanly and efficiently lead to the final target.

Part 1: The N-Phenylmethanesulfonamide Scaffold in Drug Discovery

The sulfonamide functional group is a versatile pharmacophore that has been integral to the development of drugs for decades.[2][6] Its derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases, kinases, and proteases, and have shown potential as anti-inflammatory, antimicrobial, and antiarrhythmic agents.[1][7][8]

The key to its utility lies in its structural and electronic properties:

  • Tetrahedral Geometry: The sulfur atom provides a three-dimensional scaffold for directing substituents.

  • Hydrogen Bonding: The N-H proton is acidic and acts as an excellent hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors.

  • Chemical Stability: The sulfonamide bond is highly resistant to metabolic hydrolysis, contributing to favorable pharmacokinetic profiles.

These features have allowed chemists to design sulfonamide-containing molecules that can precisely interact with biological targets, leading to a wide array of therapeutic applications.[9]

Part 2: The Indispensable Role of this compound in Enzalutamide Synthesis

Enzalutamide represents a significant advancement in prostate cancer therapy.[3] Its synthesis is a multi-step process where the precise construction of its complex architecture is paramount. The specific isomer, this compound, or more commonly its aniline precursor (4-methyl-3-nitroaniline), is introduced early in the synthetic sequence.

The diagram below outlines a representative synthetic pathway, highlighting the critical position of the 4-methyl-3-nitroaniline intermediate. This specific substitution pattern is required for the subsequent cyclization and amidation reactions that form the core of the final drug molecule.

G cluster_0 Precursor Synthesis cluster_1 Core Assembly cluster_2 Final Steps p-Toluidine p-Toluidine p-Acetotoluidide p-Acetotoluidide p-Toluidine->p-Acetotoluidide Acetylation 4-Methyl-3-nitroaniline 4-Methyl-3-nitroaniline 4-Acetamido-2-nitrotoluene 4-Acetamido-2-nitrotoluene p-Acetotoluidide->4-Acetamido-2-nitrotoluene Nitration 4-Acetamido-2-nitrotoluene->4-Methyl-3-nitroaniline Hydrolysis Intermediate_A N-(4-methyl-3-aminophenyl) methanesulfonamide 4-Methyl-3-nitroaniline->Intermediate_A Reduction & Mesylation Enzalutamide_Core Enzalutamide_Core Intermediate_A->Enzalutamide_Core Cyclization with Isothiocyanate Enzalutamide Enzalutamide Enzalutamide_Core->Enzalutamide Amidation

Caption: Regioselectivity in the nitration of p-acetotoluidide, leading to the desired precursor for this compound.

The presence of the N-(4-methyl-2-nitrophenyl)methanesulfonamide isomer in the subsequent steps would lead to the formation of an Enzalutamide impurity. [10]Such impurities are often difficult to remove and can impact the safety and efficacy profile of the final active pharmaceutical ingredient (API). Therefore, controlling this initial nitration step is a critical quality attribute of the entire manufacturing process.

Part 4: Physicochemical and Spectroscopic Characterization

While comprehensive experimental data for all possible isomers is not available in the literature, we can compile the properties for the key compound of interest and discuss the analytical techniques used to differentiate it from its most likely process-related impurity, the 2-nitro isomer.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN-(4-methyl-2-nitrophenyl)methanesulfonamide (Predicted)Notes
Molecular Formula C₈H₁₀N₂O₄SC₈H₁₀N₂O₄SIsomers have identical formula and weight.
Molecular Weight 230.24 g/mol 230.24 g/mol ---
Appearance Typically a yellow or off-white solidExpected to be a solidColor is due to the nitro-aromatic chromophore.
Melting Point Data not consistently publishedData not availableHighly dependent on purity.
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone)Similar solubility profile expected---

Spectroscopic Differentiation:

The most powerful tool for distinguishing between the desired 3-nitro isomer and the undesired 2-nitro isomer is ¹H NMR spectroscopy. The substitution pattern on the aromatic ring creates unique splitting patterns for the remaining aromatic protons.

  • This compound (Desired): The three aromatic protons would appear as a complex set of signals. One proton (at C2) would be a doublet, another (at C6) would be a doublet of doublets, and the third (at C5) would also be a doublet of doublets, with distinct coupling constants.

  • N-(4-methyl-2-nitrophenyl)methanesulfonamide (Undesired): The three aromatic protons would also show a distinct pattern, likely with different chemical shifts and coupling constants due to the different electronic environment created by the proximity of the nitro group to the sulfonamide.

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity and separating these isomers in a quality control setting. [11][12]

Part 5: Experimental Protocols

The following protocols provide a framework for the synthesis and validation of this compound.

Protocol 1: Synthesis of 4-Methyl-3-nitroaniline (Precursor)

Causality: This two-step procedure involves protecting the highly activating amine group as an acetamide to control the regioselectivity of the subsequent electrophilic nitration. Hydrolysis then reveals the desired aniline.

  • Step 1: Acetylation of p-Toluidine

    • Dissolve p-toluidine (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq) dropwise while stirring.

    • Heat the mixture to reflux for 1 hour to ensure complete reaction.

    • Cool the reaction mixture and pour it into ice-cold water to precipitate the p-acetotoluidide product.

    • Filter the solid, wash with water until neutral, and dry thoroughly.

  • Step 2: Nitration and Hydrolysis

    • Add the dried p-acetotoluidide to concentrated sulfuric acid at 0-5 °C.

    • Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.

    • Stir for 2-3 hours, allowing the reaction to go to completion.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Filter the crude 4-acetamido-2-nitrotoluene.

    • Heat the crude product in a mixture of ethanol and concentrated hydrochloric acid to hydrolyze the amide.

    • Cool and neutralize the solution with a base (e.g., NaOH) to precipitate the 4-methyl-3-nitroaniline.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure precursor.

Protocol 2: Synthesis of this compound

Causality: This is a standard nucleophilic substitution reaction where the synthesized aniline attacks the electrophilic sulfur of methanesulfonyl chloride. A non-nucleophilic base is used to quench the HCl byproduct.

  • Dissolve 4-methyl-3-nitroaniline (1.0 eq) in a suitable solvent like pyridine or dichloromethane containing a tertiary amine base (e.g., triethylamine, 1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (to remove base), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Protocol 3: Characterization and Purity Validation Workflow

Trustworthiness: This self-validating workflow ensures the identity and purity of the synthesized material, which is critical for its use as a pharmaceutical intermediate.

G cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Identity & Purity Confirmation A Synthesized Crude Product B Recrystallization or Column Chromatography A->B C Purity Check (HPLC/TLC) >99%? B->C C->B No, Repurify D Structural Confirmation (¹H NMR, ¹³C NMR) C->D Yes E Mass Verification (MS) D->E F Final Product for Use E->F

Caption: A self-validating workflow for the synthesis, purification, and analytical characterization of the target compound.

Conclusion

The comparative analysis of this compound and its isomers reveals a compelling story not of differing biological activities, but of the paramount importance of positional isomerism in process chemistry and drug development. While the broader N-phenylmethanesulfonamide class is rich with bioactive compounds, the value of this specific molecule is defined by its unique structure, which makes it an essential building block for the anti-cancer drug Enzalutamide.

The key takeaway for researchers and drug development professionals is that the successful synthesis of this intermediate is fundamentally a challenge of controlling regioselectivity. The avoidance of the N-(4-methyl-2-nitrophenyl)methanesulfonamide isomer through carefully planned synthetic strategies is critical for ensuring the purity and, ultimately, the safety and efficacy of the final pharmaceutical product. This guide underscores that in the world of pharmaceutical manufacturing, an intermediate's most important "performance metric" is its ability to be produced cleanly and efficiently, enabling the robust synthesis of life-saving medicines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 703312, N-methyl-1-(4-nitrophenyl)methanesulfonamide. Retrieved from [Link]

  • Guler, O. O., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 102, 104087. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure: A few biologically active sulfonamide derivatives. Retrieved from [Link]

  • Ibrahim, B. M., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Retrieved from [Link]

  • Al-Amiery, A. A. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc. Retrieved from [Link]

  • Kumar, A., et al. (2014). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E, 70(Pt 9), o998. Retrieved from [Link]

  • Liu, C., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 27(9), 1515-1518. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16125320, N-methyl-N-[4-nitro-2-[(4-phenylphenyl)methoxy]phenyl]methanesulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. Retrieved from [Link]

  • Kos, J., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(11), 3169. Retrieved from [Link]

  • Trade Science Inc. (n.d.). Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755281, (4-Nitrophenyl)methanesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
  • Ghorab, M. M., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 135-144. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016038560A1 - Process for the preparation of enzalutamide.
  • ResearchGate. (n.d.). Rapid characterization of perfluoralkyl carboxylate, sulfonate, and sulfonamide isomers by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Retrieved from [Link]

  • Tan, J., et al. (2017). Effect of N-methyl deuteration on pharmacokinetics and pharmacodynamics of enzalutamide. Journal of Labelled Compounds and Radiopharmaceuticals, 60(7), 355-361. Retrieved from [Link]

  • PubMed. (2012). Rapid characterization of perfluoralkyl carboxylate, sulfonate, and sulfonamide isomers by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • European Patent Office. (n.d.). EP3717457B1 - Process for preparation of enzalutamide using novel intermediate. Retrieved from [Link]

  • National Institutes of Health. (2020). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Retrieved from [Link]

  • ResearchGate. (n.d.). Triarylmethine dyes: Characterization of isomers using integrated mass spectrometry. Retrieved from [Link]

Sources

Introduction: The Significance of the Sulfonamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural and Functional Landscape of N-(4-methyl-3-nitrophenyl)methanesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in the design of therapeutic agents, celebrated for its diverse biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1] The specific molecule, this compound, presents a compelling scaffold for medicinal chemists. It combines the well-established sulfonamide moiety with a nitrophenyl group, a known pharmacophore in various bioactive compounds, including tranquilizers and antineoplastic agents.[2] The precise three-dimensional arrangement of atoms and the electronic effects of the methyl and nitro substituents are critical determinants of a derivative's interaction with biological targets, ultimately governing its efficacy and safety.[1]

This guide provides a comprehensive structural comparison of this compound derivatives. We will delve into their synthesis, structural characterization via X-ray crystallography, and the subtle yet profound impact of molecular geometry on potential biological activity. Our approach is grounded in established experimental data from analogous compounds to provide a predictive framework for rational drug design.

Synthetic Strategy: A Self-Validating Protocol

The synthesis of N-(aryl)methanesulfonamides is typically achieved through the nucleophilic substitution reaction between an appropriately substituted aniline and methanesulfonyl chloride. This method is efficient and broadly applicable.

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for synthesizing the parent compound, which can be adapted for various derivatives by selecting different starting anilines.

  • Dissolution & Basification: Dissolve 4-methyl-3-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, like pyridine or triethylamine (1.5 eq), to the solution.

    • Causality: The base is crucial for scavenging the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting aniline.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 eq) dropwise while stirring vigorously.

    • Causality: The reaction is exothermic. A controlled, slow addition at low temperature prevents runaway reactions and the formation of undesirable side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup & Purification: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The aqueous washes remove the base, unreacted starting materials, and salts. The bicarbonate wash ensures the complete removal of any acidic impurities.

  • Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield high-purity crystals suitable for characterization.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Final Product A 4-methyl-3-nitroaniline C DCM / Pyridine 0 °C to RT A->C B Methanesulfonyl Chloride B->C D Aqueous Workup (HCl, NaHCO3, Brine) C->D E Purification (Recrystallization) D->E F This compound E->F

Caption: General workflow for the synthesis of N-(aryl)methanesulfonamides.

Structural Characterization: From Connectivity to 3D Architecture

While spectroscopic methods like NMR and IR confirm chemical identity, single-crystal X-ray diffraction remains the definitive method for elucidating the precise three-dimensional structure of crystalline compounds.[1][3] It provides unparalleled detail on atomic coordinates, bond lengths, and bond angles, which are essential for understanding intermolecular interactions and potential binding modes.[3]

Comparative Analysis of Key Structural Parameters

The orientation of the two aromatic rings in sulfonamide derivatives is not fixed and is largely dictated by the torsion angle around the S-N bond. Studies on similar N-phenylsulfonamides have shown that the C-S-N-C torsion angle can vary significantly, leading to different molecular conformations.[4][5] These conformational differences directly influence the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding.[4][6]

The table below presents a comparative analysis of crystallographic data from closely related nitro-substituted sulfonamides to predict the structural landscape of this compound derivatives.

ParameterN-(4-methoxyphenyl)-4-nitrobenzenesulfonamide[4]4-Methyl-N-(4-nitrophenyl)benzenesulfonamide[5]N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide[4]Predicted Range for Derivatives
S–N Bond Length (Å) 1.649Not specified1.6421.63 - 1.65
S–C Bond Length (Å) 1.761Not specified1.7691.76 - 1.77
C-S-N-C Torsion Angle (°) -69.265.85-173.360° to 175° (gauche to anti)
Intermolecular H-Bonding N–H···O (Sulfonyl)N–H···O (Sulfonyl)N–H···O (Sulfonyl)N–H···O (Sulfonyl or Nitro)
Dihedral Angle (Ring-Ring) (°) 72.886.118.2Highly variable

Data is presented for illustrative and comparative purposes based on published crystal structures of analogous compounds.

This data reveals that while bond lengths remain relatively consistent, the C-S-N-C torsion angle is highly flexible. This flexibility allows the molecule to adopt different conformations, from nearly orthogonal (gauche) to more coplanar (anti) arrangements of the phenyl rings. This conformational plasticity is a critical factor in how these molecules pack in a crystal lattice and how they might adapt to fit into a protein's binding site.

Visualizing Conformational Differences

The following diagram illustrates how changes in the C-S-N-C torsion angle affect the overall molecular shape.

Caption: Conformational isomers arising from rotation around the S-N bond.

Structure-Activity Relationship (SAR): Linking Geometry to Biological Function

The structural variations discussed above are not merely academic; they have profound implications for biological activity. SAR studies on related N-phenylmethanesulfonamide analogs have demonstrated their potential as potent enzyme inhibitors.[7] For instance, substitutions on the phenyl ring significantly impact inhibitory activity against enzymes like carbonic anhydrases (CAs) and cholinesterases (AChE, BChE).[7][8]

Quantitative Insights from Analogous Series

The following table summarizes inhibition data (K_i values) for a series of N-phenylmethanesulfonamide derivatives against key enzymes. This data provides a valuable blueprint for predicting the potential activity of this compound derivatives.

Compound SubstitutionhCA I K_i (nM)[7]hCA II K_i (nM)[7]AChE K_i (nM)[7]BChE K_i (nM)[7]
3-chloro 95.3 ± 1.333.5 ± 0.3879.1 ± 1.155.2 ± 0.7
4-chloro 88.1 ± 1.265.8 ± 0.966.2 ± 0.948.7 ± 0.6
3-methyl 98.7 ± 1.478.5 ± 1.182.3 ± 1.161.9 ± 0.8
4-methyl 91.3 ± 1.371.2 ± 1.073.8 ± 1.052.4 ± 0.7
2-nitro >1000>1000>1000>1000

Key Insights:

  • Positional Isomerism Matters: The position of a substituent dramatically alters inhibitory potency. For example, a 3-chloro substitution is more potent against hCA II than a 4-chloro substitution.

  • Steric Hindrance: A nitro group at the 2-position (ortho) completely abolishes activity, likely due to steric clashes that prevent the molecule from fitting into the enzyme's active site.[7] This is a critical consideration for the 3-nitro group in our core scaffold.

  • Electronic Effects: The electron-withdrawing or donating nature of substituents modifies the electronic distribution of the entire molecule, affecting its binding affinity.

Gold Standard Protocol: Single-Crystal X-ray Crystallography

To provide unequivocal structural validation, the following workflow is mandatory.[1]

Experimental Protocol: The Crystallographic Workflow
  • Crystallization: The primary and most critical step is growing a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., acetone), or by vapor diffusion of a non-solvent (e.g., hexane) into the solution.[4] The goal is a single, well-ordered crystal of 0.1-0.5 mm in size.[1]

  • Data Collection: The crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibration. It is then irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data. This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy before deposition into a structural database like the Cambridge Structural Database (CSD).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has demonstrated that a comprehensive understanding of this molecular system requires a multi-faceted approach. The synthetic route is robust and adaptable, while advanced analytical techniques, particularly single-crystal X-ray crystallography, are indispensable for revealing the molecule's three-dimensional architecture.

Crucially, the conformational flexibility, especially the C-S-N-C torsion angle, is a key determinant of the molecule's overall shape and its ability to form specific intermolecular interactions. By correlating these precise structural features with biological data from analogous compounds, researchers can employ a rational, structure-based approach to design next-generation derivatives with enhanced potency and selectivity.

References

  • A Comparative Guide to the Structure-Activity Relationship of N-Phenylmethanesulfonamide Analogs as Enzyme Inhibitors. (2025). Benchchem.
  • Validating the Structure of Sulfonamide- Containing Heterocycles: A Comparative Guide to X-ray Crystallography and Altern
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
  • (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025).
  • Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography. (2025). Benchchem.
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (2020). PubMed.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • (PDF) 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. (2025).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI.

Sources

A Definitive Guide to the Structural Validation of Synthesized N-(4-methyl-3-nitrophenyl)methanesulfonamide: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a newly synthesized compound's three-dimensional structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the analytical techniques used to validate the structure of a target molecule, N-(4-methyl-3-nitrophenyl)methanesulfonamide. While we will explore a multi-faceted analytical approach, we will establish X-ray crystallography as the gold standard for absolute structural elucidation. This document is designed to not only present protocols but to instill a deep understanding of the causality behind the experimental choices, ensuring a self-validating system of analysis.

Introduction: The Imperative of Structural Integrity

The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. In the realm of drug discovery and materials science, even minor deviations in the expected structure, such as regio- or stereoisomers, can lead to drastically different, and often undesirable, outcomes. Therefore, a robust and orthogonal analytical workflow is not merely good practice; it is an absolute necessity. This guide will use the synthesis and characterization of this compound as a case study to compare and contrast the utility of various analytical techniques, with a primary focus on the definitive power of X-ray crystallography.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to ensure the desired regiochemistry. The general synthetic route involves the nitration of a commercially available starting material followed by amination and subsequent sulfonylation.

Experimental Protocol: Synthesis

A plausible synthetic route begins with the nitration of 4-methylaniline (p-toluidine).[1] This is followed by the protection of the amino group, subsequent reaction with methanesulfonyl chloride, and finally deprotection to yield the target compound. A more direct approach involves the reaction of 4-methyl-3-nitroaniline with methanesulfonyl chloride.

Step 1: Nitration of p-Toluidine

  • Dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid, maintaining the temperature below 0°C in an ice-salt bath.[1]

  • Slowly add a pre-cooled mixture of 7.5 g of nitric acid (d=1.48 g/ml) and 30 g of concentrated sulfuric acid, ensuring the temperature does not exceed 0°C.[1]

  • After the addition is complete, allow the reaction to stand for a short period before pouring it into 500 ml of ice-cold water.[1]

  • Neutralize the solution with solid sodium carbonate, keeping the temperature low.

  • Filter the resulting precipitate of 4-methyl-3-nitroaniline, wash with cold water, and dry. Recrystallize from ethanol to obtain pure 4-methyl-3-nitroaniline.

Step 2: Sulfonylation of 4-methyl-3-nitroaniline

  • To a solution of 4-methyl-3-nitroaniline (0.05 mol) in a suitable solvent like dichloromethane, add triethylamine (0.06 mol) and cool the mixture to 0°C.

  • Slowly add methanesulfonyl chloride (0.055 mol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain crystals suitable for analysis.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

X-ray crystallography stands as the most powerful technique for determining the absolute atomic and molecular structure of a crystalline compound.[2] It provides unambiguous information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in space, leaving no room for structural ambiguity.

Causality Behind the Choice

For a novel compound intended for biological evaluation, confirming the precise connectivity and stereochemistry is paramount. Alternative techniques can suggest a structure, but only X-ray crystallography can provide a definitive, high-resolution "picture" of the molecule.[3] This is crucial for understanding intermolecular interactions in the solid state and for providing an accurate model for computational studies, such as molecular docking.[4]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[5] Slow evaporation of a saturated solution of the purified this compound in a suitable solvent (e.g., ethyl acetate/hexane) is a common method.[6] The process should be undisturbed to allow for the growth of well-ordered crystals.[7]

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-frozen in a stream of cold nitrogen gas to minimize radiation damage.[2]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data to yield the final, high-resolution crystal structure.

Expected Data and Interpretation

The output of a successful X-ray crystallography experiment is a detailed crystallographic information file (CIF) containing the precise atomic coordinates of each atom in the molecule. This allows for the visualization of the molecular structure, including the confirmation of the connectivity of the methanesulfonyl group to the nitrogen of the 4-methyl-3-nitrophenyl moiety and the relative positions of the methyl and nitro groups on the aromatic ring.

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography provides the definitive structure, a combination of other analytical techniques is essential for routine characterization, purity assessment, and to provide corroborating evidence for the proposed structure, especially when suitable crystals cannot be obtained.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[10] It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

NMR is indispensable for confirming the carbon-hydrogen framework of the molecule and the connectivity of different functional groups. For this compound, ¹H NMR will confirm the presence and splitting patterns of the aromatic protons, the methyl group protons, and the methanesulfonamide protons. ¹³C NMR will identify all the unique carbon atoms in the molecule.[11]

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the methanesulfonyl group, a singlet for the aromatic methyl group, and distinct signals in the aromatic region corresponding to the three protons on the phenyl ring. The sulfonamide N-H proton will likely appear as a broad singlet.[11][12]

  • ¹³C NMR: The spectrum will show distinct signals for the methanesulfonyl carbon, the aromatic methyl carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl and sulfonamide groups.[13]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[14]

MS is a rapid and highly sensitive method to confirm the molecular weight of the synthesized compound.[15] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula. The fragmentation pattern can also offer clues about the structure.

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum in either positive or negative ion mode.

The mass spectrum should show a prominent molecular ion peak (or a pseudomolecular ion peak such as [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of this compound (C₈H₁₀N₂O₄S, MW = 230.24 g/mol ). Fragmentation may involve the loss of the SO₂CH₃ group or the NO₂ group.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR is a quick and simple method to confirm the presence of key functional groups in the synthesized molecule, such as the N-H and S=O bonds of the sulfonamide and the N=O bonds of the nitro group.[17]

  • Prepare the sample, either as a neat solid (using an ATR accessory) or as a KBr pellet.

  • Place the sample in the FTIR spectrometer.

  • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

The FTIR spectrum is expected to show characteristic absorption bands for:

  • N-H stretch: around 3200-3300 cm⁻¹[18]

  • Asymmetric and symmetric SO₂ stretching: around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively[11][19][20]

  • Asymmetric and symmetric NO₂ stretching: around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

  • Aromatic C-H and C=C stretching: in their characteristic regions.

Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingUnambiguous and definitive structural information[21]Requires high-quality single crystals, which can be difficult to obtain[5]
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistry (in some cases)Provides detailed structural information in solution, non-destructive[10]Can be complex to interpret for complex molecules, does not provide absolute 3D structure
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternHigh sensitivity, small sample requirement, rapid analysis[15]Does not provide information on connectivity or stereochemistry
FTIR Spectroscopy Presence of functional groupsQuick, easy to use, non-destructiveProvides limited structural information, not suitable for complex mixtures

Visualizing the Workflow and Comparison

Experimental Workflow for Structural Validation

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Final Validation synthesis Synthesis of this compound purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterization ms Mass Spectrometry (HRMS) purification->ms Characterization ftir FTIR Spectroscopy purification->ftir Characterization xray X-ray Crystallography (Gold Standard) purification->xray Characterization nmr->xray Corroboration ms->xray Corroboration ftir->xray Corroboration validation Structure Confirmed xray->validation Definitive Structure

Caption: Workflow for the synthesis and structural validation of this compound.

Hierarchy of Structural Elucidation Techniques

G cluster_0 Level of Structural Detail cluster_1 Analytical Techniques Definitive Definitive Connectivity Connectivity Definitive->Connectivity Functional Groups Functional Groups Connectivity->Functional Groups Molecular Weight Molecular Weight Functional Groups->Molecular Weight xray X-ray Crystallography xray->Definitive nmr NMR Spectroscopy nmr->Connectivity ftir FTIR Spectroscopy ftir->Functional Groups ms Mass Spectrometry ms->Molecular Weight

Caption: A hierarchical comparison of analytical techniques for structural elucidation.

Conclusion

The structural validation of a newly synthesized compound is a critical step in the research and development pipeline. While a suite of spectroscopic techniques including NMR, mass spectrometry, and FTIR provide essential and complementary data, they ultimately serve to support the definitive structural determination provided by single-crystal X-ray diffraction. This guide has outlined a robust, self-validating workflow for the synthesis and characterization of this compound, emphasizing the unparalleled role of X-ray crystallography in providing unambiguous structural proof. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize their novel chemical entities, paving the way for further investigation and application.

References

  • Kowalik, M., et al. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Reddy, A. S., et al. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids. AWS.
  • CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...
  • Comparison of analytical techniques for the identification of bioactive compounds
  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing.
  • Absolute Configuration of Small Molecules by Co‐Crystalliz
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Comparison of various international guidelines for analytical method valid
  • Infrared Spectra of Sulfonamide Derivatives. I.
  • Mass identified mobility spectra of p-nitrophenol and reactant ions in plasma chrom
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH.
  • N-Methyl-1-(4-nitrophenyl)methanesulfonamide synthesis. ChemicalBook.
  • The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants)
  • X-Ray Crystallography Laboratory Department of Chemistry Michigan St
  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). Publisher not available.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025).
  • Preparation of 4-methyl-3-nitroaniline. PrepChem.com.
  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed.
  • Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP, and ANVISA: A Review. AWS.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.
  • N-(4-Methoxy-3-nitrophenyl)acetamide. PMC - NIH.
  • 4-Nitrophenol; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M-H]-. MassBank.
  • X-ray crystallography. Wikipedia.
  • Validation and Comparison of Drug Analysis Techniques and Chrom
  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI.
  • Spectroscopic and Synthetic Profile of 2-Ethyl-4-nitrophenol: A Technical Overview. Benchchem.
  • Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide.
  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • Synthesis and characterization of some sulfonamide dervatives.
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central.
  • a) X‐ray crystallographic data for sulfonimidamide 4. The majority of...

Sources

A Comparative Guide to the Biological Activity of Methylated vs. Unmethylated Nitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in drug discovery, toxicology, and materials science, understanding how subtle molecular modifications impact biological activity is paramount. The addition of a methyl group to a nitrophenyl scaffold—a common moiety in pharmaceuticals, pesticides, and industrial chemicals—can dramatically alter a compound's cytotoxicity, metabolic fate, and mechanism of action. This guide provides an in-depth comparison of methylated and unmethylated nitrophenyl compounds, supported by experimental data and detailed protocols to empower researchers in their own investigations.

The Methyl Group: A Small Change with Major Consequences

The core difference between a methylated and an unmethylated nitrophenyl compound lies in the physicochemical properties conferred by the methyl group (-CH₃). This small alkyl group influences biological activity through two primary mechanisms:

  • Electronic Effects: As an electron-donating group, the methyl substituent can increase the electron density of the aromatic ring. This alters the molecule's polarity and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors.

  • Steric Effects: The physical bulk of the methyl group can introduce steric hindrance, preventing or modifying the molecule's ability to fit into the active site of an enzyme or the binding pocket of a receptor. This can drastically change the compound's biological profile.[1]

These changes manifest in observable differences in cytotoxicity, genotoxicity, and enzyme inhibition, which we will explore in the following sections.

Comparative Cytotoxicity: A Tale of Two Molecules

A primary concern for any compound intended for biological application is its cytotoxicity. The introduction of a methyl group can either increase or decrease toxicity depending on its position and the compound's specific mechanism of action. For instance, studies on nitrophenols (NPs) have shown that the position of the nitro group alone influences toxicity, with 4-nitrophenol (4NP) generally being the most cytotoxic of the mononitrophenols.[2][3][4]

The toxic effects of 3-methyl-4-nitrophenol (also known as PNMC) have been investigated, revealing significant reproductive toxicity in mice, including decreased ovarian weight and induced apoptosis in gonadal cells.[5] This suggests that methylation does not necessarily detoxify the parent nitrophenol structure and can lead to specific organ-level toxicities.

Data Presentation: Comparative Cytotoxicity

While direct, side-by-side IC₅₀ data for a simple methylated/unmethylated nitrophenyl pair is sparse in publicly available literature, we can compile representative data for related compounds to illustrate the range of activities.

CompoundCell LineAssayIC₅₀ Value (µM)Observation
4-Nitrophenol BEAS-2B (human lung)MTT~250Moderate cytotoxicity.[4]
3-Nitrophenol BEAS-2B (human lung)MTT~500Lower cytotoxicity than 4-NP isomer.[4]
2-Nitrophenol BEAS-2B (human lung)MTT>1000Least cytotoxic of the mononitrophenols.[4]
Methyl 3-(4-nitrophenyl)acrylate P388 Murine LeukemiaNot Specified7.98 µg/mLHigh cytotoxic activity.[6]
Methyl 3-(2-nitrophenyl)acrylate P388 Murine LeukemiaNot Specified27.78 µg/mLLower activity than the 4-nitro isomer.[6]

Note: Direct comparison of IC₅₀ values should be done with caution due to differing experimental conditions and cell lines.

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[7][8] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]

Causality: This protocol is designed to provide a reproducible measure of cytotoxicity. The choice of seeding density is critical; too few cells will yield a weak signal, while too many can lead to nutrient depletion and cell death unrelated to the test compound. Using serum-free medium during MTT incubation is recommended as serum components can interfere with the assay.[9]

Materials:

  • Target cells in culture

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (methylated and unmethylated nitrophenyls) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with solvent) and blank controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the viability against compound concentration to determine the IC₅₀ value.

Visualization: Standard Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis A Seed Cells in 96-Well Plate B Incubate 24h for Attachment A->B C Prepare Compound Serial Dilutions B->C D Treat Cells with Compounds C->D E Incubate for Exposure Period (24-72h) D->E F Add MTT Reagent E->F G Incubate 2-4h (Formazan Formation) F->G H Add Solubilization Buffer G->H I Read Absorbance (570 nm) H->I J Calculate % Viability vs. Control I->J K Determine IC50 Value J->K Metabolic_Activation cluster_unmethylated Unmethylated Nitrophenyl cluster_methylated Methylated Nitrophenyl A Nitrophenyl (Ar-NO2) B Nitroso Intermediate (Ar-NO) A->B Nitroreductase C Hydroxylamine (Ar-NHOH) B->C Reduction D DNA Adducts (Genotoxicity) C->D M_A Methyl-Nitrophenyl (Me-Ar-NO2) M_B Metabolic Pathway 1: Nitro Reduction M_A->M_B M_C Metabolic Pathway 2: Methyl Oxidation M_A->M_C M_B->D Potentially Altered Rate M_D Less Reactive or Different Metabolites M_C->M_D

Caption: Potential metabolic pathways for nitrophenyl compounds.

Enzyme Inhibition: A Lock and Key Scenario

Nitrophenyl compounds are known to act as inhibitors for various enzymes. For instance, nitrophenyl derivatives have been explored as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. [10]The nitro group in these compounds is hypothesized to bind to active site residues. [10] Methylation can significantly impact enzyme inhibition by:

  • Altering Binding Affinity: The change in electronics and sterics can either enhance or weaken the interaction between the inhibitor and the enzyme's active site.

  • Blocking Access: A bulky methyl group may physically prevent the compound from entering a narrow active site.

  • Introducing New Contacts: The methyl group could form favorable hydrophobic interactions with nonpolar residues in the active site, thereby increasing binding affinity.

A recent study on nitrophenylpiperazine derivatives as tyrosinase inhibitors found that inhibitory activity was highly dependent on the substitutions made to the core structure, highlighting the sensitivity of enzyme-inhibitor interactions to molecular modifications. [11]

Conclusion and Future Directions

The methylation of a nitrophenyl compound is not a trivial modification. It fundamentally alters the molecule's electronic and steric profile, leading to significant and often unpredictable changes in biological activity.

  • Unmethylated nitrophenyls often derive their activity from the metabolism of the nitro group, which can lead to cytotoxicity and genotoxicity through the formation of reactive intermediates. [2][12]* Methylated nitrophenyls exhibit a more complex profile. The methyl group can modulate the reactivity of the nitro group, introduce new metabolic pathways, and alter interactions with biological targets through steric and electronic effects. [1][5] For researchers, this comparison underscores the necessity of empirical testing. A methylated analogue cannot be assumed to have a similar, or even attenuated, biological profile to its parent compound. The detailed protocols provided in this guide for assessing cytotoxicity and genotoxicity serve as a validated starting point for these critical investigations. Future work should focus on generating more direct comparative data sets to build robust structure-activity relationship (SAR) models that can better predict the biological consequences of methylating nitrophenyl scaffolds.

References

  • Nitrophenols | C6H7NO3 | CID 88473196. (n.d.). PubChem. Retrieved from [Link]

  • 2-Nitrophenol | C6H5NO3 | CID 6947. (n.d.). PubChem. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Glidewell, C., Low, J. N., Skakle, J. M., & Wardell, J. L. (2003). Structural comparisons between methylated and unmethylated nitrophenyl lophines. Acta Crystallographica Section B: Structural Science, 59(Pt 4), 459–467. Retrieved from [Link]

  • In silico predictions of genotoxicity for aromatic amines. (n.d.). IMR Press. Retrieved from [Link]

  • Latour, E., et al. (2023). In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design. International Journal of Molecular Sciences, 24(10), 8937. Retrieved from [Link]

  • Jung, R., Steinle, D., & Anliker, R. (1992). A compilation of genotoxicity and carcinogenicity data on aromatic aminosulphonic acids. Food and Chemical Toxicology, 30(7), 635–660. Retrieved from [Link]

  • Genotoxicity. (2021). In The Medicinal Chemist's Guide to Solving ADMET Challenges. The Royal Society of Chemistry. Retrieved from [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. Retrieved from [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • André, V., et al. (2008). Evaluation of genotoxicity in a group of workers from a petroleum refinery aromatics plant. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 654(2), 123–130. Retrieved from [Link]

  • Application of p-nitrophenol (NP) enzyme assays in degraded tropical soils. (2005). Soil Biology and Biochemistry, 37(4), 621-629. Retrieved from [Link]

  • Madeswaran, A., et al. (2012). Nitrophenyl derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(10), 3465–3470. Retrieved from [Link]

  • Vidović, K., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Chemosphere, 295, 133857. Retrieved from [Link]

  • Zhang, D., et al. (2018). Toxicological effects of 3-methyl-4-nitrophenol on mouse ovarian and testicular cell proliferation, apoptosis and oocyte maturation. Reproductive Toxicology, 82, 94–102. Retrieved from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Retrieved from [Link]

  • Mohammadi-Far, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research, 17(1), 1. Retrieved from [Link]

  • Reaction pathway showing stepwise reductive methylation of nitro.... (n.d.). ResearchGate. Retrieved from [Link]

  • Cas 100-02-7,p-nitrophenol. (n.d.). LookChem. Retrieved from [Link]

  • Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. (2018). Indonesian Journal of Chemical Research. Retrieved from [Link]

  • 4-Nitrophenol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2553. Retrieved from [Link]

  • Nitrophenol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Landis-Piwowar, K. R., & Dou, Q. P. (2008). Polyphenols: biological activities, molecular targets, and the effect of methylation. Current Molecular Pharmacology, 1(3), 233–243. Retrieved from [Link]

  • Mono N‐methylated products from aliphatic and α,β‐unsaturated nitro compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Toxicological Profile for Nitrophenols. (2020). Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2023). Molecules, 28(14), 5413. Retrieved from [Link]

  • Szyf, M. (2007). The Implications of DNA Methylation for Toxicology. Toxicological Sciences, 98(1), 1–6. Retrieved from [Link]

  • Nikpay, M. (2023). Genome-wide search identified DNA methylation sites that regulate the metabolome. Frontiers in Genetics, 14, 1093882. Retrieved from [Link]

  • Klochendler, A., & Weinberg, R. A. (2015). Metabolic control of methylation and acetylation. Current Opinion in Genetics & Development, 33, 10–16. Retrieved from [Link]

  • Lisanti, S., et al. (2022). Methyl Group Metabolism in Differentiation, Aging, and Cancer. International Journal of Molecular Sciences, 23(19), 11628. Retrieved from [Link]

  • Metabolic pathways connecting gene expression, DNA methylation, and.... (n.d.). ResearchGate. Retrieved from [Link]

  • N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. (2016). Chemical Communications, 52(49), 7762-7765. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for Nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of environmental monitoring, pharmaceutical development, and industrial hygiene, the accurate quantification of nitrophenols is paramount. These compounds, recognized as priority pollutants by numerous regulatory bodies, including the U.S. Environmental Protection Agency (EPA), demand robust and reliable analytical methods for their detection and quantification.[1][2] This guide, compiled from a senior application scientist's perspective, provides an in-depth comparison of commonly employed analytical techniques for nitrophenol analysis, with a focus on the principles of inter-laboratory validation.

While direct, publicly available inter-laboratory comparison studies for all nitrophenol quantification methods are limited, this guide synthesizes data from single-laboratory validations, established regulatory methods, and international standards to offer a comprehensive overview of expected method performance and facilitate informed decisions in your analytical endeavors.

The Critical Role of Inter-Laboratory Validation

Method validation within a single laboratory is a crucial first step, establishing the performance characteristics of a procedure under controlled conditions. However, to ensure a method is truly robust and transferable, inter-laboratory validation (also known as a collaborative study or round-robin test) is the gold standard. This process involves multiple laboratories analyzing identical samples to assess the method's reproducibility and its susceptibility to variations in equipment, reagents, and personnel.[3] The key parameters evaluated in such studies include:

  • Reproducibility: The precision of the method when performed by different laboratories.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in its parameters.[4]

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical method for nitrophenol quantification hinges on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific nitrophenol isomers of interest. The most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like nitrophenols.[5] Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

Typical HPLC Workflow for Nitrophenol Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration Injection Injection Concentration->Injection Column C18 or Phenyl Column Injection->Column Detection UV or PDA Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: A generalized workflow for the analysis of nitrophenols in water samples using HPLC with SPE sample preparation.

Key Experimental Considerations:

  • Sample Preparation: For trace-level analysis in complex matrices like wastewater, a pre-concentration step such as Solid-Phase Extraction (SPE) is often necessary.[4]

  • Stationary Phase: Reversed-phase columns, particularly C18, are commonly employed. Phenyl columns can offer alternative selectivity for aromatic compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase is a critical parameter for achieving good separation of phenolic compounds.

  • Detection: UV-Visible or Photodiode Array (PDA) detectors are most common, offering good sensitivity and selectivity for nitrophenols.[4]

Performance Characteristics (based on single-laboratory validations):

ParameterTypical Performance of HPLC Methods
Linearity (R²) > 0.999[6]
Accuracy (% Recovery) 90 - 112%[4]
Intra-day Precision (%RSD) < 12%[6]
Inter-day Precision (%RSD) < 15%[4]
Limit of Detection (LOD) 0.1 - 10 µg/L (depending on pre-concentration)
Limit of Quantification (LOQ) 0.3 - 30 µg/L (depending on pre-concentration)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds.

ISO 17495:2001: An Internationally Validated Method

A key advantage for GC-MS in nitrophenol analysis is the existence of an international standard, ISO 17495:2001 , which specifies a method for the determination of selected nitrophenols in water by solid-phase extraction and GC-MS. The presence of such a standard implies a degree of inter-laboratory validation and provides a high level of confidence in the method's robustness and transferability.

Typical GC-MS Workflow for Nitrophenol Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water Sample Extraction Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (optional but common) Extraction->Derivatization Injection Injection Derivatization->Injection Column Capillary GC Column Injection->Column Separation Temperature Programming Column->Separation Detection Mass Spectrometer Separation->Detection MassSpectra Mass Spectra Detection->MassSpectra Quantification Quantification MassSpectra->Quantification

Caption: A generalized workflow for the analysis of nitrophenols in water samples using GC-MS, often including a derivatization step.

Key Experimental Considerations:

  • Derivatization: To improve the volatility and chromatographic behavior of nitrophenols, a derivatization step is often employed. This typically involves converting the polar hydroxyl group into a less polar ether or ester.[7]

  • Injection: Splitless or on-column injection techniques are commonly used for trace analysis.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Detection: Mass spectrometry provides high selectivity and allows for confident identification based on mass spectra.

Performance Characteristics (based on EPA Method 604 and general knowledge):

ParameterTypical Performance of GC-MS Methods
Linearity (R²) > 0.99
Accuracy (% Recovery) 52 - 128% (compound dependent)[8]
Precision (%RSD) < 30% (compound dependent)[8]
Limit of Detection (LOD) 0.1 - 5 µg/L
Limit of Quantification (LOQ) 0.3 - 15 µg/L
UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique that relies on the absorption of ultraviolet or visible light by the analyte. While less specific than chromatographic methods, it can be a cost-effective tool for the quantification of nitrophenols, particularly in less complex samples or for screening purposes.

Key Experimental Considerations:

  • pH Adjustment: The absorption spectrum of nitrophenols is highly pH-dependent. For quantification, the pH is typically adjusted to a basic range (e.g., using sodium hydroxide) to convert the nitrophenol to its phenolate form, which has a strong absorbance at a longer wavelength (around 400 nm).[9]

  • Interferences: This method is susceptible to interference from other compounds that absorb at the same wavelength. Therefore, it is less suitable for complex matrices without a prior separation step.[10]

Performance Characteristics:

ParameterTypical Performance of Spectrophotometric Methods
Linearity (R²) > 0.99
Accuracy (% Recovery) Generally acceptable for simple matrices
Precision (%RSD) Typically < 10%
Limit of Detection (LOD) ~0.1 - 1 mg/L
Limit of Quantification (LOQ) ~0.3 - 3 mg/L

Method Comparison and Selection

FeatureHPLCGC-MSUV-Visible Spectrophotometry
Principle Liquid chromatographyGas chromatography with mass spectrometric detectionLight absorption
Selectivity HighVery HighLow to Moderate
Sensitivity HighVery HighModerate
Sample Throughput ModerateModerateHigh
Cost (Instrument) Moderate to HighHighLow
Cost (Operational) Moderate (solvents)Low to Moderate (gases)Very Low
Robustness Good, but sensitive to mobile phase compositionGood, especially with standardized methods (e.g., ISO 17495)Good for simple matrices, poor for complex ones
Best Suited For Routine analysis of various nitrophenols, thermally labile compoundsConfirmatory analysis, high-sensitivity applications, volatile nitrophenolsScreening, analysis of simple matrices, cost-constrained labs

The Path Forward: Embracing a Culture of Quality

The choice of an analytical method for nitrophenol quantification should be a carefully considered decision, balancing the technical requirements of the analysis with the practical constraints of the laboratory. While this guide provides a comparative overview based on available data, it is crucial for laboratories to perform their own in-house validation and, whenever possible, participate in proficiency testing schemes.[11] Organizations like LGC and BIPEA offer such schemes for water analysis, which can provide invaluable external validation of a laboratory's performance.[12][13]

By embracing a culture of quality that includes rigorous method validation, participation in inter-laboratory studies, and the use of certified reference materials, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their nitrophenol quantification data, ultimately contributing to better environmental protection and safer products.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Method 604: Phenols. U.S. Environmental Protection Agency. Available at: [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PubMed Central. Available at: [Link]

  • DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Theseus. Available at: [Link]

  • Nitrophenols: Ambient Water Quality Criteria. U.S. Environmental Protection Agency. Available at: [Link]

  • Proficiency testing programs WATERS. Bipea. Available at: [Link]

  • The Role of Organic Pollutants in Water Pollution A Review. ResearchGate. Available at: [Link]

  • Proficiency Testing. Eurachem. Available at: [Link]

  • Certified Reference Materials Catalogue. BAM. Available at: [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Available at: [Link]

  • Persistent Organic Pollutants in Water and their Microalgae Based Bioremediation. ResearchGate. Available at: [Link]

  • Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PubMed Central. Available at: [Link]

  • Phenol, 2-nitro-. NIST WebBook. Available at: [Link]

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. National Institutes of Health. Available at: [Link]

  • Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes. ResearchGate. Available at: [Link]

  • Phenols Analysis in Environmental Samples. ResearchGate. Available at: [Link]

  • Proficiency testing – How much and how often? Eurachem. Available at: [Link]

  • Interlaboratory Proficiency Testing Schemes provided by Qualitycheck. Qualitycheck. Available at: [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]

  • Reference standards, research chemicals & proficiency testing. LGC Group. Available at: [Link]

  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate. Available at: [Link]

  • Phenol, 4-nitro-. NIST WebBook. Available at: [Link]

  • BAM certified reference material catalogue 2007. BAM. Available at: [Link]

  • 3-Nitrophenol. PubChem. Available at: [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Available at: [Link]

  • PT-Test, External quality control for Water testing laboratories. PT-Test. Available at: [Link]

  • LGC AXIO Proficiency Testing 2023 - Water & Environmental S…. FlippingBook. Available at: [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Persistent organic pollutants in water resources: Fate, occurrence, characterization and risk analysis. PubMed. Available at: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at: [Link]

  • Determination of Nine Environmental Phenols in Urine by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • Phenol, 4-nitro-. NIST. Available at: [Link]

  • 4-Nitrophenol in freshwater and marine water. Water Quality Australia. Available at: [Link]

  • Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. NCBI. Available at: [Link]

  • LGC Standards Proficiency Testing. Amazon S3. Available at: [Link]

  • Effects of Environmental Organic Pollutants on Environment and Human Health: The Latest Updates. MDPI. Available at: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Substituent Effects on the Supramolecular Structure of Nitrophenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data.

Introduction: Beyond the Molecule—The Supramolecular Architecture of Nitrophenyl Systems

In the fields of materials science and drug development, the properties of a crystalline solid are dictated not just by the structure of the individual molecule, but by how those molecules arrange themselves in three-dimensional space. This is the realm of supramolecular chemistry and crystal engineering.[1] Nitrophenyl derivatives are a cornerstone of this field; their rigid aromatic core, combined with the potent electron-withdrawing and hydrogen-bond-accepting capabilities of the nitro group, provides a versatile scaffold for designing materials with specific physical and biological properties.[2][3]

The power of these systems lies in their tunability. By strategically placing different functional groups—substituents—on the phenyl ring, we can precisely control the non-covalent interactions that govern molecular self-assembly. These interactions, though weaker than covalent bonds, are the master architects of the crystal lattice, directing everything from crystal packing and density to solubility and bioavailability.[4][5]

This guide moves beyond a simple catalog of structures. It is designed to provide researchers with a predictive framework, grounded in experimental evidence, for understanding how substituent choices causally determine the final supramolecular structure. We will explore the delicate interplay of hydrogen bonds, halogen bonds, and π-π stacking, demonstrating how to leverage these forces for rational crystal design.

Workflow for Analyzing Substituent Effects

The rational design of crystalline materials is a systematic process. It begins with the selection of substituents to promote specific intermolecular interactions and culminates in the detailed analysis of the resulting supramolecular architecture.

G cluster_design Molecular Design cluster_synthesis Synthesis & Crystallization cluster_analysis Structural Analysis a Define Target Property (e.g., Solubility, NLO) b Select Core Nitrophenyl Scaffold a->b c Choose Substituents (EDG vs. EWG, H-bond donors, etc.) b->c d Positional Isomerism (ortho, meta, para) c->d e Chemical Synthesis d->e f Purification & Characterization (NMR, MS) e->f g Single Crystal Growth (Slow Evaporation, etc.) f->g h Single-Crystal X-ray Diffraction (SC-XRD) g->h i Identify Non-Covalent Interactions h->i j Analyze Supramolecular Motifs (Chains, Sheets, Frameworks) i->j k Correlate Structure with Properties j->k H_Bonding cluster_ortho ortho-Nitrophenol cluster_para para-Nitrophenol ortho o_label Intramolecular H-Bond (Forms S(6) ring motif) para1 para2 para1->para2 O-H···O-N p_label Intermolecular H-Bond (Forms extended chains)

Caption: Intramolecular vs. intermolecular hydrogen bonding schemes.

Modulating H-Bond Strength with Other Substituents

The electronic nature of other substituents on the ring can fine-tune the strength of hydrogen bonds. An electron-withdrawing group (EWG) will increase the acidity of a hydrogen bond donor (like -OH or -NH), leading to a stronger hydrogen bond. Conversely, an electron-donating group (EDG) will decrease donor acidity. This principle is critical for designing co-crystals where predictable hydrogen bond strengths are required. [6]

Pillar 2: The Halogen Bond—A Directional Tool for Assembly

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom (I, Br, Cl) acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor). [7][8]The presence of a strong EWG like a nitro group is essential for activating a halogen atom to participate in these interactions.

The nitro group polarizes the halogen atom, creating an electropositive region known as a "σ-hole" on the halogen's outer surface, which then attracts the electron-rich region of a neighboring molecule. The strength of this interaction is highly dependent on the substituent's position relative to the halogen. [9]

Experimental Data: Substituent Effects on Halogen Bonding

Studies on substituted iodobenzene derivatives show a clear trend in halogen bond strength: ortho > meta > para for an EWG. [9]This is because the inductive effect, which is strongest at the ortho position, plays a dominant role in amplifying the σ-hole.

CompoundSubstituent PositionInteraction TypeKey Distance (Å)Supramolecular Motif
2,6-Diiodo-4-nitrophenolortho to -I, para to -OHIodo-nitro & O-H···OI···O ≈ 3.0-3.13D Framework [10]
2,6-Diiodo-4-nitrophenyl acetateortho to -IIodo-nitroI···O ≈ 3.0Sheets [10]
2,6-Diiodo-4-nitroanisoleortho to -IIodo-nitroI···O ≈ 3.2Chains [10]

This data clearly demonstrates that even a subtle change—from a hydrogen-bond-donating phenol to a non-donating acetate or anisole—completely alters the dimensionality of the supramolecular assembly, from a 3D framework to isolated sheets or chains, all while relying on the foundational iodo-nitro halogen bond. [10]

Pillar 3: π-π Stacking—Harnessing Aromatic Interactions

The nitrophenyl ring is electron-deficient, making it an ideal candidate for forming strong π-π stacking interactions with either itself or other electron-rich aromatic rings. The geometry and strength of these interactions are exquisitely sensitive to substituents that alter the molecule's planarity and electronic distribution. [11][12]

Case Study: Steric and Electronic Control of Molecular Stacking

A comparative analysis of two N'-substituted benzohydrazides reveals the profound influence of substituents on π-π stacking. [2][13]

Compound Key Substituent Dihedral Angle (Benzoyl/Aryl) Stacking Distances (Å) Key Structural Feature
I (N′-(4-Methyl-2-nitrophenyl)benzohydrazide) -CH₃ (EDG) 56° 3.018 (benzoyl-benzoyl), 3.408 (aryl-aryl) Pyramidal N' atom, reduced conjugation [2][13]

| II (N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide) | -CF₃ (EWG) | Near-parallel | 2.681, 2.713 (alternating rings) | Planar N' atom, enhanced conjugation [2][13]|

Analysis: The electron-donating methyl group in Compound I leads to a less conjugated system, resulting in a pyramidal geometry at the N' nitrogen and a large 56° twist between the aromatic rings. This non-planar structure limits efficient packing, leading to segregated stacking of benzoyl and aryl rings. [2][13] In contrast, the powerful electron-withdrawing trifluoromethyl group in Compound II enhances electron delocalization across the molecule. This enforces a planar geometry at the N' nitrogen and a near-parallel arrangement of the aromatic rings, enabling a highly efficient, alternating stacking pattern with significantly shorter interplanar distances. [2][13]This demonstrates a clear causal link: substituent choice → molecular planarity → stacking efficiency .

Stacking cluster_I Compound I (-CH3) cluster_II Compound II (-CF3) I_Node Non-Planar (56° twist) Reduced Conjugation I_Result Segregated Stacking (Less Efficient) I_Node->I_Result Leads to II_Node Planar Enhanced Conjugation II_Result Alternating Stacking (Highly Efficient) II_Node->II_Result Enables

Caption: Substituent effect on molecular planarity and π-π stacking.

Experimental Protocols: A Self-Validating Approach

Trustworthy data is the bedrock of scientific integrity. The following protocols are designed as self-validating systems, with integrated characterization steps to ensure the identity and purity of the materials being analyzed.

Protocol 1: Synthesis of a Schiff Base Nitrophenyl Derivative

This protocol describes the synthesis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, a system where hydrogen bonding, halogen bonding, and π-π interactions can be studied. [14]

  • Reactant Preparation:

    • Dissolve 2-hydroxy-5-nitrobenzaldehyde (1 eq.) in 20 mL of ethanol in a 100 mL round-bottom flask.

    • In a separate beaker, dissolve 4-iodoaniline (1 eq.) in 20 mL of ethanol.

  • Condensation Reaction:

    • Add the 4-iodoaniline solution dropwise to the stirred benzaldehyde solution at room temperature.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Heat the mixture to reflux and maintain for 2-3 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure crystals.

  • Validation:

    • NMR Spectroscopy: Confirm the molecular structure using ¹H and ¹³C NMR. The disappearance of the aldehyde proton and the appearance of the imine proton signal are key indicators.

    • Mass Spectrometry: Verify the molecular weight of the synthesized compound.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This is the definitive method for determining the three-dimensional arrangement of molecules in a crystal.

  • Crystal Selection and Mounting:

    • Select a high-quality, single crystal with well-defined faces and no visible defects under a polarized light microscope.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection:

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Perform a preliminary unit cell determination.

    • Collect a full sphere of diffraction data at a controlled temperature (typically 100 K to reduce thermal motion).

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data. This involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors.

  • Validation and Analysis:

    • Check Refinement Statistics: The final R-factor (R1) should typically be below 5-7% for a well-refined structure. The goodness-of-fit (GooF) should be close to 1.

    • Analyze Intermolecular Interactions: Use software (e.g., Olex2, Mercury) to identify and measure hydrogen bonds, halogen bonds, and π-π stacking distances and angles. [14] * Hirshfeld Surface Analysis: Quantify the different types of intermolecular contacts and visualize them to understand their relative contributions to the overall crystal packing. [14]

Conclusion and Outlook

The supramolecular architecture of nitrophenyl derivatives is a direct and predictable consequence of substituent choice. By understanding the fundamental principles of non-covalent interactions, researchers can move from serendipitous discovery to rational design. Electron-withdrawing groups enhance halogen bonding and can enforce molecular planarity for efficient π-π stacking, while the strategic placement of hydrogen bond donors and acceptors dictates the primary packing motifs.

The interplay between these forces is complex but not chaotic. As demonstrated, a change in a single substituent can shift the balance of interactions, transforming the crystal structure from a simple 1D chain to a robust 3D framework. This guide provides the foundational logic and experimental framework for harnessing these effects, enabling the targeted design of next-generation pharmaceuticals and advanced materials.

References

  • Constantinides, C. P., Raza, S., Bazzi, F., Sharara, N., & Marincean, S. (2025). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-Nitro-(4-trifluoromethyl)phenyl)benzohydrazide. Crystals. [Link]

  • Testbook. (n.d.). Which type of hydrogen bonding occurs in "o -nitrophenol"? Testbook.com. [Link]

  • Constantinides, C. P., et al. (2025). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-Nitro-(4-trifluoromethyl)phenyl)benzohydrazide. ResearchGate. [Link]

  • Diwan, P. (n.d.). Why are the Nitro and Sulfone Groups Poor Hydrogen Bonders? UNL Digital Commons. [Link]

  • Cowley, A. R., et al. (2002). Weak interactions in crystal engineering—understanding the recognition properties of the nitro group. New Journal of Chemistry. [Link]

  • MDPI. (2025). Article Versions Notes. MDPI.com. [Link]

  • Mague, J. T., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. National Institutes of Health. [Link]

  • Doubtnut. (2021). Show hydrogen bonding in the molecules of o-nitrophenol and p-nitrophenol. YouTube. [Link]

  • Kaafarani, B. R., et al. (2015). π–π-Stacking and nitro–π-stacking interactions of 1-(4-nitrophenyl)-4-phenyl-2,4-bis(phenylethynyl)butadiene. ResearchGate. [Link]

  • ResearchGate. (2015). π–π–Stacking and nitro–π interactions of (4). ResearchGate. [Link]

  • S. G. Krishnaveni, et al. (2020). Crystal structure and Hirshfeld surface analysis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol. ResearchGate. [Link]

  • Williams, K. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions. Texas A&M University-Commerce. [Link]

  • Immanuel, C. D., et al. (2021). Theoretical study of hydrogen bonding interactions in substituted nitroxide radicals. New Journal of Chemistry. [Link]

  • Chemistry Stack Exchange. (2021). Hydrogen Bonding in case of nitro group. Chemistry Stack Exchange. [Link]

  • Salter, E. A., & Sherrill, C. D. (2015). Quantifying the π-Stacking Interactions in Nitroarene Binding Sites of Proteins. PubMed. [Link]

  • ResearchGate. (n.d.). The three types of halogen bonding observed in this study of nitronorbornanols. ResearchGate. [Link]

  • de P. R. Moreira, I., et al. (2020). Different substituent effects on the supramolecular arrays in some (E)-halo- and nitro-benzaldehyde oximes: confirmation of attractive π(C=N)···π(phenyl) interactions. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). View showing π- π stacking interactions between the molecules. ResearchGate. [Link]

  • Cardiff University. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. -ORCA. [Link]

  • ResearchGate. (n.d.). Nature of Halogen Bonding Involving π-Systems, Nitroxide Radicals and Carbenes: A Highlight on the Importance of Charge Transfer. ResearchGate. [Link]

  • ResearchGate. (n.d.). Design of molecules and noncentrosymmetric crystals of 3-(4-nitrophenyl)-2-phenylacrylic acid derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Screening for Cocrystallization Tendency: The Role of Intermolecular Interactions. ResearchGate. [Link]

  • Hema, M. K., et al. (2017). Crystal Structure and Hirshfeld Surface Analysis of 4-Nitrophenyl Isocyanate. Der Pharma Chemica. [Link]

  • Mandal, A., et al. (2024). Cavity Quantum Electrodynamics Enables para- and ortho-Selective Electrophilic Bromination of Nitrobenzene. Journal of the American Chemical Society. [Link]

  • Savkare, A., & Wagh, M. (2025). Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies. International Journal of Pharmaceutical Sciences. [Link]

  • El-Boraey, H. A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol. National Institutes of Health. [Link]

  • Sherrill Group. (n.d.). Research: Intermolecular Interactions. sherrill.gatech.edu. [Link]

  • Scheiner, S. (2021). Proximity Effects of Substituents on Halogen Bond Strength. ACS Omega. [Link]

  • Salahi, A., et al. (2010). Relative substituent position on the strength of π-π stacking interactions. National Institutes of Health. [Link]

  • Zhang, T., et al. (2024). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. National Institutes of Health. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the enzymatic cross-reactivity of the novel compound, N-(4-methyl-3-nitrophenyl)methanesulfonamide. In the realm of drug discovery, understanding a compound's selectivity is paramount for predicting its therapeutic efficacy and potential off-target effects.[1][2] This document outlines the rationale, experimental protocols, and data interpretation for evaluating the inhibitory activity of this compound against a panel of related and unrelated enzymes.

For the purpose of this illustrative guide, we will consider Tropomyosin receptor kinase A (TrkA) as the hypothetical primary target of this compound. TrkA is a member of the Trk family of receptor tyrosine kinases, which are crucial in neuronal development and function and are implicated in various cancers.[3][4][5] The cross-reactivity will be assessed against its closely related family members, TrkB and TrkC, as well as a selection of other kinases and enzymes to build a comprehensive selectivity profile.

The Imperative of Selectivity Profiling in Drug Development

The development of small molecule inhibitors as therapeutic agents requires a thorough understanding of their interaction with the human kinome and other enzyme families.[6][7] A lack of selectivity can lead to unforeseen side effects, while multi-target engagement, or polypharmacology, can sometimes be therapeutically beneficial.[8] Therefore, early-stage, systematic screening of a compound against a diverse panel of enzymes is a critical step in characterizing its pharmacological profile.[1][9]

The choice of enzymes for a selectivity panel is guided by the chemical structure of the inhibitor and the family of its intended target. This compound contains a sulfonamide group, a common motif in inhibitors of various enzymes, including kinases and carbonic anhydrases.[10] Our hypothetical primary target, TrkA, belongs to the kinase superfamily, a large and structurally related group of enzymes, making intra-family cross-reactivity a significant consideration.[2]

This guide will focus on a two-tiered approach to selectivity profiling:

  • Intra-family Selectivity: Assessing the compound's inhibitory activity against the highly homologous TrkB and TrkC receptors to determine its specificity within the Trk family.

  • Broader Selectivity: Evaluating its activity against a panel of kinases from different subfamilies and a non-kinase enzyme to understand its wider interaction profile.

G cluster_0 Selectivity Profiling Workflow Compound This compound Assay In Vitro Enzyme Inhibition Assays Compound->Assay PrimaryTarget Hypothetical Primary Target (TrkA) PrimaryTarget->Assay RelatedEnzymes Intra-Family Enzymes (TrkB, TrkC) RelatedEnzymes->Assay UnrelatedEnzymes Broader Panel (e.g., EGFR, CDK2, Carbonic Anhydrase) UnrelatedEnzymes->Assay Data IC50 & Ki Determination Assay->Data Analysis Selectivity Analysis (Comparison of Potency) Data->Analysis Profile Selectivity Profile Analysis->Profile

Caption: Workflow for assessing the enzymatic selectivity of a compound.

Experimental Design and Methodologies

The foundation of a reliable selectivity study lies in robust and well-validated experimental protocols.[9][11] This section details the methodologies for determining the inhibitory potency of this compound.

  • Enzymes: Recombinant human TrkA (amino acids 440-end), TrkB, and TrkC kinase domains, as well as other kinases in the panel, should be sourced from a reputable commercial vendor (e.g., Promega, SignalChem).[12] The purity and activity of each enzyme lot should be verified upon receipt.

  • Compound: this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Serial dilutions are then prepared in the appropriate assay buffer, ensuring the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

  • Substrates and Cofactors: Specific peptide substrates and ATP for the kinase assays should be used at concentrations around their Michaelis constant (Km) to ensure sensitivity for competitive inhibitors.[13]

This protocol is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the assay buffer, the specific kinase, its peptide substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include controls with only DMSO (no inhibition) and wells without enzyme (background).

  • Initiation and Incubation: Initiate the reaction by adding the final component (e.g., ATP or enzyme). Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[14]

  • ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP produced.

  • Signal Measurement: Measure the luminescence using a plate reader. The amount of light generated is directly correlated with kinase activity.

  • IC50 Calculation: The raw luminescence data is converted to percent inhibition relative to the DMSO control. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).[13] The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50% under the specific assay conditions.[15]

  • Ki Calculation: The IC50 value is dependent on the substrate concentration.[16][17] To determine the inhibition constant (Ki), which reflects the intrinsic binding affinity of the inhibitor, the Cheng-Prusoff equation can be used for competitive inhibitors:[18]

    Ki = IC50 / (1 + [S]/Km)

    Where [S] is the substrate concentration and Km is the Michaelis constant of the substrate. This conversion allows for a more standardized comparison of inhibitor potency across different enzymes and assay conditions.[15][19]

Hypothetical Results: A Comparative Analysis

The following table summarizes hypothetical inhibition data for this compound against our selected enzyme panel.

Enzyme TargetEnzyme FamilyIC50 (nM)Ki (nM)Selectivity Ratio (Ki / Ki of TrkA)
TrkA Tyrosine Kinase 50 25 1
TrkBTyrosine Kinase50025010
TrkCTyrosine Kinase1,20060024
EGFRTyrosine Kinase>10,000>5,000>200
CDK2Serine/Threonine Kinase>10,000>5,000>200
Carbonic Anhydrase IILyase8,5004,250170

graph G {
layout=neato;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Define nodes with positions and colors Center [label="N-(4-methyl-3-nitrophenyl)\nmethanesulfonamide", pos="0,0!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TrkA [label="TrkA\nKi = 25 nM", pos="-2,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TrkB [label="TrkB\nKi = 250 nM", pos="2,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; TrkC [label="TrkC\nKi = 600 nM", pos="3,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR\nKi > 5000 nM", pos="2,-2!", fillcolor="#F1F3F4", fontcolor="#202124"]; CDK2 [label="CDK2\nKi > 5000 nM", pos="-2,-2!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges with styles Center -- TrkA [label="High Potency", color="#34A853", style=bold, fontcolor="#34A853"]; Center -- TrkB [label="Moderate Potency", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Center -- TrkC [label="Low Potency", color="#EA4335", style=dotted, fontcolor="#EA4335"]; Center -- EGFR [label="No Significant\nInhibition", style=invis]; Center -- CDK2 [label="No Significant\nInhibition", style=invis]; }

Caption: Selectivity profile of the compound against Trk family kinases.

Interpretation and Discussion

Based on our hypothetical data, this compound demonstrates potent inhibition of TrkA with a Ki value of 25 nM.

  • Intra-family Selectivity: The compound exhibits a 10-fold selectivity for TrkA over TrkB and a 24-fold selectivity over TrkC. This suggests a preferential binding to the ATP pocket of TrkA, which could be exploited for developing a targeted therapy. While not absolutely specific, this level of selectivity is promising for an early-stage compound.

  • Broader Selectivity: The compound shows significantly weaker or no activity against other kinases (EGFR, CDK2) and Carbonic Anhydrase II, with Ki values in the micromolar range. This indicates a high degree of selectivity for the Trk family over other major enzyme classes, which is a favorable characteristic for minimizing off-target side effects.

The structural basis for this selectivity would warrant further investigation through co-crystallography studies to understand the specific molecular interactions between the inhibitor and the kinase domain.[5]

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the cross-reactivity and selectivity of this compound. The hypothetical results demonstrate a compound with promising selectivity for TrkA.

The next logical steps in the drug development process would include:

  • Cellular Assays: Validating the in vitro findings in cell-based models that express Trk receptors to determine the compound's cellular potency (EC50) and its effect on downstream signaling pathways.

  • In Vivo Studies: Assessing the compound's efficacy and safety in relevant animal models of diseases where TrkA is implicated, such as certain cancers or neuropathic pain.

  • ADME/Tox Profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to evaluate its drug-like properties.

By following a rigorous and logical progression of studies, from in vitro enzymatic assays to in vivo validation, researchers can build a comprehensive understanding of a compound's therapeutic potential and advance the most promising candidates toward clinical development.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-47. [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]

  • Vieth, M., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. [Link]

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]

  • Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12977-12982. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • BiochemSphere. (2023). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]

  • Hubatsch, I., et al. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(25), 2679-2700. [Link]

  • ResearchGate. (n.d.). Enzyme assay techniques and protocols. [Link]

  • University of California, San Diego. (n.d.). Enzyme Assay Protocol. [Link]

  • OracleBio. (2023). A Quick Beginner’s Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • NCBI Bookshelf. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Wikipedia. (n.d.). Tropomyosin receptor kinase A. [Link]

  • ResearchGate. (2010). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. [Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. [Link]

  • NCBI Bookshelf. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link]

  • ResearchGate. (2019). Guidelines for the digestive enzymes inhibition assay. [Link]

  • Reddit. (2020). Ki and IC50 values. [Link]

  • NCBI PMC. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]

  • PubMed. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. [Link]

  • NCBI PMC. (2023). Current landscape of tropomyosin receptor tyrosine kinase inhibitors. [Link]

  • NCBI PMC. (2015). Comparison of tyrosine kinase domain properties for the neurotrophin receptors TrkA and TrkB. [Link]

  • PubMed. (2017). Crystal Structures of Neurotrophin Receptors Kinase Domain. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to N-(4-methyl-3-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the synthetic pathways to N-(4-methyl-3-nitrophenyl)methanesulfonamide, a key intermediate in pharmaceutical research and development. We will dissect two primary routes, evaluating them on metrics of yield, process efficiency, reagent accessibility, and safety. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this crucial compound.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis, while seemingly straightforward, presents choices that can significantly impact the overall efficiency and scalability of its production. The two most logical approaches begin from either the readily available p-toluidine or the intermediate 4-methyl-3-nitroaniline. This guide will provide a detailed, side-by-side comparison of these routes to inform your selection of the most appropriate synthetic strategy.

Synthetic Strategies: An Overview

Two plausible and commonly considered synthetic routes for this compound are:

  • Route A: A Two-Step Synthesis from p-Toluidine. This linear approach involves the nitration of p-toluidine to form the key intermediate, 4-methyl-3-nitroaniline, followed by its mesylation.

  • Route B: A Convergent One-Step Synthesis from 4-methyl-3-nitroaniline. This strategy leverages the commercial availability of the nitrated intermediate, streamlining the process to a single mesylation step.

The choice between these routes is not merely academic; it has practical implications for cost, labor, and throughput.

Route A: The Linear Approach from p-Toluidine

This two-step synthesis is a classic approach that offers the advantage of starting from a simple, inexpensive, and widely available raw material.

Step 1: Nitration of p-Toluidine

The introduction of a nitro group onto the p-toluidine ring is a critical first step. The directing effects of the methyl and amino groups favor nitration at the position ortho to the amino group.

Mechanism: This reaction proceeds via an electrophilic aromatic substitution. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring of p-toluidine.

Experimental Protocol:

  • Dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid, maintaining the temperature below 0°C with an ice-salt bath.

  • Slowly add a pre-cooled mixture of 7.5 g of nitric acid (d=1.48 g/ml) and 30 g of concentrated sulfuric acid, ensuring the temperature does not exceed 0°C.[1]

  • After the addition is complete, allow the mixture to stand for a short period before pouring it onto 500 ml of ice-cold water.

  • Filter the resulting solution to remove any impurities.

  • Dilute the filtrate to three times its volume and neutralize with solid sodium carbonate while keeping the temperature low.

  • Collect the precipitated 4-methyl-3-nitroaniline by filtration, press it dry, and recrystallize from alcohol. The expected yield is between 65-70%.[1]

An alternative nitrating agent, urea nitrate, can also be employed in sulfuric acid at 0-10°C.[2]

Step 2: Mesylation of 4-methyl-3-nitroaniline

The final step involves the formation of the sulfonamide bond by reacting the amino group of 4-methyl-3-nitroaniline with methanesulfonyl chloride.

Mechanism: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride leaving group. A base is typically added to neutralize the HCl byproduct. The conversion of an amino group to a mesylate is a common strategy to introduce a good leaving group or to modify the electronic properties of the molecule.[3]

Experimental Protocol:

  • Dissolve 4-methyl-3-nitroaniline in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of methanesulfonyl chloride.

  • If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine to scavenge the HCl formed during the reaction.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Route B: The Convergent Approach from 4-methyl-3-nitroaniline

This route is predicated on the commercial availability of the key intermediate, 4-methyl-3-nitroaniline.[4][5] This significantly shortens the synthetic sequence.

Step 1: Mesylation of 4-methyl-3-nitroaniline

The experimental protocol for this step is identical to Step 2 of Route A. The primary advantage of this route is the elimination of the nitration step, thereby avoiding the handling of concentrated nitric and sulfuric acids and improving the overall process safety and efficiency.

Comparative Analysis

To provide a clear comparison, the following table summarizes the key metrics for each route:

Metric Route A: Two-Step Synthesis Route B: One-Step Synthesis Analysis
Overall Yield Lower (product of two steps, est. 50-60%)Higher (yield of a single step, est. >80%)Route B is superior in terms of overall yield due to the reduced number of synthetic transformations.
Process Steps TwoOneThe single-step nature of Route B significantly reduces labor, time, and resource allocation.
Reagent Cost Lower initial raw material cost (p-toluidine)Higher initial raw material cost (4-methyl-3-nitroaniline)A cost-benefit analysis is required, weighing the lower cost of p-toluidine against the additional reagents, solvents, and labor for the nitration step.
Safety Involves handling of concentrated nitric and sulfuric acids, which are highly corrosive and hazardous.Avoids the use of highly corrosive acids in the nitration step, making it an inherently safer process.Route B presents a significantly lower safety risk.
Waste Generation Higher, due to an additional reaction and workup step.Lower, as it involves a single transformation.From a green chemistry perspective, Route B is more favorable.
Scalability The nitration step can present challenges for temperature control on a large scale.More straightforward to scale up due to fewer and less hazardous steps.Route B offers a more robust and scalable process for industrial production.

Visualization of Synthetic Pathways

Route A: Linear Synthesis

Route_A p_toluidine p-Toluidine intermediate 4-methyl-3-nitroaniline p_toluidine->intermediate Nitration (HNO3, H2SO4) product This compound intermediate->product Mesylation (MsCl, Base)

Caption: Linear synthesis of this compound from p-toluidine.

Route B: Convergent Synthesis

Route_B intermediate 4-methyl-3-nitroaniline (Commercial) product This compound intermediate->product Mesylation (MsCl, Base)

Caption: Convergent synthesis from commercially available 4-methyl-3-nitroaniline.

Conclusion and Recommendation

Based on this comparative analysis, Route B is the recommended synthetic strategy for the preparation of this compound. While Route A starts from a less expensive raw material, the benefits of Route B—including higher overall yield, fewer process steps, enhanced safety, and greater scalability—far outweigh the initial cost difference of the starting material. For academic research and small-scale synthesis, the convenience and efficiency of Route B are particularly compelling. For industrial-scale production, the improved safety profile and process robustness make it the more prudent choice.

The decision to purchase a key intermediate versus preparing it in-house is a common dilemma in chemical synthesis. In the case of this compound, the commercial availability of 4-methyl-3-nitroaniline provides a clear and advantageous path to a more efficient and safer synthesis.

References

  • PrepChem.com. Preparation of 4-methyl-3-nitroaniline. Available at: [Link]

  • Google Patents. CN105622426A - Preparation method of 4-fluoro-N-methyl-3-nitroaniline.
  • Carl ROTH. 4-Methyl-3-nitroaniline, 25 g, CAS No. 119-32-4. Available at: [Link]

  • ResearchGate. Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. Available at: [Link]

  • Google Patents. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • PubChem. 4-Methyl-3-nitroaniline. Available at: [Link]

  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. Available at: [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link]

  • DC Fine Chemicals. 4-Methyl-3-nitroaniline. Available at: [Link]

  • ResearchGate. 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. Available at: [Link]

  • PubMed. Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides and a related 4-nitrophenyl alpha-D-mannotrioside. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-methyl-3-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(4-methyl-3-nitrophenyl)methanesulfonamide, a compound that requires careful handling due to its inherent chemical properties. As a Senior Application Scientist, this document is designed to provide you with the technical accuracy and practical insights necessary to manage this process effectively, ensuring the safety of your team and compliance with regulatory standards.

Hazard Assessment and Characterization

Inferred Hazard Profile:

Hazard ClassDescriptionSupporting Evidence from Related Compounds
Acute Toxicity Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2]Structurally similar compounds are classified as acutely toxic.
Skin and Eye Irritation Causes skin and serious eye irritation.[2][3]A common characteristic of many aromatic nitro compounds and sulfonamides.
Respiratory Irritation May cause respiratory irritation.[2]Inhalation of dusts or aerosols can lead to irritation of the respiratory tract.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1]Potential for effects on the kidneys, liver, heart, and blood has been noted for similar compounds.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1][3]Aromatic nitro compounds are often persistent and toxic to aquatic organisms.
Potential for Explosivity Nitro compounds can be potentially explosive, especially when aged or desiccated.[4]This is a critical consideration for the storage and handling of older containers.

Given these potential hazards, this compound must be treated as a hazardous chemical waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of hazardous waste is strictly regulated to protect human health and the environment. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6]

  • EPA (RCRA): Governs the "cradle-to-grave" management of hazardous waste, including its generation, transportation, treatment, storage, and disposal.[6] Facilities are required to determine if their waste is hazardous, obtain an EPA ID number, and use a manifest system to track waste shipments.[7][8]

  • OSHA: The Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[9][10] This includes providing information, training, and personal protective equipment (PPE).[11]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for ensuring compliance with these regulations.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all safety protocols are in place.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Gloves: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before each use.[1]

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work in a certified chemical fume hood.[12]

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation of this compound for disposal should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[13]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[12]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This process is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with regulations.

  • Visual Inspection: Carefully inspect the container of this compound. Look for any signs of degradation, such as discoloration, crystallization around the cap, or drying out of the material.[4]

    • Causality: Aged nitro compounds can become shock-sensitive and pose an explosion risk.[4] If you observe any of these signs, do not handle the container. Contact your institution's EHS office immediately.

  • Waste Segregation: This compound must be disposed of as hazardous chemical waste. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.[5][14]

    • Causality: Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases or explosions.

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible hazardous waste container provided by your institution's EHS office. The container must have a secure screw-top cap.

  • Transfer of Waste: Carefully transfer the this compound into the waste container. If it is a solid, avoid creating dust. If it is in solution, use a funnel to prevent spills.

  • Container Closure: Securely close the container. Do not leave it open.[7]

  • Hazardous Waste Labeling: Immediately label the waste container with a hazardous waste tag, as required by the EPA and your institution. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The accumulation start date

  • Record Keeping: Maintain accurate records of the waste generated, including the quantity and date of disposal, as part of your laboratory's chemical inventory.

  • Temporary Storage: Store the labeled hazardous waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be clearly marked, away from general work areas, and have secondary containment.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not attempt to dispose of the chemical waste yourself.[5] Professional hazardous waste disposal services will ensure the material is transported and disposed of in an environmentally sound manner, likely through incineration.[15]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Contact your institution's emergency response team and EHS office.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation and Assessment cluster_procedure Disposal Procedure cluster_emergency Contingency start Start: Need to Dispose of Compound ppe Don Appropriate PPE start->ppe hood Work in Chemical Fume Hood ppe->hood inspect Visually Inspect Container hood->inspect degraded Container Degraded/Crystallized? inspect->degraded segregate Segregate as Hazardous Waste containerize Transfer to Approved Waste Container segregate->containerize label_waste Label with Hazardous Waste Tag containerize->label_waste store Store in Satellite Accumulation Area label_waste->store pickup Arrange for EHS Pickup store->pickup degraded->segregate No contact_ehs STOP! Contact EHS Immediately degraded->contact_ehs Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-3-nitrophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-3-nitrophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.